molecular formula C27H41BrO2 B569647 (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol CAS No. 875573-67-4

(7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

Cat. No.: B569647
CAS No.: 875573-67-4
M. Wt: 477.527
InChI Key: ILWDBZWOZQESSY-NJGGNICLSA-N
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Description

(7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, also known as this compound, is a useful research compound. Its molecular formula is C27H41BrO2 and its molecular weight is 477.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(7R,8R,9S,13S,14S,17S)-7-(9-bromononyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41BrO2/c1-27-15-14-23-22-11-10-21(29)18-20(22)17-19(26(23)24(27)12-13-25(27)30)9-7-5-3-2-4-6-8-16-28/h10-11,18-19,23-26,29-30H,2-9,12-17H2,1H3/t19-,23-,24+,25+,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWDBZWOZQESSY-NJGGNICLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855653
Record name (7R,8R,9S,13S,14S,17S)-7-(9-bromononyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875573-67-4
Record name (7R,8R,9S,13S,14S,17S)-7-(9-bromononyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10)-triene-3,17-diol, 7-(9-bromo-nonyl)-, (7α, 17β)
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Foundational & Exploratory

An In-Depth Technical Guide to (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol (CAS No. 875573-67-4): A Key Precursor in Fulvestrant Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, a critical intermediate in the synthesis of the potent anti-cancer drug Fulvestrant. The document delves into the compound's chemical and physical properties, outlines a detailed synthetic pathway from estradiol, and presents robust analytical methodologies for its characterization and quality control. Furthermore, it explores the pivotal role of the 7α-nonyl bromide side chain in the mechanism of action of Fulvestrant as a Selective Estrogen Receptor Degrader (SERD). This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and manufacturing of endocrine therapies.

Introduction: The Significance of a Precursor

This compound, with the Chemical Abstracts Service (CAS) registry number 875573-67-4 , is a synthetic steroidal compound that has garnered significant attention in the pharmaceutical industry.[1] Its primary importance lies in its role as a key intermediate in the manufacturing of Fulvestrant, a first-in-class Selective Estrogen Receptor Degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[2][3] The unique structural feature of this intermediate, a 9-bromononyl chain at the 7α position of the estradiol core, is instrumental in conferring the final drug's mechanism of action.[4] This guide will provide a detailed exploration of this crucial molecule, from its synthesis to its analytical characterization and its ultimate contribution to a life-saving therapeutic.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and downstream processing.

PropertyValueReference
CAS Number 875573-67-4[5]
Molecular Formula C27H41BrO2[2]
Molecular Weight 477.53 g/mol [2]
Appearance White to off-white crystalline powder[6]
Solubility Insoluble in water; soluble in organic solvents such as ethanol and acetone.[6]
Storage Store in a cool, dry, and well-ventilated area away from direct sunlight.[6]
Purity Typically ≥98% for research and development purposes.[1]

Synthesis and Purification: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that typically starts from the readily available steroid, estradiol. The introduction of the 7α-alkyl chain is a critical transformation that dictates the stereochemistry and ultimately the biological activity of the final product.

Synthetic Pathway Overview

A common synthetic route involves the initial protection of the hydroxyl groups of estradiol, followed by the introduction of a carbonyl group at the 6-position. This ketone then serves as a handle for the stereoselective alkylation at the 7α-position, followed by deprotection and other functional group manipulations.[7]

G Estradiol Estradiol Protected_Estradiol Protected Estradiol (e.g., MOM ethers) Estradiol->Protected_Estradiol Hydroxyl Protection Keto_Estradiol 6-Keto Estradiol Derivative Protected_Estradiol->Keto_Estradiol Hydroxylation & Oxidation at C6 Alkylated_Intermediate 7α-Alkylated Intermediate Keto_Estradiol->Alkylated_Intermediate 7α-Alkylation with 1,9-dibromononane Target_Compound (7a,17b)-7-(9-Bromononyl)estra- 1,3,5(10)-triene-3,17-diol (CAS: 875573-67-4) Alkylated_Intermediate->Target_Compound Deprotection & Reduction G cluster_0 Cellular Environment Fulvestrant Fulvestrant (from intermediate) ER Estrogen Receptor (ER) Fulvestrant->ER Binds to ER ER_Fulvestrant ER-Fulvestrant Complex (Altered Conformation) ER->ER_Fulvestrant Conformational Change (due to 7α-alkyl chain) Ubiquitin Ubiquitin ER_Fulvestrant->Ubiquitin Ubiquitination No_Transcription No Gene Transcription ER_Fulvestrant->No_Transcription Blocks Coactivator Recruitment Proteasome Proteasome Ubiquitin->Proteasome Targeting Degradation ER Degradation Proteasome->Degradation

Sources

(7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, a critical synthetic intermediate in pharmaceutical development. The document details its fundamental physicochemical properties, including its precise molecular weight, and outlines the principles of its synthesis and analytical characterization. With a focus on scientific integrity, this guide explains the rationale behind experimental methodologies and highlights the compound's significant role, primarily as a precursor in the manufacturing of hormone-related pharmaceuticals such as Fulvestrant.[1][2] The content is structured to serve as an essential resource for professionals engaged in steroid chemistry and drug discovery.

Introduction

(7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is a synthetic steroidal compound derived from estradiol. Its strategic importance lies in the 7α-alkylation of the estrane nucleus, which is a key structural motif for modulating activity at the estrogen receptor. The introduction of a 9-bromononyl side chain at the 7α-position provides a reactive "handle" for further chemical modifications.[1] This functionalization is pivotal for synthesizing advanced pharmaceutical ingredients, most notably Fulvestrant, a potent selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer.[2] Understanding the properties and handling of this intermediate is therefore paramount for researchers in medicinal chemistry and oncology drug development.

Physicochemical Properties

The precise characterization of a chemical entity is foundational to its application in research and manufacturing. The key properties of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol are summarized below.

PropertyValueSource
Molecular Weight 477.52 g/mol [3][4]
Monoisotopic Mass 476.229 Da[5]
Molecular Formula C27H41BrO2[3][4][5]
CAS Number 875573-67-4[2][3]
Appearance White to off-white crystalline powder[4][6]
Solubility Insoluble in water; soluble in organic solvents such as ethanol and acetone.[4][6]
Purity Typically ≥ 99%[4][6]
Melting Point 150-155 °C[4]
Storage Store in a cool, dry, and well-ventilated area away from light and moisture.[4][6]

These properties dictate the compound's handling, storage, and reaction conditions. Its insolubility in water and solubility in organic solvents are typical for steroid-based molecules and are critical considerations for reaction and purification protocols.

Below is the two-dimensional chemical structure of the molecule, which provides a clear visualization of its constituent atoms and their arrangement.

Caption: 2D structure of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol.

Synthesis and Manufacturing Principles

The synthesis of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is a multi-step process that begins with a readily available steroid precursor, typically derived from estradiol. The core strategic element is the regioselective introduction of the C9 alkyl chain at the C7α position.

A generalized synthetic workflow is outlined below. The causality for this pathway is driven by the need to control stereochemistry at the C7 position and to ensure the stability of the phenolic hydroxyl group and the C17 hydroxyl group during the alkylation step, which may require the use of protecting groups.

Caption: Conceptual workflow for the synthesis of the target compound.

Trustworthiness Through Self-Validation: Each step in a robust synthesis protocol must include in-process controls (IPCs). For instance, after the conjugate addition (Step D), techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are used to monitor the reaction's completion and the formation of the desired product. The purity of the final isolated product (Step G) is then confirmed using a suite of analytical techniques as described in the following section, ensuring the material meets specifications (e.g., ≥99% purity) before its use in subsequent Good Manufacturing Practice (GMP) steps.

Analytical Characterization

To ensure the identity, purity, and quality of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, a multi-pronged analytical approach is essential. The choice of techniques is guided by the need to confirm the molecular structure, quantify impurities, and verify physicochemical properties.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound.[7][8] Its high resolution allows for the separation of the main compound from starting materials, by-products, and degradation products.

Exemplary HPLC Protocol:

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically employed due to the non-polar, steroidal nature of the analyte.

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is effective. The gradient allows for the elution of compounds with a wide range of polarities.

  • Detection: A UV detector set at a wavelength where the phenolic chromophore absorbs (typically around 280 nm) provides excellent sensitivity.

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS)

Mass spectrometry is used for unambiguous identification by confirming the molecular weight.[8][9] When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for both identification and impurity profiling.

Expected MS Results:

  • Ionization Mode: Electrospray Ionization (ESI) is commonly used.

  • Adducts: In positive mode, one would expect to observe the protonated molecule [M+H]+ at m/z 477.23628.[5] The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) would result in two major peaks separated by 2 Da, providing definitive evidence of the bromine atom's presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule. NMR provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity, regiochemistry, and stereochemistry of the final compound.

The analytical workflow below illustrates a logical sequence for comprehensive characterization.

G Start Synthesized Product Batch HPLC HPLC-UV Analysis (Purity Assessment) Start->HPLC LCMS LC-MS Analysis (Identity & MW Confirmation) Start->LCMS NMR NMR Spectroscopy (Structural Elucidation) Start->NMR Result Certificate of Analysis (CoA) HPLC->Result LCMS->Result NMR->Result

Caption: Standard analytical workflow for compound characterization.

Applications and Research Significance

The primary and most well-documented application of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is its role as a key intermediate in the synthesis of Fulvestrant.[2] The 9-bromononyl chain is the reactive site that is further functionalized to introduce the long sulfinyl side chain characteristic of Fulvestrant.

This compound is also valuable for the broader field of steroid research. It serves as a precursor for creating a variety of 7α-alkylated estradiol analogs.[2] Researchers can leverage the terminal bromine for various chemical transformations, including substitution and coupling reactions, to synthesize novel compounds for investigating estrogen receptor biology or developing new therapeutic agents.

Conclusion

(7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is more than just a chemical compound; it is a vital building block in the development of life-saving therapeutics. Its precise molecular weight of 477.52 g/mol and well-defined physicochemical properties enable its consistent use in complex synthetic pathways. A thorough understanding of its synthesis, handling, and analytical characterization, as detailed in this guide, is crucial for ensuring the quality and efficacy of the final active pharmaceutical ingredients derived from it. This intermediate will continue to be a cornerstone for researchers and developers working on novel modulators of the estrogen receptor.

References

  • (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol. Labshake.
  • (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3. TradeIndia.
  • (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)
  • (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)
  • (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3. TradeIndia.
  • This compound | 875573-67-4. ChemicalBook.
  • Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present St
  • Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. PubMed Central.
  • Rapid Detection of Estrogens in Cosmetics by Chemical Derivatization and Paper-Spray Ionization Mass-Spectrometry.
  • This compound. PubChemLite.

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An In-Depth Technical Guide to (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol: A Selective GPER Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, a pivotal research compound, serves as a precursor in the synthesis of other hormone-related pharmaceuticals and is instrumental in studying the G protein-coupled estrogen receptor (GPER).[1] This guide provides a comprehensive technical overview of its structure, physicochemical properties, and its critical role as a tool compound in elucidating GPER-mediated signaling pathways. We will delve into its mechanism of action, provide detailed, field-proven experimental protocols for its use in in vitro and in vivo studies, and discuss its applications in various research fields, including oncology, neuroscience, and cardiovascular science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their studies of non-classical estrogen signaling.

Introduction: The Rise of a Selective GPER Modulator

For decades, the biological effects of estrogen were primarily attributed to the classical nuclear estrogen receptors, ERα and ERβ.[2] However, the discovery of rapid, non-genomic estrogen signaling pathways necessitated a search for alternative receptors. This led to the identification of the G protein-coupled estrogen receptor (GPER), a seven-transmembrane receptor that mediates swift cellular responses to estrogens.[3][4]

This compound emerged as a crucial molecule in this new paradigm. While it is an intermediate in the synthesis of other compounds, its structural similarity to estradiol and its unique modifications allow it to be a valuable tool for studying GPER.[1][5] Its selectivity for GPER over the classical estrogen receptors allows researchers to dissect GPER-specific signaling cascades from those mediated by ERα and ERβ.[6] This guide will explore the technical details of this compound, providing the necessary foundation for its effective application in research.

Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to its correct handling, storage, and application in experimental settings.

Chemical Structure

The molecule is a derivative of estra-1,3,5(10)-triene-3,17-diol, the core structure of estradiol.[7] The key modification is the attachment of a 9-bromononyl side chain at the 7α position. This aliphatic chain with a terminal bromine atom is a critical feature, influencing its binding characteristics and providing a site for further chemical modifications.[8]

Caption: Chemical structure of this compound.

Key Chemical Data

The following table summarizes the essential physicochemical data for the compound, which is critical for accurate experimental design, such as preparing stock solutions and ensuring compound stability.

PropertyValueSource
CAS Number 875573-67-4[1][9]
Molecular Formula C27H41BrO2[9][10]
Molecular Weight 477.52 g/mol [9]
Appearance White to off-white crystalline powder[11][12]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol and acetone.[11][12]
Purity Typically ≥98%[9][11]
Storage Store in a cool, dry, and well-ventilated area away from direct sunlight.[11][12]
Shelf Life 2 years under recommended storage conditions[11][12]

Synthesis and Handling

Synthetic Overview

This compound is synthetically prepared and used as an intermediate in the production of other 7α-alkylated 19-norsteroids, such as Fulvestrant.[1] The synthesis involves the alkylation of an estradiol precursor at the 7α position. The terminal bromine on the nonyl chain serves as a reactive site for further chemical elaboration.[8]

Synthesis_Workflow Estradiol Estradiol Precursor Protection Protection of Hydroxyl Groups Estradiol->Protection Alkylation Alkylation at 7α position with 1,9-dibromononane Protection->Alkylation Deprotection Deprotection of Hydroxyl Groups Alkylation->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Final_Product (7a,17b)-7-(9-Bromononyl)estra- 1,3,5(10)-triene-3,17-diol Purification->Final_Product

Caption: Generalized synthetic workflow for the target compound.

Preparation of Stock Solutions: A Self-Validating Protocol

Accurate and consistent preparation of stock solutions is paramount for reproducible experimental results.

Rationale: The compound is hydrophobic and insoluble in aqueous media.[11][12] Therefore, an organic solvent is required for initial solubilization. DMSO is a common choice due to its high solubilizing power and compatibility with most cell culture media at low final concentrations (<0.1%).

Protocol:

  • Pre-Weighing: Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the compound using an analytical balance in a chemical fume hood.

  • Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Ensure complete dissolution by vortexing and, if necessary, gentle warming in a water bath (not exceeding 37°C). A clear solution should be obtained.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Validation: Before use in an experiment, the final concentration of DMSO in the working medium should be calculated and kept consistent across all experimental and control groups to negate any solvent-induced effects.

Mechanism of Action: GPER-Mediated Signaling

The primary utility of related compounds, such as the selective GPER agonist G-1, is their ability to activate GPER and trigger downstream signaling cascades.[13][14] GPER activation initiates a complex network of intracellular events that are distinct from the genomic actions of classical estrogen receptors.

GPER-Initiated Signaling Cascades

Upon agonist binding, GPER couples to heterotrimeric G proteins, leading to the activation of multiple downstream pathways.[15][16] A key event is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This occurs via a G protein-mediated activation of Src, a non-receptor tyrosine kinase, which in turn leads to the cleavage and release of heparin-binding EGF-like growth factor (HB-EGF) by matrix metalloproteinases (MMPs).[17] The released HB-EGF then binds to and activates EGFR.[15][17]

Activated EGFR serves as a hub, initiating further signaling through pathways such as:

  • MAPK/ERK Pathway: Leads to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2), which translocate to the nucleus to regulate gene expression related to cell proliferation and survival.[3][15][17]

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another major downstream effector, playing crucial roles in cell survival, growth, and metabolism.[3][15][17]

Additionally, GPER activation can lead to rapid increases in intracellular calcium levels and the production of cyclic AMP (cAMP).[2][3][16]

GPER_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Agonist G-1 / Agonist GPER GPER Agonist->GPER binds G_Protein G Proteins (Gβγ) GPER->G_Protein activates Ca_ion Ca²⁺ Mobilization GPER->Ca_ion Src Src G_Protein->Src activates AC Adenylyl Cyclase G_Protein->AC MMP MMP Src->MMP activates pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleaves EGFR EGFR pro_HBEGF->EGFR transactivates PI3K PI3K EGFR->PI3K RAF RAF EGFR->RAF cAMP cAMP AC->cAMP Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival, Apoptosis) Akt->Gene_Expression regulates MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Gene_Expression regulates PKA PKA cAMP->PKA

Caption: Key signaling pathways activated by GPER agonists.[15][16][17]

Experimental Protocols and Methodologies

The following protocols are provided as a guide for researchers. It is essential to optimize concentrations, incubation times, and other parameters for specific cell types and experimental systems.

In Vitro Assay: Western Blotting for ERK1/2 Activation

This protocol allows for the quantitative assessment of a key downstream event in GPER signaling.

Rationale: Phosphorylation of ERK1/2 is a rapid and robust indicator of GPER activation via the EGFR transactivation pathway.[15][18] Comparing the levels of phosphorylated ERK (p-ERK) to total ERK provides a normalized measure of pathway activation.

Protocol:

  • Cell Culture: Plate cells (e.g., SKBR-3, MCF-7) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: To reduce basal signaling activity, serum-starve the cells for 12-24 hours in a serum-free medium prior to treatment.

  • Treatment: Treat cells with the GPER agonist (e.g., G-1, typically in the range of 100 nM to 1 µM) for a short duration (e.g., 5, 10, 15, 30 minutes). Include a vehicle control (DMSO) and potentially a GPER antagonist (e.g., G15) pre-treatment group to confirm specificity.[18]

  • Cell Lysis: Immediately after treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against total ERK1/2 to serve as a loading control.

  • Densitometry Analysis: Quantify the band intensities for p-ERK and total ERK. Express the results as a ratio of p-ERK to total ERK.

In Vitro Assay: Calcium Mobilization Assay

This assay measures another rapid response to GPER activation.[19]

Rationale: GPER activation can lead to the release of calcium from intracellular stores, such as the endoplasmic reticulum.[13] This can be monitored in real-time using calcium-sensitive fluorescent dyes.

Protocol:

  • Cell Plating: Plate cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Baseline Reading: Measure the baseline fluorescence using a plate reader equipped with the appropriate filters.

  • Compound Addition: Use the plate reader's injection system to add the GPER agonist to the wells while continuously reading the fluorescence.

  • Data Acquisition: Record the fluorescence intensity over time (e.g., for 2-5 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

In Vivo Experimental Design Considerations

When using GPER modulators in animal models, several factors must be considered.

Rationale: Moving from in vitro to in vivo systems introduces complexities such as pharmacokinetics, bioavailability, and off-target effects.

Key Considerations:

  • Vehicle Selection: Due to the compound's poor water solubility, a suitable vehicle is required for administration (e.g., a mixture of DMSO, Cremophor EL, and saline). The vehicle's potential toxicity must be evaluated in a control group.

  • Route of Administration: The route (e.g., intraperitoneal injection, subcutaneous implantation via osmotic pumps) will affect the compound's pharmacokinetic profile.[20][21]

  • Dosing and Schedule: Dose-response studies are necessary to determine the optimal therapeutic window. The dosing frequency will depend on the compound's half-life. For example, studies with G-1 have used daily intraperitoneal injections at doses around 1 mg/kg.[20]

  • Target Engagement: It is crucial to confirm that the compound reaches the target tissue and engages GPER. This can be assessed by measuring downstream biomarkers (e.g., p-ERK) in tissue samples.

  • Specificity Controls: Including a group treated with a GPER antagonist can help confirm that the observed effects are GPER-mediated.

Applications in Research

The ability to selectively modulate GPER has made this class of compounds invaluable in various fields.

  • Oncology: GPER signaling has context-dependent roles in cancer. In some cancers, like certain breast and ovarian cancers, GPER activation can inhibit proliferation and migration.[18][22][23] In others, it may promote growth.[13] These compounds are critical for dissecting these roles and evaluating GPER as a therapeutic target.[20][24]

  • Cardiovascular Research: GPER activation has been shown to have protective effects on the cardiovascular system, including vasodilation and protection against ischemia-reperfusion injury.[15][17]

  • Neuroscience: GPER is expressed in various brain regions and is implicated in neuroprotection, synaptic plasticity, and memory.[3][21] Selective agonists are used to explore the therapeutic potential of GPER activation in conditions like stroke and neurodegenerative diseases.[21]

  • Metabolic Diseases: GPER signaling influences metabolic regulation, including glucose and lipid metabolism, suggesting potential roles in diabetes and obesity research.[15]

Conclusion and Future Directions

This compound and its related selective GPER modulators have fundamentally advanced our understanding of non-genomic estrogen signaling. They provide researchers with the tools needed to dissect the complex and often tissue-specific roles of GPER. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to design rigorous and reproducible experiments. Future research will likely focus on developing next-generation GPER modulators with improved pharmacokinetic properties and exploring the therapeutic potential of targeting GPER in a wider range of diseases.

References

  • The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology. ResearchGate. Available at: [Link]

  • The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology. National Institutes of Health (NIH). Available at: [Link]

  • Schematic diagram of the GPER signaling pathways. ResearchGate. Available at: [Link]

  • G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases. Frontiers. Available at: [Link]

  • G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes. National Institutes of Health (NIH). Available at: [Link]

  • (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3. TradeIndia. Available at: [Link]

  • G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells. National Institutes of Health (NIH). Available at: [Link]

  • Minireview: G Protein-Coupled Estrogen Receptor-1, GPER-1: Its Mechanism of Action and Role in Female Reproductive Cancer, Renal and Vascular Physiology. Oxford Academic. Available at: [Link]

  • This compound. PubChemLite. Available at: [Link]

  • (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,. TradeIndia. Available at: [Link]

  • The putative G-protein coupled estrogen receptor agonist G-1 suppresses proliferation of ovarian and breast cancer. e-Century Publishing Corporation. Available at: [Link]

  • The G-Protein-Coupled Estrogen Receptor Selective Agonist G-1 Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines. National Institutes of Health (NIH). Available at: [Link]

  • The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage. Frontiers. Available at: [Link]

  • (7a,17b)-7-(9-bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate. PubChemLite. Available at: [Link]

  • (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate CAS 875573-66-3. blwt.com. Available at: [Link]

  • (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate (CAS No ...). apicule. Available at: [Link]

  • Production of recombinant human G protein-coupled estrogen receptor (GPER) and establishment of a ligand binding assay using graphene quantum dots (GQDs). PLOS One. Available at: [Link]

  • Estra-1,3,5(10)-triene-3,17-diol. PubChem. Available at: [Link]

  • GPER1 Activation Exerts Anti-Tumor Activity in Multiple Myeloma. MDPI. Available at: [Link]

  • Does GPER Really Function as a G Protein-Coupled Estrogen Receptor in vivo?. Frontiers. Available at: [Link]

  • GPER Activation Inhibits Cancer Cell Mechanotransduction and Basement Membrane Invasion via RhoA. National Institutes of Health (NIH). Available at: [Link]

  • The G-Protein-Coupled Estrogen Receptor (GPER) Regulates Trimethylation of Histone H3 at Lysine 4 and Represses Migration and Proliferation of Ovarian Cancer Cells In Vitro. MDPI. Available at: [Link]

  • G protein-coupled estrogen receptor-1 agonist induces chemotherapeutic effect via ER stress signaling in gastric cancer. National Institutes of Health (NIH). Available at: [Link]

  • Anti-Inflammatory Actions of G-Protein-Coupled Estrogen Receptor 1 (GPER) and Brain-Derived Estrogen Following Cerebral Ischemia in Ovariectomized Rats. National Institutes of Health (NIH). Available at: [Link]

  • (7I ,17I )-7-(9-Bromononyl)Estra-1,3,5(10)-Triene-3,17-Diol Application: Pharmaceutical Industry. TradeIndia. Available at: [Link]

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An In-depth Technical Guide on the Core Properties of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is a pivotal synthetic intermediate in the generation of Fulvestrant, a potent therapeutic agent in the management of hormone receptor-positive breast cancer.[1] This guide elucidates the core physicochemical properties of this intermediate and extensively details the biological and mechanistic attributes of its final active pharmaceutical ingredient, Fulvestrant. The narrative bridges the synthetic precursor to its ultimate pharmacological application, providing a comprehensive resource for researchers in oncology and medicinal chemistry. The focus is on the structure-activity relationship that culminates in Fulvestrant's unique mechanism as a Selective Estrogen Receptor Degrader (SERD).

Introduction to (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

(7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is a steroidal compound that serves as a critical building block in the synthesis of Fulvestrant.[1] Its structure is based on the estradiol backbone, with a key modification at the 7α-position: a nine-carbon alkyl chain terminating in a bromine atom. This bromononyl side chain is the reactive handle for the subsequent synthetic steps that lead to Fulvestrant.[2]

Physicochemical Properties

The fundamental properties of this intermediate are crucial for its handling, characterization, and utilization in synthetic workflows.

PropertyValueSource
Molecular Formula C27H41BrO2[3][4]
Molecular Weight 477.52 g/mol [4]
CAS Number 875573-67-4[1][4]
Appearance White to off-white crystalline powder[5]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.[5]
Purity Typically ≥99%[5]
Storage Store in a cool, dry, and well-ventilated area away from direct sunlight.[5]

A closely related intermediate, (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol 17-acetate, is also utilized in Fulvestrant synthesis.[2][6] This variant has the 17-hydroxyl group protected as an acetate ester.[2]

From Intermediate to Active Principle: The Synthesis of Fulvestrant

The 9-bromononyl side chain of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is the site of chemical modification to introduce the (4,4,5,5,5-pentafluoropentyl)sulfinyl group, yielding Fulvestrant. This transformation is a key step in imparting the final molecule with its unique pharmacological profile.

Fulvestrant: A Selective Estrogen Receptor Degrader (SERD)

Fulvestrant, sold under the brand name Faslodex among others, is a first-in-class SERD used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[7][8][9] Unlike Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, which can have partial agonist effects, Fulvestrant is a pure estrogen receptor (ER) antagonist.[10][11][12]

Mechanism of Action

Fulvestrant's therapeutic efficacy stems from its dual mechanism of action on the estrogen receptor alpha (ERα):

  • Competitive Antagonism: Fulvestrant binds to the ER with high affinity, competitively inhibiting the binding of estradiol.[11][13] This blocks the receptor's activation.

  • Enhanced Degradation: Upon binding, Fulvestrant induces a conformational change in the ER, leading to receptor destabilization and dimerization impairment.[10][11] This altered conformation marks the receptor for degradation via the ubiquitin-proteasome pathway, resulting in a significant reduction of cellular ER levels.[11][14]

This dual action effectively shuts down estrogen-mediated signaling pathways that drive the proliferation of ER-positive breast cancer cells.[11][14]

Caption: Mechanism of Fulvestrant as a SERD.

Pharmacodynamics and Efficacy

Clinical and preclinical studies have demonstrated Fulvestrant's ability to downregulate ER expression and inhibit tumor growth.

ParameterObservationCell Line/ModelSource
IC50 (ER antagonism) 0.94 nMCell-free assay[13]
IC50 (Growth inhibition) 0.29 nMMCF-7 cells[13][15]
ER Degradation Dose-dependent reduction in ERα protein levelsBreast tumor cells[16]
ER Degradation ~50% in H1428 and LTED tumor modelsXenograft models[17]
Proliferation Marker (Ki67) Significant reduction in Ki67 labeling indexPrimary breast tumors[16]
Progesterone Receptor (PR) Expression Significant reduction in PR levelsPrimary breast tumors[16]

Experimental Protocols for Studying SERDs like Fulvestrant

The following protocols are standard methodologies for evaluating the activity of Fulvestrant and other SERDs in a research setting.

Western Blot for ERα Degradation

This protocol quantifies the reduction in ERα protein levels following treatment with a SERD.

Methodology:

  • Cell Culture: Culture ER-positive breast cancer cells (e.g., MCF-7) to 70-80% confluency.

  • Treatment: Treat cells with varying concentrations of Fulvestrant (or vehicle control) for a specified time course (e.g., 6, 12, 24 hours).

  • Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Western_Blot_Workflow A 1. Cell Treatment (e.g., MCF-7 + Fulvestrant) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (PVDF) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (Anti-ERα) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. ECL Detection G->H I 9. Densitometry Analysis H->I

Caption: Western Blot workflow for ERα degradation.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of the compound on cell proliferation and viability.

Methodology:

  • Seeding: Seed ER-positive cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of Fulvestrant. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72-96 hours.

  • Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Measurement: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Conclusion

(7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is a compound of significant interest due to its indispensable role as a precursor in the synthesis of Fulvestrant. While its own biological activity is limited, its chemical properties are tailored for the efficient production of one of the most important drugs in the arsenal against ER-positive breast cancer. Understanding the journey from this bromo-intermediate to the potent SERD, Fulvestrant, provides critical insights for medicinal chemists and cancer biologists. The unique ability of Fulvestrant to not only block but also induce the degradation of the estrogen receptor underscores a powerful therapeutic strategy, the foundation of which is laid in the specific chemical architecture of its synthetic precursors.

References

  • Wikipedia. (n.d.). Fulvestrant. Retrieved from [Link]

  • Osborne, C. K., & Pippen, J. (2003). The history and mechanism of action of fulvestrant. PubMed. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fulvestrant? Retrieved from [Link]

  • Weir, H. M., & Bradbury, R. H. (2018). Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents. PMC - NIH. Retrieved from [Link]

  • Giamas, G., & Zwart, W. (2013). Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase. NIH. Retrieved from [Link]

  • MedlinePlus. (2024). Fulvestrant Injection. Retrieved from [Link]

  • Cancer Research UK. (n.d.). Fulvestrant (faslodex). Retrieved from [Link]

  • Gee, J. M., & Robertson, J. F. (2012). Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies. PMC - PubMed Central. Retrieved from [Link]

  • American Chemical Society. (2019). PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer. ACS Publications. Retrieved from [Link]

  • Liu, H., Wing, L., De Los Reyes, A., & Jordan, V. C. (2004). Long-term fulvestrant treatment results in irreversible loss of estrogen receptor alpha expression in MCF-7 human breast cancer cells. AACR Journals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fulvestrant. PubChem Compound Summary for CID 104741. Retrieved from [Link]

  • apicule. (n.d.). (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate (CAS No: 875573-66-3). Retrieved from [Link]

  • PubChemLite. (n.d.). (7a,17b)-7-(9-bromononyl)estra-1,3,5(10)-triene-3,17-diol. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound 17-acetate. Retrieved from [Link]

  • TradeIndia. (n.d.). (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3. Retrieved from [Link]

  • TradeIndia. (n.d.). (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3. Retrieved from [Link]

  • LookChem. (n.d.). Cas 153004-31-0,(7a,17b). Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate CAS 875573-66-3. Retrieved from [Link]

  • Robertson, J. F., & Nicholson, R. I. (2000). Comparison of the short-term biological effects of 7alpha-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)-nonyl]estra-1,3,5,(10)-triene-3,17beta-diol (Faslodex) versus tamoxifen in postmenopausal women with primary breast cancer. PubMed. Retrieved from [Link]

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(7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

This guide provides a comprehensive technical overview of the solubility of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, a key synthetic intermediate in the production of the potent anti-cancer agent, Fulvestrant. Designed for researchers, scientists, and drug development professionals, this document delves into the predicted physicochemical properties of the intermediate, leverages solubility data from its active pharmaceutical ingredient (API) analogue, Fulvestrant, and presents detailed, field-proven methodologies for empirical solubility determination.

In the multi-step synthesis of complex pharmaceutical agents, the physical properties of each intermediate are of paramount importance. (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is a critical precursor in the synthesis of Fulvestrant, a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer.[1][2] Understanding the solubility of this bromo-intermediate is not an academic exercise; it is fundamental to optimizing reaction conditions, developing effective purification strategies (such as crystallization), and ensuring efficient, scalable, and cost-effective manufacturing processes.

This guide will provide a robust framework for assessing the solubility of this lipophilic molecule. While direct, published solubility data for this specific intermediate is scarce, we can infer its behavior from its chemical structure and from the well-documented properties of Fulvestrant. The primary focus will be on the authoritative methods used to determine solubility, providing both the "how" and the "why" behind the protocols.

Physicochemical Profile and Solubility Prediction

The molecular structure is the primary determinant of a compound's solubility. The intermediate possesses a large, rigid, and non-polar estra-1,3,5(10)-triene steroid backbone, making it inherently hydrophobic.[3] The addition of a long, nine-carbon alkyl chain (nonyl) at the 7α position further amplifies this lipophilicity. The terminal bromine atom on the nonyl chain adds polarity but its contribution is minor compared to the overall non-polar character of the molecule.

Based on this structure, (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is predicted to be practically insoluble in water and aqueous buffers.[4][5] Conversely, it is expected to exhibit good solubility in a range of organic solvents, particularly polar aprotic solvents and alcohols that can engage in hydrogen bonding with the two hydroxyl groups.

Table 1: Physicochemical Properties of the Intermediate and its API Analogue, Fulvestrant.

Property (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol Fulvestrant
Synonym Estradiol, 7-(9-bromononyl)-, (7α,17β)- ICI 182,780; Faslodex
CAS Number 875573-67-4[6] 129453-61-8[7]
Molecular Formula C₂₇H₄₁BrO₂[6] C₃₂H₄₇F₅O₃S[7]
Molecular Weight 477.52 g/mol [6] 606.77 g/mol [8]
Predicted Character White to off-white crystalline powder.[4] Crystalline solid.[9]

| Predicted Solubility | Insoluble in water; Soluble in organic solvents.[4] | Insoluble in water; Soluble in ethanol, DMSO, DMF.[9][10] |

Reference Solubility Profile: Fulvestrant

As the direct synthetic product derived from the intermediate, Fulvestrant serves as an excellent reference for predicting solubility behavior. The primary structural difference is the replacement of the terminal bromine with a significantly larger and more complex (4,4,5,5,5-pentafluoropentyl)sulfinyl group.[7][8] This modification increases the molecular weight and may alter solvent interactions, but the fundamental solubility characteristics remain similar due to the shared steroidal core and long alkyl chain.

Table 2: Reported Solubility of Fulvestrant in Common Laboratory Solvents.

Solvent Reported Solubility Source(s)
Water Insoluble [10][11]
Ethanol ~20 mg/mL; Freely soluble (>100 mg/mL reported) [9][10][11][12]
Dimethyl Sulfoxide (DMSO) >5 mg/mL; ~20 mg/mL; 100 mg/mL; 250 mg/mL [8][9][10][11][13]

| Dimethylformamide (DMF) | ~20 mg/mL |[9][10] |

Note: The variability in reported DMSO solubility values may be due to differences in experimental conditions (e.g., temperature, use of sonication, purity of DMSO) and whether kinetic or thermodynamic solubility was measured.[11][13]

The Core Concepts: Kinetic vs. Thermodynamic Solubility

Before proceeding to experimental design, it is crucial to distinguish between two fundamental types of solubility measurements, as they answer different questions and are applied at different stages of development.[14][15]

  • Thermodynamic Solubility represents the true equilibrium point. It is the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure) when the solid and dissolved states are in equilibrium. This is the "gold standard" measurement, often determined by the shake-flask method, and is critical for late-stage development and formulation.[15][16]

  • Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly added to an aqueous buffer from a concentrated organic stock (typically DMSO).[14][17] It is a measure of how readily a compound precipitates from a supersaturated solution. This high-throughput method is invaluable during early discovery for screening large numbers of compounds, where speed and low compound consumption are prioritized.[16][18]

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for determining both thermodynamic and kinetic solubility. The causality behind each step is explained to ensure scientific rigor.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method is considered the definitive approach for measuring equilibrium solubility.[15] It relies on allowing a suspension of the compound to equilibrate for an extended period before quantifying the dissolved portion.

Objective: To determine the maximum equilibrium concentration of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol in a chosen solvent.

Methodology:

  • Preparation: Add an excess amount of the solid intermediate to a known volume of the selected solvent (e.g., ethanol, buffered solution) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap).

    • Rationale: A visible excess of solid material is essential to ensure that saturation is reached and equilibrium can be established between the solid and dissolved phases.[15]

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a defined period.

    • Rationale: Continuous agitation ensures maximum contact between the solid surface and the solvent, facilitating the dissolution process. For poorly soluble compounds, equilibration can take 24 to 72 hours.[15] To validate equilibrium, samples should be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.

  • Phase Separation: After equilibration, allow the suspension to settle or, for more robust separation, centrifuge the sample at high speed to pellet the undissolved solid.

    • Rationale: This step is critical to ensure that only the truly dissolved compound is sampled for analysis, avoiding contamination from fine solid particles.

  • Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

    • Rationale: Dilution is necessary for accurate quantification and to prevent the compound from crashing out of the solution upon any change in conditions.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: These methods provide the sensitivity and specificity required to accurately measure the concentration of the analyte. A calibration curve must be generated using standards of known concentration to ensure accurate quantification.

  • Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is reported in units such as mg/mL or µM.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis A Add Excess Solid to Solvent B Agitate at Constant Temp (24-72h) A->B Start Equilibration C Centrifuge to Pellet Solid B->C Reach Equilibrium D Sample & Dilute Supernatant C->D Isolate Solute E Quantify via HPLC or LC-MS D->E Prepare for Quantification

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility (DMSO Co-solvent Method)

This high-throughput method is ideal for early-stage assessment where relative solubility and potential for precipitation are key concerns.[19][20]

Objective: To measure the concentration of the intermediate that remains in an aqueous buffer after precipitation from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the intermediate in 100% anhydrous Dimethyl Sulfoxide (DMSO), for example, at 10 or 20 mM.

    • Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[17] Starting with a fully dissolved compound is the defining characteristic of a kinetic assay.[14]

  • Assay Plate Preparation: Dispense the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a microtiter plate.

    • Rationale: A microtiter plate format allows for high-throughput analysis of multiple compounds or conditions simultaneously.

  • Addition and Mixing: Add a small volume of the DMSO stock solution to the buffer in the wells (e.g., 2 µL of stock into 198 µL of buffer for a 1:100 dilution and a final DMSO concentration of 1%). Mix immediately and thoroughly.

    • Rationale: The rapid addition of the DMSO solution into the aqueous environment creates a supersaturated state, triggering precipitation. The final DMSO concentration should be kept low (typically ≤2%) as it can significantly increase the apparent solubility of the compound.[14]

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period, typically 1 to 2 hours.

    • Rationale: This allows time for the precipitation process to approach a steady state. Unlike the thermodynamic assay, this is not an equilibrium state.[16]

  • Precipitate Removal: Separate the precipitated solid from the solution. This is commonly done using a filter plate (e.g., 96-well plate with a membrane filter) and applying a vacuum or by centrifugation of the plate followed by sampling of the supernatant.

    • Rationale: This step is analogous to the phase separation in the shake-flask method, isolating the dissolved fraction for analysis.

  • Quantification: Analyze the concentration of the compound in the filtrate or supernatant using an appropriate analytical method, such as HPLC-UV, LC-MS, or nephelometry.

    • Rationale: Nephelometry measures the amount of light scattered by undissolved particles and can be used for rapid, direct-plate reading.[19] For higher accuracy, LC-MS is preferred for its sensitivity and ability to quantify the compound against a standard curve.[20]

Kinetic_Solubility_Workflow A Prepare High-Conc. Stock in DMSO B Add Stock to Aqueous Buffer (in microplate) A->B Create Supersaturation C Incubate (1-2h) B->C Allow Precipitation D Remove Precipitate (Filtration/Centrifugation) C->D Isolate Soluble Fraction E Quantify Soluble Compound in Filtrate D->E Measure Concentration

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Mechanism of Action Context: The Estrogen Receptor Pathway

Understanding the solubility of the intermediate is vital for synthesizing Fulvestrant, which acts by disrupting the estrogen receptor (ER) signaling pathway. Estrogen (Estradiol) normally binds to ERα in the cytoplasm, causing receptor dimerization and translocation to the nucleus. There, it binds to Estrogen Response Elements (EREs) on DNA, recruiting co-activators and initiating the transcription of genes that drive cell proliferation.[21][22]

Fulvestrant competitively binds to ERα with high affinity.[23] This binding induces a conformational change that prevents receptor dimerization and nuclear localization, thereby blocking gene transcription.[24] Critically, the Fulvestrant-ERα complex is unstable and is targeted for degradation via the proteasome pathway, leading to a profound downregulation of total ERα protein levels in the cancer cell.[21][23]

Estrogen_Receptor_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ER Estrogen Receptor α (ERα) Estradiol->ER Binds ER_Fulvestrant ERα-Fulvestrant Complex (Unstable) ER_Dimer ERα Dimer ER->ER_Dimer Dimerization & Translocation Fulvestrant Fulvestrant Fulvestrant->ER Binds & Blocks Dimerization Proteasome Proteasome ER_Fulvestrant->Proteasome Targets for Degradation ERE DNA (ERE) ER_Dimer->ERE Binds Transcription Gene Transcription (Proliferation) ERE->Transcription Activates

Caption: Mechanism of Fulvestrant vs. Estradiol on the ER Pathway.

Conclusion

While (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is an intermediate rather than a final drug product, a thorough understanding of its solubility is indispensable for efficient and robust drug development and manufacturing. Its highly lipophilic nature dictates that it will be practically insoluble in aqueous media but soluble in various organic solvents. This guide provides the conceptual framework and detailed, actionable protocols for researchers to empirically determine both thermodynamic and kinetic solubility. By applying these rigorous methods, scientists can generate the critical data needed to streamline synthesis, optimize purification, and ultimately accelerate the delivery of its life-saving final product, Fulvestrant, to patients.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104741, Fulvestrant. Retrieved from [Link][7]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5550-5552. [Link][17]

  • Wikipedia. (n.d.). Fulvestrant. Retrieved from [Link][25]

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An In-Depth Technical Guide to (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol: A Key Intermediate in the Synthesis of Fulvestrant

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, a critical steroidal intermediate in the synthesis of Fulvestrant, a potent therapeutic agent for hormone receptor-positive breast cancer. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and its pivotal role in the production of a leading selective estrogen receptor degrader (SERD).

Introduction: The Significance of a Precursor

(7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, a derivative of estradiol, is a key pharmaceutical intermediate.[1] While not an active pharmaceutical ingredient (API) itself, its strategic design, featuring a 9-bromononyl side chain at the 7α position of the steroid nucleus, is instrumental in the synthesis of Fulvestrant.[2][3] The terminal bromine atom on the C9 alkyl chain serves as a reactive handle for the introduction of the final side chain that imparts the unique pharmacological activity to Fulvestrant.[1]

This guide will delve into the chemical characteristics of this intermediate, outline a representative synthetic pathway, and contextualize its importance by detailing the mechanism of action of its end-product, Fulvestrant.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is essential for its handling, purification, and subsequent reactions.

PropertyValueSource(s)
Molecular Formula C₂₇H₄₁BrO₂[4][5]
Molecular Weight 477.52 g/mol [3][4]
Appearance White to off-white crystalline powder[2][3]
Solubility Insoluble in water; soluble in organic solvents such as ethanol and acetone.[2][3]
Purity Typically ≥ 99%[2][3]
Storage Store in a cool, dry, and well-ventilated area away from direct sunlight.[2]

The Synthetic Pathway: From Estradiol to a Key Intermediate

The synthesis of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is a multi-step process that begins with the readily available estradiol. The introduction of the 7α-alkyl chain is a critical transformation that has been the subject of extensive research to achieve high stereoselectivity and yield.[6]

Representative Synthetic Protocol

The following protocol is a representative synthesis, compiled from established methodologies in steroidal chemistry and patent literature.[6][7] It is crucial to note that specific conditions and reagents may vary based on patented commercial processes.[8][9]

Step 1: Protection of Hydroxyl Groups The phenolic hydroxyl group at C3 and the secondary alcohol at C17 of estradiol are protected to prevent unwanted side reactions in subsequent steps.

Step 2: Introduction of a 6-Keto Group A keto group is introduced at the C6 position, which activates the C7 position for alkylation.

Step 3: 7α-Alkylation This is the key step where the 9-bromononyl side chain is introduced at the 7α position. This is often achieved via a conjugate addition reaction.

Step 4: Aromatization of the A-Ring and Deprotection The A-ring is aromatized, and the protecting groups on the hydroxyl functions are removed to yield the final intermediate.

Synthetic Pathway of (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol Estradiol Estradiol Protected_Estradiol Protected Estradiol Estradiol->Protected_Estradiol Protection Keto_Estradiol 6-Keto Estradiol Derivative Protected_Estradiol->Keto_Estradiol Oxidation Alkylated_Intermediate 7α-Alkylated Intermediate Keto_Estradiol->Alkylated_Intermediate 7α-Alkylation with 1,9-dibromononane Final_Product (7α,17β)-7-(9-Bromononyl)estra- 1,3,5(10)-triene-3,17-diol Alkylated_Intermediate->Final_Product Aromatization & Deprotection

A representative synthetic workflow.

Conversion to Fulvestrant: The Final Transformation

The 9-bromononyl group of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is the reactive site for the final step in the synthesis of Fulvestrant.

Representative Protocol for Fulvestrant Synthesis

Step 1: Thioether Formation The bromo-intermediate is reacted with a thiol, such as 4,4,5,5,5-pentafluoropentanethiol, to form a thioether.

Step 2: Oxidation to Sulfoxide The resulting thioether is then oxidized to the corresponding sulfoxide, yielding Fulvestrant.

Conversion to Fulvestrant Intermediate (7α,17β)-7-(9-Bromononyl)estra- 1,3,5(10)-triene-3,17-diol Thioether Thioether Intermediate Intermediate->Thioether Reaction with 4,4,5,5,5-pentafluoropentanethiol Fulvestrant Fulvestrant Thioether->Fulvestrant Oxidation

Final steps in the synthesis of Fulvestrant.

The End Goal: Mechanism of Action of Fulvestrant

While (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is a synthetic precursor, its ultimate value is realized in the pharmacological action of Fulvestrant. Fulvestrant is a selective estrogen receptor degrader (SERD) and was the first in its class to be approved.[10]

Fulvestrant binds competitively to the estrogen receptor (ER) with high affinity.[4] The long, flexible 7α-alkylsulfinyl side chain, which is constructed using the bromononyl intermediate, is crucial for its unique mechanism of action. This side chain induces a conformational change in the ER that leads to its destabilization and subsequent degradation by the cell's natural protein disposal machinery, the ubiquitin-proteasome pathway.[4][10]

This degradation of the ER leads to a significant reduction in the number of estrogen receptors in cancer cells, thereby blocking the downstream signaling pathways that promote tumor growth.[4][11] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, Fulvestrant is a pure antiestrogen with no known agonist effects.[1][12]

Mechanism of Action of Fulvestrant cluster_0 Cell Cytoplasm cluster_1 Nucleus Fulvestrant Fulvestrant ER Estrogen Receptor (ER) Fulvestrant->ER Binds Fulvestrant_ER Fulvestrant-ER Complex (Unstable Conformation) ER->Fulvestrant_ER Ub_ER Ubiquitinated ER Fulvestrant_ER->Ub_ER Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_ER Proteasome Proteasome Ub_ER->Proteasome Targeting Degradation ER Degradation Proteasome->Degradation Gene_Transcription Estrogen-Responsive Gene Transcription (Blocked)

Fulvestrant's mechanism as a SERD.

Analytical Characterization

For quality control and research purposes, the identity and purity of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol are confirmed using standard analytical techniques. While a comprehensive data set is proprietary to manufacturers, typical characterization would include:

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the stereochemistry.

Conclusion

(7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is a testament to the intricate design and synthesis required in modern pharmaceutical development. Though a behind-the-scenes player, its role as a key intermediate is indispensable for the production of Fulvestrant, a vital medication in the treatment of hormone-sensitive breast cancer. A thorough understanding of its properties and synthesis is crucial for ensuring the quality and efficacy of the final life-saving drug.

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(7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol: A Key Precursor in Advanced Endocrine Therapies

Introduction

(7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is a synthetic steroidal compound that holds a pivotal position in modern medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, it is a high-value, critical intermediate in the synthesis of a class of drugs known as Selective Estrogen Receptor Degraders (SERDs).[1][2] The most prominent drug synthesized from this precursor is Fulvestrant (ICI 182,780), a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer.[2]

The clinical significance of SERDs lies in their unique mechanism of action. Unlike Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen, which competitively antagonize the estrogen receptor (ER) but can also exhibit partial agonist effects, SERDs are pure antiestrogens.[3][4] They function by binding to the estrogen receptor and inducing a conformational change that marks the receptor for proteasomal degradation, thereby eliminating it from the cancer cell.[5][6][7] This mechanism is particularly effective in tumors that have developed resistance to other endocrine therapies.[6] The specific 7α-alkylation of the estradiol core, featuring a long, functionalized side chain, is the key structural feature responsible for this distinct biological activity.[3]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the physicochemical properties, synthesis, and strategic importance of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, explaining the rationale behind its molecular design and its role in the creation of potent anti-cancer agents.

Physicochemical and Handling Properties

The compound is a white to off-white crystalline solid.[8] Its defining characteristic is the estradiol core structure with a nine-carbon alkyl chain attached at the 7α position, terminating in a bromine atom. This terminal bromine is a key functional handle for subsequent synthetic modifications.[1] Due to its steroidal, hydrocarbon-rich structure, it is insoluble in water but shows good solubility in organic solvents such as ethanol and acetone.[2][8]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 875573-67-4[9]
Molecular Formula C₂₇H₄₁BrO₂[9]
Molecular Weight 477.52 g/mol [9]
Appearance White to off-white crystalline powder[8]
Solubility Insoluble in water; Soluble in ethanol, acetone[2][8]
Purity Typically ≥98-99% for synthetic applications[8][9]
Storage Store in a cool, dry, and well-ventilated area away from light and moisture.[2][8]
Shelf Life Approx. 2 years under recommended storage conditions[2]

Note: The 17-acetate protected form, (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol 17-acetate, is also a common intermediate with CAS No: 875573-66-3 and Molecular Formula: C₂₉H₄₃BrO₃.[1][10][11]

Strategic Synthesis of 7α-Alkylated Estradiol Derivatives

The stereoselective introduction of a long alkyl chain at the 7α position of the estradiol scaffold is a non-trivial synthetic challenge. The methodology must preserve the core stereochemistry and achieve high selectivity for the α-face of the steroid. Various synthetic routes have been explored to create these valuable derivatives.[3] A common and effective strategy proceeds through a 6-ketoestradiol intermediate, which directs the alkylation specifically to the 7α position.[3][12]

Rationale for the Synthetic Approach

The logic behind this multi-step synthesis is rooted in controlling the reactivity of the steroid nucleus.

  • Protection: The phenolic 3-hydroxyl and the aliphatic 17β-hydroxyl groups of the starting material, 17β-estradiol (E₂), are highly reactive. They are protected (e.g., as methoxymethyl ethers) to prevent unwanted side reactions during subsequent oxidation and alkylation steps.[3]

  • Directing Group Formation: Direct alkylation at the C-7 position is difficult. Therefore, a ketone is introduced at the adjacent C-6 position. This carbonyl group acidifies the C-7 protons, allowing for the formation of an enolate.[3][12]

  • Stereoselective Alkylation: The enolate is then alkylated with a suitable electrophile (e.g., 1,9-dibromononane). The steric bulk of the steroid skeleton, particularly the angular methyl group at C-13, shields the β-face, forcing the incoming alkyl chain to attack from the less hindered α-face. This ensures the desired 7α-stereochemistry.

  • Deoxygenation and Deprotection: Finally, the C-6 ketone is removed (deoxygenation), and the hydroxyl groups are deprotected to yield the target molecule.[3][12]

Experimental Protocol: Synthesis via a 6-Keto Intermediate

The following is a representative, step-by-step methodology synthesized from established literature procedures.[3]

Step 1: Protection of Hydroxyl Groups of 17β-Estradiol (E₂)

  • Purpose: To prevent the acidic hydroxyl groups from interfering with subsequent base-mediated reactions.

  • Procedure: 17β-Estradiol is dissolved in a suitable aprotic solvent (e.g., THF). A base (e.g., NaH) is added, followed by a protecting group reagent like methoxymethyl chloride (MOM-Cl). The reaction is stirred until completion and worked up to yield the 3,17β-bis(methoxymethyl) ether of E₂.

Step 2: Hydroxylation at C-6

  • Purpose: To introduce an oxygen functional group at C-6 as a precursor to the ketone.

  • Procedure: The protected estradiol from Step 1 is treated with an oxidizing agent capable of allylic hydroxylation.

Step 3: Oxidation to the 6-Keto Derivative

  • Purpose: To form the key 6-keto intermediate that will activate the C-7 position for alkylation.

  • Procedure: The 6-hydroxy compound is oxidized using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation protocol. This selectively converts the secondary alcohol to a ketone without affecting the rest of the molecule.[3]

Step 4: Stereoselective 7α-Alkylation

  • Purpose: To introduce the 9-bromononyl side chain at the 7α position.

  • Procedure: The 6-keto derivative is dissolved in an aprotic solvent and treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperature to form the enolate. 1,9-dibromononane is then added as the electrophile. The reaction is carefully quenched to yield the 7α-(9-bromononyl)-6-keto protected estradiol.

Step 5: Removal of the 6-Keto Group and Deprotection

  • Purpose: To remove the directing ketone and liberate the free hydroxyl groups to yield the final product.

  • Procedure: A two-part process is often employed. First, the 6-keto group can be removed via methods like Wolff-Kishner or Clemmensen reduction, or by conversion to a thioketal followed by desulfurization. Second, the MOM protecting groups are removed under acidic conditions (e.g., HCl in methanol) to afford (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol.

Synthesis Workflow Diagram

Synthesis_Workflow E2 17β-Estradiol (E₂) Protected_E2 Protect Hydroxyls (Step 1) 3,17β-bis(MOM)-E₂ E2->Protected_E2 Hydroxy_E2 Hydroxylate C-6 (Step 2) Protected_E2->Hydroxy_E2 Keto_E2 Oxidize to 6-Keto (Step 3) 6-Keto-3,17β-bis(MOM)-E₂ Hydroxy_E2->Keto_E2 Alkylated_Keto Alkylate with 1,9-Dibromononane (Step 4) 7α-(9-Bromononyl)-6-Keto Intermediate Keto_E2->Alkylated_Keto Stereoselective Alkylation Final_Product (7α,17β)-7-(9-Bromononyl)estra- 1,3,5(10)-triene-3,17-diol (Step 5) Alkylated_Keto->Final_Product Deoxygenation & Deprotection

Caption: Workflow for the synthesis of the target intermediate.

Application in the Synthesis of Selective Estrogen Receptor Degraders (SERDs)

The primary and crucial application of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is its role as a late-stage precursor to SERDs, most notably Fulvestrant.[1] The 9-bromononyl side chain serves as a reactive electrophilic handle. The terminal bromine is an excellent leaving group, allowing for nucleophilic substitution to complete the full side chain required for potent ER degradation activity.

For the synthesis of Fulvestrant, the bromine atom is displaced by a sulfur nucleophile to introduce the 4,4,5,5,5-pentafluoropentylsulfinyl moiety. This specific side chain is critical for optimizing the compound's biological profile, including its binding affinity for the ER and its ability to induce receptor degradation.[4]

Mechanism of Action of Derived SERDs

While the bromononyl intermediate is not biologically active in the intended manner, its structure is purpose-built to give rise to molecules that operate via a sophisticated mechanism of action. SERDs derived from this intermediate, like Fulvestrant, function as pure estrogen receptor antagonists and degraders.[7][13]

  • ER Binding: The steroidal core of the SERD mimics estradiol, allowing it to bind with high affinity to the ligand-binding domain (LBD) of the estrogen receptor α (ERα).[6]

  • Conformational Disruption: Unlike estradiol, the bulky and flexible 7α-side chain protrudes from the LBD. This sterically hinders the receptor from adopting its normal active conformation. Specifically, it prevents the repositioning of helix 12, a critical step for the binding of coactivator proteins that are necessary for gene transcription.[13]

  • Dimerization Impairment & Unfolding: The altered conformation impairs the ability of the receptor to form stable dimers and exposes hydrophobic residues, leading to protein misfolding and instability.[6]

  • Proteasomal Degradation: The cell's quality control machinery recognizes the unstable and misfolded ER protein complex. It is ubiquitinated and subsequently targeted for destruction by the 26S proteasome.[5][6]

The net result is a dramatic and sustained reduction in the cellular levels of ERα protein, effectively shutting down estrogen-mediated signaling pathways that drive the proliferation of HR+ breast cancer cells.[4][14]

SERD Signaling Pathway Diagram

SERD_Mechanism cluster_cell Cancer Cell SERD SERD (e.g., Fulvestrant) ER Estrogen Receptor (ERα) SERD->ER Binds Unstable_Complex Unstable SERD-ER Complex ER->Unstable_Complex Induces Misfolding & Inhibits Dimerization Ubiquitin Ubiquitination Unstable_Complex->Ubiquitin Proteasome 26S Proteasome Ubiquitin->Proteasome Degradation ERα Degradation Proteasome->Degradation No_Transcription Blockade of ER-mediated Gene Transcription Degradation->No_Transcription

Caption: Mechanism of action of a Selective Estrogen Receptor Degrader.

Conclusion

(7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is more than a mere chemical intermediate; it is a testament to rational drug design. Its structure is meticulously crafted to facilitate the stereoselective synthesis of a powerful class of anticancer agents. By providing a versatile and reactive side chain at the crucial 7α position of the estradiol core, it enables the creation of SERDs that have fundamentally changed the treatment landscape for ER-positive breast cancer. Understanding the synthesis and strategic utility of this precursor is essential for chemists and researchers dedicated to the ongoing development of next-generation endocrine therapies.

References

  • Apicule. (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate (CAS No: 875573-66-3). Available from: [Link]

  • ResearchGate. Synthesis of 7α-substituted derivatives of 17β-estradiol. Available from: [Link]

  • Jiang, X. R., Sowell, J., Zhu, B., & Penning, T. M. (2006). Synthesis of 7alpha-substituted derivatives of 17beta-estradiol. Steroids, 71(4), 388-396. Available from: [Link]

  • TradeIndia. (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3. Available from: [Link]

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  • Chand, G., et al. (2022). Discovery of a novel small molecule degrader of wild type and mutant estrogen receptors using DNA encoded libraries. Scientific Reports, 12(1), 19385. Available from: [Link]

  • Dowsett, M., et al. (2001). Comparison of the short-term biological effects of 7alpha-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)-nonyl]estra-1,3,5,(10)-triene-3,17beta-diol (Faslodex) versus tamoxifen in postmenopausal women with primary breast cancer. Cancer Research, 61(22), 8243-8248. Available from: [Link]

  • Tedesco, R., Katzenellenbogen, J. A., & Napolitano, E. (1997). AN EXPEDITIOUS ROUTE TO 7α-SUBSTITUTED ESTRADIOL DERIVATIVES. Tetrahedron Letters, 38(46), 7997–8000. Available from: [Link]

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  • Nardone, A., et al. (2024). Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer. Expert Opinion on Investigational Drugs, 33(5), 405-418. Available from: [Link]

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Discovery of (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol: A Key Precursor in Modern Endocrine Therapy

Introduction: Unveiling a Critical Intermediate

This compound is a synthetic steroidal compound that holds significant importance in the field of pharmaceutical chemistry. While not a therapeutic agent itself, it serves as a crucial intermediate in the synthesis of Fulvestrant, a potent anti-cancer drug.[1] Fulvestrant, marketed under the brand name Faslodex, is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[2] The chemical architecture of this compound, featuring the core estradiol structure with a long-chain alkyl bromide at the 7α-position, makes it an ideal precursor for introducing the pharmacologically active side chain of Fulvestrant.[][4][5] This guide provides a comprehensive technical overview of its synthesis, characterization, and pivotal role in drug development for researchers and scientists in the field.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below. These properties are essential for its handling, characterization, and subsequent synthetic transformations.

PropertyValueSource(s)
Molecular Formula C27H41BrO2[6][7]
Molecular Weight 477.52 g/mol [7]
Appearance White to off-white crystalline powder[4][8]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.[4][8]
Purity Typically ≥ 98-99% for research and pharmaceutical grades.[4][7][8]
Storage Store in a cool, dry, and well-ventilated area away from light and moisture.[4][8]
CAS Number 875573-67-4[1][7]

PART 1: Synthesis and Mechanistic Rationale

The synthesis of 7α-substituted estradiol derivatives is a well-established but nuanced process in medicinal chemistry. The primary challenge lies in the stereoselective introduction of the alkyl chain at the C-7α position, which is critical for the biological activity of the final drug product, Fulvestrant.[9][10] The general strategy involves a multi-step sequence starting from 17β-estradiol.

Causality Behind Experimental Choices

The synthetic route is designed to achieve specific chemical transformations while preserving the core steroidal structure and desired stereochemistry.

  • Hydroxyl Group Protection: The phenolic hydroxyl at C-3 and the alcoholic hydroxyl at C-17 of estradiol have different reactivities. They must be protected to prevent unwanted side reactions during the subsequent oxidation and alkylation steps.[9][11]

  • Introduction of a 6-Keto Group: A ketone at the C-6 position is essential to facilitate the conjugate addition reaction that introduces the side chain at the C-7 position.[9][10]

  • Stereoselective Alkylation: The 1,6-conjugate addition of an organometallic reagent (derived from the 9-bromononyl side chain) to the 6-keto intermediate is the key C-C bond-forming step. The presence of the C-19 methyl group on the steroid backbone sterically hinders attack from the β-face, favoring the desired α-alkylation.[12]

  • Deprotection and Ketone Removal: The final steps involve removing the protecting groups and the now-redundant 6-keto functional group to yield the target molecule.[9]

Detailed Synthesis Protocol

The following protocol is a representative synthesis adapted from established methodologies for creating 7α-alkylated estradiol derivatives.[9][10]

Step 1: Protection of Estradiol Hydroxyl Groups

  • Dissolve 17β-estradiol in a suitable aprotic solvent (e.g., THF).

  • Add a protecting group reagent, such as methoxymethyl chloride (MOM-Cl) or tetrahydropyran (THP), in the presence of a non-nucleophilic base (e.g., diisopropylethylamine).

  • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by quenching with a mild aqueous solution and extract the product with an organic solvent. Purify the resulting bis-protected estradiol via column chromatography.

Step 2: Hydroxylation at C-6

  • Dissolve the protected estradiol from Step 1 in a suitable solvent mixture (e.g., THF/water).

  • Add an oxidizing agent capable of allylic hydroxylation.

  • Maintain the reaction at a controlled temperature until the starting material is consumed.

  • Isolate and purify the 6-hydroxy intermediate.

Step 3: Oxidation to the 6-Keto Intermediate

  • Dissolve the 6-hydroxy compound in a suitable solvent like dichloromethane (DCM).

  • Perform an oxidation reaction, for example, a Swern oxidation using oxalyl chloride and DMSO, or use a milder reagent like Dess-Martin periodinane.[9][11]

  • Carefully control the temperature to avoid side reactions.

  • Upon completion, quench the reaction and purify the resulting 6-keto protected estradiol.

Step 4: 7α-Alkylation via Conjugate Addition

  • Prepare a Grignard reagent from 1,9-dibromononane by reacting it with magnesium turnings in dry THF.

  • In a separate flask, dissolve the 6-keto intermediate from Step 3 in dry THF and cool to a low temperature (e.g., -78 °C).

  • Add a copper catalyst, such as copper(I) iodide, to facilitate the 1,6-conjugate addition.

  • Slowly add the prepared Grignard reagent to the solution. The reaction is highly stereoselective, yielding the 7α-alkylated product.[12][13]

  • Quench the reaction with a saturated ammonium chloride solution and extract the product.

Step 5: Deprotection and Final Product Isolation

  • Dissolve the 7α-alkylated intermediate in a solvent suitable for cleaving the specific protecting groups used (e.g., acidic conditions for MOM or THP ethers).

  • The 6-keto group can be removed simultaneously or in a subsequent step, often via a reduction method.[9]

  • After deprotection, purify the final product, this compound, using column chromatography to achieve high purity.

Synthetic Workflow Diagram

Synthesis_Workflow Estradiol 17β-Estradiol Protected_E2 Bis-Protected Estradiol (e.g., MOM ethers) Estradiol->Protected_E2 Protection (Step 1) Hydroxy_E2 6-Hydroxy Intermediate Protected_E2->Hydroxy_E2 Hydroxylation (Step 2) Keto_E2 6-Keto Intermediate Hydroxy_E2->Keto_E2 Oxidation (Step 3) Alkylated_E2 Protected 7α-(9-Bromononyl) -6-Keto Estradiol Keto_E2->Alkylated_E2 1,6-Conjugate Addition (Step 4) Final_Product (7a,17b)-7-(9-Bromononyl)estra- 1,3,5(10)-triene-3,17-diol Alkylated_E2->Final_Product Deprotection & Ketone Removal (Step 5)

Caption: Synthetic pathway from 17β-Estradiol to the target intermediate.

PART 2: Role in Fulvestrant Synthesis and Biological Context

The title compound is the penultimate precursor to Fulvestrant. The terminal bromine on the nonyl side chain is a reactive handle for introducing the final piece of the pharmacophore.[5]

Conversion to Fulvestrant

The transformation involves a nucleophilic substitution reaction where the bromide is displaced by a sulfur-containing nucleophile, followed by oxidation.

  • Thioether Formation: this compound is reacted with a thiol, such as 4,4,5,5,5-pentafluoropentanethiol, in the presence of a base to form the corresponding thioether.

  • Oxidation to Sulfoxide: The thioether is then selectively oxidized to the sulfoxide using a mild oxidizing agent like sodium periodate. This step completes the synthesis of Fulvestrant ((7α,17β)-7-{9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl}estra-1,3,5(10)-triene-3,17-diol).[11][14]

Authoritative Grounding: Mechanism of Action of Fulvestrant

Fulvestrant is a pure antiestrogen, a feature conferred by the long, flexible 7α-side chain.[][9] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which can have partial agonist effects, Fulvestrant acts as a pure antagonist.[15] Its mechanism involves:

  • Competitive Binding: Fulvestrant binds competitively to the estrogen receptor (ER) with an affinity similar to or greater than that of estradiol.[]

  • Conformational Change and Degradation: The binding of the bulky side chain induces a unique conformational change in the ER. This altered structure is recognized by the cellular protein degradation machinery (the ubiquitin-proteasome system), leading to the rapid degradation and downregulation of the receptor.[]

  • Inhibition of Signaling: By eliminating the ER protein, Fulvestrant completely blocks estrogen-mediated transcriptional activation, thus inhibiting the growth of ER-positive breast cancer cells.

Signaling Pathway Diagram

Fulvestrant_MoA cluster_cell Cancer Cell cluster_nucleus Nucleus ER Estrogen Receptor (ERα) ERE Estrogen Response Element (on DNA) ER->ERE Dimerizes & Binds Degradation Proteasomal Degradation ER->Degradation Targeted for Destruction E2 Estradiol (E2) E2->ER Binds & Activates Fulvestrant Fulvestrant Fulvestrant->ER Binds & Destabilizes Transcription Gene Transcription (Proliferation, Growth) ERE->Transcription

Sources

The Bromononyl Side Chain in Estradiol Derivatives: A Technical Guide to Synthesis, Mechanism, and Application as an Affinity Label

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Estradiol, the principal endogenous estrogen, exerts its profound physiological effects by binding to and activating the estrogen receptor (ER). The modification of the estradiol scaffold has been a cornerstone of endocrine therapy, leading to the development of selective estrogen receptor modulators (SERMs) and degraders (SERDs) for diseases such as hormone receptor-positive breast cancer. The addition of long alkyl side chains, particularly at the 7α-position, has been a pivotal strategy in converting the native agonist into a pure antagonist. This guide provides an in-depth technical examination of a specific modification: the 7α-(9-bromononyl)estradiol derivative. We distinguish the role of the nonyl chain, which provides the steric bulk necessary for antagonism, from the terminal bromo group, which functions as a reactive electrophile. This transforms the molecule from a simple antagonist into a potent affinity label, capable of forming a covalent, irreversible bond with the estrogen receptor. This document details the mechanistic rationale, synthetic pathways, and key experimental protocols for the characterization and biological evaluation of these powerful chemical biology tools, intended for researchers, chemists, and drug development professionals in the field of endocrinology and oncology.

The Estradiol-Estrogen Receptor Axis: A Foundation for Therapeutic Intervention

Estradiol: Structure and Function

17β-estradiol (E2) is a steroidal hormone fundamental to the development and maintenance of the female reproductive system and secondary sexual characteristics.[1][2] Its structure, characterized by a phenolic A-ring and hydroxyl groups at positions C3 and C17β, is optimized for high-affinity binding to its cognate receptors.[3][4] Beyond its reproductive role, estradiol signaling is crucial in maintaining bone density, cardiovascular health, and cognitive function.

The Estrogen Receptors (ERα and ERβ)

The biological effects of estradiol are mediated primarily through two nuclear receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[5] These proteins are members of the nuclear hormone receptor superfamily and function as ligand-activated transcription factors. They are composed of several functional domains, most notably a DNA-binding domain (DBD) that recognizes specific DNA sequences known as Estrogen Response Elements (EREs), and a ligand-binding domain (LBD) that binds estradiol and other ligands.[5]

Mechanism of Agonist Action

In its inactive state, the ER resides in the nucleus, associated with heat shock proteins. Upon binding estradiol, the receptor undergoes a critical conformational change. This change causes the dissociation of chaperone proteins, facilitates receptor dimerization, and reorients a key alpha-helix (Helix 12) in the LBD to form a surface known as Activation Function 2 (AF-2).[6] This newly formed surface recruits coactivator proteins, and the entire complex binds to EREs in the promoter regions of target genes, initiating transcription and leading to the classic estrogenic response.[5][6]

Estrogen_Receptor_Pathway cluster_cytoplasm Cytoplasm/Nucleoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER_inactive Inactive ER + Chaperones E2->ER_inactive Binding & Conformational Change ER_active Active ER Dimer ER_inactive->ER_active Dimerization Coactivators Coactivators ER_active->Coactivators Recruitment ERE Estrogen Response Element (ERE) ER_active->ERE Binding to DNA Transcription Gene Transcription ERE->Transcription Initiation

Figure 1: Agonist-mediated estrogen receptor signaling pathway.

Rationale for Estradiol Modification: From Agonists to Antagonists

The Concept of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how the chemical structure of a molecule correlates with its biological activity.[7] For the estrogen receptor, SAR has revealed that while the core steroidal scaffold is necessary for binding, modifications at specific positions can dramatically alter the functional outcome, converting an agonist into a partial agonist (SERM) or a pure antagonist (SERD).[8][9]

The Critical Role of the 7α-Alkyl Side Chain: The Fulvestrant Archetype

A landmark achievement in ER antagonist design was the discovery that attaching a long, bulky, and non-polar side chain to the 7α-position of the estradiol scaffold could completely abolish agonist activity.[3][10] The drug Fulvestrant (Faslodex®) is the clinical embodiment of this principle. It features a 9-carbon (nonyl) chain ending in a sulfinyl group.[6][10]

This side chain functions through two primary mechanisms:

  • Steric Hindrance: The long chain protrudes from the ligand-binding pocket and physically prevents Helix 12 from adopting the active, agonist conformation. This blocks the formation of the AF-2 surface, thereby preventing the recruitment of coactivators.[10][11]

  • Receptor Destabilization and Degradation: The binding of Fulvestrant induces a distinct receptor conformation that is recognized by the cellular protein degradation machinery.[11] This leads to the ubiquitination and subsequent proteasomal degradation of the ER, effectively reducing the total cellular pool of the receptor. This dual mechanism of action defines it as a Selective Estrogen Receptor Degrader (SERD).[11][12]

SERD_Mechanism SERD SERD (e.g., Fulvestrant) with 7α-Side Chain ER Estrogen Receptor (ER) SERD->ER Binding ER_SERD ER-SERD Complex (Misfolded) ER->ER_SERD H12 Helix 12 Disrupted ER_SERD->H12 Steric Hindrance Ubiquitin Ubiquitin Ligase ER_SERD->Ubiquitin Recruits Proteasome Proteasome ER_SERD->Proteasome Targeting Coactivator Coactivator Recruitment Blocked H12->Coactivator Prevents Binding Ubiquitin->ER_SERD Ubiquitination Degradation ER Degradation Proteasome->Degradation Execution

Figure 2: Mechanism of action for a Selective Estrogen Receptor Degrader (SERD).

The Bromononyl Side Chain: A Covalent Probe for the Estrogen Receptor

While the nonyl side chain of Fulvestrant is designed for therapeutic antagonism, a bromononyl side chain serves a distinct, yet related, purpose in research: to act as an affinity label.

Affinity Labeling: The Principle of Irreversible Binding

Affinity labeling is a powerful technique used to identify and map the active sites of receptors and enzymes. An affinity label is a molecule that structurally resembles a natural ligand but contains a latent reactive group. It first binds reversibly to the target site due to its structural similarity, and then, because of its proximity, the reactive group forms a stable, covalent bond with a nearby amino acid residue, permanently inactivating the protein.

The Bromononyl Group as an Electrophilic Warhead

In a 7α-(9-bromononyl)estradiol derivative, the estradiol core and the long alkyl chain guide the molecule into the ER's ligand-binding pocket, achieving high-affinity reversible binding. The terminal bromine atom then acts as an excellent leaving group. A nucleophilic amino acid side chain within or near the binding pocket—most commonly the thiol group of a cysteine residue—can attack the terminal carbon of the nonyl chain in an SN2 reaction, displacing the bromide ion and forming a covalent thioether bond.[3][13]

Impact on Receptor Function: Irreversible Inactivation

This covalent attachment permanently tethers the antagonist to the receptor, leading to its irreversible inactivation.[13] This tool is invaluable for:

  • Mapping the Ligand Binding Pocket: By digesting the covalently labeled receptor and using mass spectrometry to identify the modified peptide fragment, researchers can pinpoint the exact amino acid residue that participates in the reaction. This provides precise spatial information about the topography of the binding site.

  • Studying Receptor Dynamics: It allows for the study of receptor turnover and trafficking without the complication of ligand dissociation.

  • Quantifying Receptor Occupancy: It can be used to determine the absolute number of accessible binding sites in a given preparation.

Synthesis of 7α-(9-Bromononyl)estradiol

The synthesis of 7α-substituted estradiols is a multi-step process that requires careful control of stereochemistry. The following is a representative strategy adapted from established literature procedures for Fulvestrant and other analogs.[14][15][16]

Synthetic Strategy Overview

The core strategy involves the stereoselective 1,6-conjugate addition of a 9-bromononyl metallic reagent to a steroidal Δ4,6-dien-3-one precursor. This is followed by aromatization of the A-ring to yield the final estradiol scaffold. Protection of hydroxyl groups is critical throughout the process.

Synthesis_Workflow Start Estrone Derivative (Starting Material) Step1 A-Ring Modification (Birch Reduction, etc.) Start->Step1 Dienone Δ4,6-Dien-3-one Precursor Step1->Dienone Step2 Copper-Catalyzed 1,6-Conjugate Addition Dienone->Step2 Reagent_Prep Prepare Grignard Reagent from 1,9-Dibromononane Reagent BrMg-(CH2)9-Br (Grignard Reagent) Reagent_Prep->Reagent Reagent->Step2 Intermediate 7α-Substituted Androstene Derivative Step2->Intermediate Step3 A-Ring Aromatization & Deprotection Intermediate->Step3 Final 7α-(9-Bromononyl)estradiol (Final Product) Step3->Final

Figure 3: General workflow for the synthesis of 7α-(9-bromononyl)estradiol.
Detailed Step-by-Step Protocol

Objective: To synthesize 7α-(9-bromononyl)-17β-hydroxyestra-1,3,5(10)-trien-3-ol.

Materials: Estrone, potassium acetylide, liquid ammonia, lithium metal, 1,9-dibromononane, magnesium turnings, copper(I) iodide, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), appropriate solvents (THF, diethyl ether, toluene), and protecting group reagents (e.g., TBDMS-Cl).

Protocol:

  • Preparation of Ethinylestradiol: Start with commercially available estrone. Protect the 3-hydroxyl group (e.g., as a methyl ether). React with potassium acetylide in liquid ammonia to install the 17α-ethinyl group.

  • Formation of the Dienone Precursor: Reduce the 17α-ethinyl group to a 17β-hydroxyl group. Perform a Birch reduction (e.g., using lithium in liquid ammonia) on the A-ring, followed by acidic workup to generate the Δ4-en-3-one system. Introduce the C6-C7 double bond via bromination and subsequent dehydrobromination to yield the Δ4,6-dien-3-one precursor. The 17β-hydroxyl should be protected (e.g., as a TBDMS ether) prior to this step.

  • Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere (Argon), react magnesium turnings with a solution of 1,9-dibromononane in anhydrous THF. Use a large excess of the dibromononane to favor the formation of the mono-Grignard reagent, BrMg(CH₂)₉Br.

  • 1,6-Conjugate Addition: Cool a solution of the dienone precursor in anhydrous THF to -78 °C. Add copper(I) iodide (catalytic amount). Slowly add the prepared Grignard reagent. The presence of the C19-methyl group on the steroid scaffold sterically shields the β-face, directing the incoming nucleophile to the α-face, ensuring high stereoselectivity for the desired 7α-isomer.[15] Allow the reaction to warm slowly to room temperature.

  • Aromatization and Deprotection: Quench the reaction with aqueous ammonium chloride. Extract the organic product. Aromatize the A-ring using a suitable oxidant like DDQ in toluene under reflux. Finally, remove the protecting groups from the 3- and 17β-hydroxyls (e.g., using TBAF for TBDMS) to yield the final product.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 7α-(9-bromononyl)estradiol.

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure, including the presence of the nonyl chain protons and the correct stereochemistry at C7.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Methodologies for Biological Evaluation

Estrogen Receptor Binding Affinity Assay

Principle: This is a competitive binding assay that measures the ability of the test compound to displace a high-affinity radioligand (e.g., [³H]-estradiol) from the estrogen receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is its IC₅₀ value, from which the binding affinity (Kᵢ) can be calculated.

Protocol:

  • Preparation: Prepare a buffer solution (e.g., TEG buffer: Tris-HCl, EDTA, glycerol). Obtain a source of estrogen receptor (e.g., recombinant human ERα LBD or lamb uterine cytosol).

  • Incubation: In assay tubes, combine the ER preparation, a fixed concentration of [³H]-estradiol (typically at its Kₑ), and varying concentrations of the unlabeled test compound (7α-(9-bromononyl)estradiol).

  • Controls: Include tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled estradiol).

  • Equilibration: Incubate the tubes at 4 °C for 18-24 hours to reach equilibrium.

  • Separation: Separate receptor-bound radioligand from free radioligand. A common method is dextran-coated charcoal (DCC) adsorption, where the charcoal binds free [³H]-estradiol, and is then pelleted by centrifugation.

  • Quantification: Measure the radioactivity in the supernatant (containing the bound ligand) using liquid scintillation counting.

  • Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

Irreversible Binding and Receptor Inactivation Assay

Principle: This assay determines if the binding is covalent. The receptor is pre-incubated with the test compound, which is then removed by extensive washing or dialysis. The remaining available binding sites are then quantified using a standard radioligand binding assay. A reduction in available sites compared to a control indicates irreversible binding.

Protocol:

  • Pre-incubation: Incubate the ER preparation with the bromononyl derivative at a concentration several-fold higher than its Kᵢ for a set period (e.g., 1-2 hours) at a slightly elevated temperature (e.g., 25 °C) to facilitate the covalent reaction.

  • Control: Incubate a parallel sample with vehicle only.

  • Removal of Unbound Ligand: Subject both the test and control samples to extensive dialysis or multiple washes with DCC to remove all non-covalently bound ligand.

  • Quantification of Remaining Sites: Perform a saturation binding assay on both the test and control samples using increasing concentrations of [³H]-estradiol to determine the Bₘₐₓ (maximum number of binding sites).

  • Analysis: A significant reduction in the Bₘₐₓ of the sample pre-treated with the bromononyl derivative compared to the control confirms irreversible inactivation of the receptor.[13]

Data Interpretation and Expected Outcomes

Binding Affinity Data

The binding affinity of estradiol derivatives is typically expressed as Relative Binding Affinity (RBA), with estradiol set to 100%.

CompoundExpected RBA (%)Notes
17β-Estradiol100Reference Agonist
Fulvestrant89High-Affinity Antagonist/SERD
7α-(9-hydroxynonyl)estradiol50-90The non-reactive parent compound. High affinity is expected due to the long alkyl chain.
7α-(9-bromononyl)estradiol 40-80 Initial reversible binding affinity may be slightly lower than the hydroxyl analog due to the bromo group, but it will exhibit time- and concentration-dependent irreversible binding.[13]

Table 1: Representative Estrogen Receptor Binding Affinities.

Interpreting Irreversible Inactivation

The key result for 7α-(9-bromononyl)estradiol would be the demonstration of irreversible binding. In the inactivation assay, one would expect to see a dose-dependent decrease in the available [³H]-estradiol binding sites after pre-incubation and washing, an effect not seen with non-reactive antagonists like Fulvestrant or 7α-(9-hydroxynonyl)estradiol.

Cellular Activity

In cellular assays using ER-positive breast cancer cells (e.g., MCF-7), 7α-(9-bromononyl)estradiol is expected to act as a potent antagonist, inhibiting estradiol-stimulated cell proliferation. Due to its irreversible binding, its antagonistic effect may be more prolonged or potent after a washout period compared to a reversible antagonist.

Conclusion

The modification of the estradiol scaffold with a 7α-bromononyl side chain creates a sophisticated chemical tool with a dual-mode of action. The long nonyl chain provides the necessary steric bulk to induce an antagonistic conformation of the estrogen receptor, similar to the mechanism of the clinically important SERD, Fulvestrant. The addition of a terminal bromine atom transforms this antagonist into a powerful, irreversible affinity label. This allows the molecule to first bind with high affinity and then form a permanent, covalent bond within the ligand-binding pocket. While not intended as a therapeutic agent itself, 7α-(9-bromononyl)estradiol and similar derivatives are indispensable research tools for mapping the ER active site, elucidating the structural basis of ligand binding, and studying receptor dynamics with unparalleled precision. The synthesis and evaluation of such compounds continue to provide fundamental insights that guide the development of the next generation of endocrine therapies.

References

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Chemical characteristics of fulvestrant precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Characteristics of Fulvestrant Precursors

Authored by: A Senior Application Scientist

Abstract

Fulvestrant, a selective estrogen receptor degrader (SERD), represents a cornerstone in the treatment of hormone receptor-positive (HR+) metastatic breast cancer.[1][2][3] Its unique mechanism of action, which involves binding to, blocking, and ultimately degrading the estrogen receptor, sets it apart from other endocrine therapies like tamoxifen.[1][2] The efficacy and safety of the final drug product are intrinsically linked to the chemical integrity of its synthetic precursors. This guide provides a comprehensive exploration of the chemical characteristics of these precursors, offering field-proven insights into their synthesis, stereochemistry, and analytical characterization. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical quality attributes of fulvestrant intermediates that are paramount for the successful synthesis of this potent therapeutic agent.

The Fulvestrant Molecule: A Structural Overview

Fulvestrant, chemically known as 7-alpha-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]estra-1,3,5-(10)-triene-3,17-beta-diol, is a synthetic derivative of the endogenous estrogen, estradiol.[1][4] Its structure is distinguished by two key modifications to the steroidal backbone:

  • Aromatic A-Ring and Hydroxyl Groups: Like estradiol, it possesses a phenolic 3-hydroxyl group and a 17-beta-hydroxyl group, which are crucial for binding to the estrogen receptor (ER).

  • The 7α Side Chain: The defining feature is a long, flexible alkylsulfinyl side chain attached at the 7α position.[][6] This chain, with its terminal pentafluoropentyl group, is responsible for disrupting the ER's conformation upon binding, preventing agonist activity and flagging the receptor for degradation.[]

The synthesis of such a complex molecule necessitates a multi-step process where the quality of each precursor directly impacts the yield, purity, and impurity profile of the final Active Pharmaceutical Ingredient (API).

Caption: Chemical Structure of Fulvestrant.

Core Precursors and Synthetic Strategy

The commercial manufacturing process for fulvestrant has evolved to optimize yield and purity.[7] A common strategy involves the stereoselective introduction of the side chain onto a pre-formed steroidal core.

The Steroidal Dienone Intermediate

A key precursor in many synthetic routes is a steroidal Δ-4,6-dien-3-one. This intermediate is primed for the crucial 1,6-conjugate addition reaction that installs the side chain at the 7α position. The dienone system is essential for directing the incoming nucleophile to the desired C7 position with high stereoselectivity.

The Side Chain Precursor: An Organometallic Approach

The complex side chain is typically introduced via an organometallic reagent, such as an organocuprate. This approach is favored for its high efficiency and stereocontrol in forming the carbon-carbon bond at the 7α position. The precursor for this reagent is the corresponding alkyl halide, which is converted into the organocuprate in situ.

The Thioether Precursor and Final Oxidation

Following the 1,6-addition, the immediate precursor to fulvestrant is the thioether derivative (S-Deoxo Fulvestrant).[] The final synthetic step is a controlled oxidation of the sulfur atom in the side chain to a sulfoxide. This oxidation is critical as it creates the chiral center at the sulfur atom, resulting in the final drug substance being a mixture of two diastereomers.[8]

Synthetic_Workflow Start Estradiol Derivative Dienone Steroidal Δ-4,6-dien-3-one Start->Dienone Oxidation & Aromatization Control Thioether 7α-Substituted Thioether Precursor (S-Deoxo Fulvestrant) Dienone->Thioether Stereoselective 1,6-Addition SideChain Side Chain Synthon (e.g., Organocuprate) SideChain->Thioether API Fulvestrant (API) (Sulfoxide Diastereomer Mixture) Thioether->API Controlled Oxidation

Caption: Generalized Synthetic Workflow for Fulvestrant.

Physicochemical Properties of Fulvestrant and a Key Precursor
PropertyS-Deoxo Fulvestrant (Thioether Precursor)Fulvestrant (API)
Chemical Formula C₃₂H₄₇F₅O₂SC₃₂H₄₇F₅O₃S[3]
Molecular Weight ~590.8 g/mol ~606.8 g/mol [3]
Appearance White to off-white solidWhite or almost white powder[6]
Melting Point Not widely reported104-106°C[6]
Solubility Soluble in organic solvents (e.g., DCM, Acetone)Soluble in alcohol; administered in a castor oil solution[1]

The Stereochemical Challenge: Sulfoxide Diastereomers

A defining chemical characteristic of fulvestrant is the presence of a chiral sulfur atom in the sulfoxide moiety of the side chain. The final oxidation step of the thioether precursor is not stereospecific, leading to the formation of two diastereomers, often referred to as Fulvestrant Sulfoxide A and Fulvestrant Sulfoxide B.[8]

  • Causality: The oxidation creates a stereocenter because the oxygen can be positioned either "above" or "below" the plane defined by the sulfur and its adjacent carbon atoms.

  • Significance: Fulvestrant is marketed and administered as a mixture of these two diastereomers.[8] No synthetic route has been reported to produce a single, pure diastereomer.[8][9] Therefore, controlling the ratio of these diastereomers is not a critical process parameter, but confirming their presence and separating them for analytical purposes is essential.

  • Analytical Separation: The separation of these diastereomers requires specialized chromatographic techniques, typically High-Performance Liquid Chromatography (HPLC) using either a chiral column or a high-resolution reverse-phase system under optimized conditions.[8][10]

Analytical Characterization and Impurity Profiling

Rigorous analytical control of fulvestrant precursors is non-negotiable to ensure the quality and safety of the API. Impurities can arise from starting materials, intermediates, or side reactions during synthesis.[3][7][11]

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing the purity of precursors and the final API. Methods are developed to separate the main compound from process-related impurities and degradation products.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of precursors and identifying unknown impurities.

  • Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS), MS provides molecular weight information, aiding in the rapid identification of impurities and degradation products.

Common Precursor-Related Impurities

The control of impurities is a critical aspect of process development.[7] Understanding their origin is key to their mitigation.

Impurity NameOriginSignificance
Δ6-Fulvestrant Incomplete aromatization or degradation.[]A common process-related impurity that must be monitored.
6-Keto Fulvestrant Byproduct from the oxidation of the steroidal backbone.[]Indicates over-oxidation or non-specific reactions.
Fulvestrant Sulfone Over-oxidation of the thioether precursor or degradation of the API.[13]The sulfone is a degradation product affecting stability.
S-Deoxo Fulvestrant Unreacted thioether precursor.[]An intermediate that must be controlled to low levels in the final API.
β-Isomer (7β-epimer) Lack of stereocontrol during the 1,6-addition step.[]A stereoisomeric impurity that can be difficult to separate.
Experimental Protocol: HPLC Purity Analysis of a Thioether Precursor

This protocol is a representative method for assessing the purity of the S-Deoxo Fulvestrant precursor.

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: Water or an aqueous buffer.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient Elution: A gradient program starting with a higher proportion of Mobile Phase A and increasing the proportion of Mobile Phase B over time to elute all components. For example: 0 min (60% B), 20 min (95% B), 25 min (95% B), 26 min (60% B), 30 min (60% B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.[]

  • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh ~10 mg of the precursor and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Dilute as necessary.

  • Analysis: Inject the sample and integrate all peaks. Calculate the area percentage of the main peak relative to the total peak area to determine purity.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Data Analysis Sample Precursor Sample Dissolve Dissolution in Appropriate Solvent Sample->Dissolve Inject Injection onto HPLC Column Dissolve->Inject Separate Gradient Elution (Reverse Phase) Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Peak Integration Detect->Integrate Report Purity Report & Impurity Profile Integrate->Report

Caption: A Typical HPLC-Based Analytical Workflow.

Advanced Concepts: Prodrug Precursors for Oral Bioavailability

A significant limitation of fulvestrant is its poor oral bioavailability, necessitating intramuscular administration.[14] Research is actively exploring prodrugs to overcome this challenge. A notable example is Fulvestrant-3-boronic acid (ZB716) , an oral SERD precursor.[14]

  • Mechanism of Improvement: The phenolic 3-hydroxyl group is a primary site for first-pass metabolism (glucuronidation and sulfation). Replacing it with a boronic acid group temporarily masks this site, potentially reducing metabolic clearance and enhancing oral bioavailability.[14]

  • Synthetic Precursors: The synthesis of this prodrug involves starting from a 17-acetyl protected S-deoxo fulvestrant. The 3-hydroxyl is converted to a triflate, which then undergoes a palladium-catalyzed borylation reaction to install the boronic acid ester, followed by deprotection and oxidation.[14]

Conclusion

The chemical characteristics of fulvestrant precursors are multifaceted and demand rigorous scientific oversight. From the stereoselective synthesis of the core structure to the controlled oxidation that defines the final API, each step presents unique challenges and requires precise analytical control. A thorough understanding of the reaction mechanisms, potential side reactions, and the resulting impurity profiles is fundamental to the development of a robust and reproducible manufacturing process. As endocrine therapies continue to evolve with the development of oral SERDs, the principles of precursor design and characterization outlined in this guide will remain central to delivering safe and effective treatments for patients with advanced breast cancer.

References

  • Fulvestrant. Wikipedia. [Link]

  • Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD). National Institutes of Health (NIH). [Link]

  • Fulvestrant | C32H47F5O3S | CID 104741. PubChem - National Institutes of Health (NIH). [Link]

  • CN114685593A - Fulvestrant preparation method and intermediate thereof.
  • Fulvestrant: From the Laboratory to Commercial-Scale Manufacture. ACS Publications. [Link]

  • US20070144968A1 - Separation of fulvestrant isomers.
  • Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method. National Institutes of Health (NIH). [Link]

  • A novel UPLC-PDA isocratic method for the quantification fulvestrant in oil-based pre. Journal of Analytical Science and Technology. [Link]

  • Separation of fulvestrant isomers - EP1819344A2.
  • VALIDATED HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF FULVESTRANT IN PHARMACEUTICAL DOSAGE FORMS. TSI Journals. [Link]

  • Fulvestrant EP Impurities & USP Related Compounds. SynThink Research Chemicals. [Link]

  • fulvestrant. My Cancer Genome. [Link]

  • Effect of fluorination on the pharmacological profile of 11beta isomers of fulvestrant in breast carcinoma cells. PubMed. [Link]

  • fulvestrant. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method. ResearchGate. [Link]

  • Fulvestrant Impurities and Related Compound. Veeprho Pharmaceuticals. [Link]

  • Fulvestrant: A New Type of Estrogen Receptor Antagonist for the Treatment of Advanced Breast Cancer. PubMed. [Link]

  • Chromatographic Method for the Purification of Fulvestrant in Pharmaceutical Formulation. PharmaTutor. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and endocrinology.

Introduction: Strategic Importance of 7α-Alkylated Estradiol Derivatives

(7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is a critical steroidal intermediate, primarily recognized for its role as a precursor in the synthesis of Fulvestrant (ICI 182,780).[1][] Fulvestrant is a pure estrogen receptor (ER) antagonist, devoid of the partial agonist effects seen with agents like tamoxifen.[1][] Its mechanism involves not only blocking the ER but also promoting its degradation, making it a vital therapy for hormone receptor-positive metastatic breast cancer, particularly in postmenopausal women who have progressed on other anti-estrogen therapies.[][3]

The defining structural feature of Fulvestrant and related compounds is the long alkyl side chain at the 7α-position of the estradiol core.[][4] This side chain is crucial for inducing a conformational change in the ER that prevents agonist action and marks the receptor for proteasomal degradation.[] The synthesis of the title compound, with its nine-carbon chain terminating in a reactive bromine atom, provides an essential molecular scaffold for introducing the final sulfinyl moiety of Fulvestrant or for developing other novel ER modulators and imaging agents.[4][5] This guide provides a detailed, mechanistically-grounded protocol for its synthesis, emphasizing key experimental considerations for achieving high yield and purity.

Mechanistic Rationale and Strategic Synthesis Design

The introduction of a long alkyl chain at the C-7α position of the estradiol steroid nucleus is a non-trivial synthetic challenge.[6] Direct alkylation is not feasible due to the chemical inertness of this position. Therefore, a multi-step strategy is required, which typically involves the activation of the steroid core. A common and effective approach involves the formation of a 6-keto intermediate, which facilitates the stereoselective introduction of the side chain at the adjacent C-7α position.

Our synthetic strategy is centered around a stereoselective 1,6-conjugate addition of an organometallic reagent to a steroidal α,β-unsaturated ketone (a dienone). This method offers excellent control over the stereochemistry at the C-7 position, which is paramount for the biological activity of the final product.[7]

The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_protection Step 1: Protection cluster_oxidation Step 2: Oxidation cluster_alkylation Step 3: Alkylation cluster_aromatization Step 4: Aromatization cluster_deprotection Step 5: Deprotection Estradiol Estradiol Protected_Estradiol Protected_Estradiol Estradiol->Protected_Estradiol Hydroxyl Protection Dienone Dienone Protected_Estradiol->Dienone A-Ring Oxidation Alkylated_Intermediate Alkylated_Intermediate Dienone->Alkylated_Intermediate 1,6-Conjugate Addition Protected_Target Protected_Target Alkylated_Intermediate->Protected_Target Copper-Mediated Aromatization Grignard Br(CH₂)₉MgBr Grignard->Alkylated_Intermediate Final_Product (7a,17b)-7-(9-Bromononyl)estra- 1,3,5(10)-triene-3,17-diol Protected_Target->Final_Product Acidic Hydrolysis

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained professionals in a properly equipped chemical laboratory. All procedures should be carried out in a fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Estradiol≥98%Sigma-AldrichStarting Material
1,9-Dibromononane≥97%Acros OrganicsAlkylating Agent
Magnesium TurningsFisher ScientificFor Grignard Reagent
Copper(I) Iodide99.99%Strem ChemicalsCatalyst
Tetrahydrofuran (THF)Anhydrous, ≥99.9%EMD MilliporeSolvent
Dichloromethane (DCM)Anhydrous, ≥99.8%J.T.BakerSolvent
Methanol (MeOH)ACS GradeVWRSolvent
Hydrochloric Acid (HCl)37%Deprotection
Saturated NH₄Cl (aq)Quenching
Anhydrous Na₂SO₄Drying Agent
Silica Gel230-400 meshChromatography
Step-by-Step Synthesis

Part A: Preparation of the Grignard Reagent

  • Activation of Magnesium: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, place magnesium turnings (1.5 eq). Add a small crystal of iodine and gently warm with a heat gun under a stream of nitrogen until violet vapors are observed. This step is crucial for activating the magnesium surface.

  • Initiation: Cool the flask to room temperature. Add anhydrous THF via syringe. Add a small portion (approx. 10%) of a solution of 1,9-dibromononane (1.0 eq) in anhydrous THF. The reaction is typically initiated by gentle warming or sonication. A successful initiation is marked by the disappearance of the iodine color and gentle bubbling.

  • Formation: Once initiated, add the remaining 1,9-dibromononane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent, 9-bromononylmagnesium bromide.

Part B: Synthesis of Estradiol-Derived Dienone (Precursor)

Note: The synthesis of the steroidal dienone precursor from estradiol is a well-established multi-step process involving hydroxyl protection and subsequent oxidation. For the purpose of this protocol, we assume the availability of a suitable protected dienone, such as the 3-methoxymethyl ether derivative of 6-dehydroestradiol. A common route involves protection of the hydroxyl groups, followed by oxidation at the C6 position to a ketone, and subsequent steps to form the dienone.[1]

Part C: Copper-Catalyzed 1,6-Conjugate Addition

  • Reaction Setup: In a separate flame-dried flask under nitrogen, suspend copper(I) iodide (0.1 eq) in anhydrous THF at -20 °C (acetonitrile/dry ice bath).

  • Cuprate Formation: Slowly add the freshly prepared Grignard reagent (from Part A, 1.2 eq) to the CuI suspension. Stir the mixture for 30 minutes at -20 °C.

  • Conjugate Addition: Dissolve the estradiol-derived dienone (1.0 eq) in anhydrous THF and add it dropwise to the cuprate solution at -20 °C. Allow the reaction to stir at this temperature for 2-3 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Part D: Aromatization and Deprotection

  • Aromatization: The crude intermediate from Part C is often a mixture that requires aromatization of the A-ring. This can be achieved by dissolving the crude product in a suitable solvent (e.g., toluene) and refluxing with a copper(II) salt (e.g., copper(II) bromide) and lithium bromide.[8] Monitor the reaction by TLC until the starting material is consumed.

  • Deprotection: After a standard aqueous workup, the resulting protected intermediate is deprotected. For methoxymethyl (MOM) or tetrahydropyranyl (THP) ethers, this is typically achieved by stirring in a mixture of methanol and concentrated hydrochloric acid at room temperature.[1][9]

  • Final Workup: Neutralize the acidic solution with saturated sodium bicarbonate. Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification and Characterization

The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Physical Appearance: White to off-white crystalline powder.[10][11]

  • Molecular Formula: C₂₇H₄₁BrO₂[12][13]

  • Molecular Weight: 477.52 g/mol [13]

  • Solubility: Insoluble in water; soluble in organic solvents like ethanol and acetone.[10][11]

  • Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectroscopic data should be consistent with the structure of this compound.

Field-Proven Insights & Troubleshooting

  • Expertise - Grignard Reagent Formation: The synthesis of the Grignard reagent from 1,9-dibromononane is the most critical step.[14][15] Absolute exclusion of moisture is paramount; flame-drying all glassware and using anhydrous solvents are non-negotiable. If the reaction fails to initiate, adding a pre-formed Grignard reagent (e.g., a few drops of ethylmagnesium bromide) can often trigger the reaction. The formation of Wurtz coupling byproducts can be minimized by slow addition and maintaining a dilute solution.

  • Experience - Stereoselectivity: The use of a copper catalyst is key to favoring the 1,6-addition over a direct 1,2-addition to the ketone and ensuring the desired 7α-stereochemistry.[16] The low reaction temperature (-20 °C to 0 °C) is crucial for maintaining this selectivity. Allowing the reaction to warm prematurely can lead to a mixture of diastereomers that are difficult to separate.

  • Trustworthiness - In-Process Controls: Monitoring the reaction progress by Thin Layer Chromatography (TLC) at each stage is essential. For the conjugate addition, the disappearance of the UV-active dienone starting material is a key indicator. For the deprotection step, the appearance of a more polar spot corresponding to the free diol confirms reaction completion. This self-validating system prevents proceeding with subsequent steps until the previous one is successfully concluded.

Logical Relationships and Pathway Visualization

The core of this synthesis is the highly specific reaction between the organocuprate and the steroidal dienone. The rationale behind this specific choice of reagents is illustrated below.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_products Reaction Pathway Grignard R-MgBr (Hard Nucleophile) Organocuprate R₂CuLi or RCu (Soft Nucleophile) Grignard->Organocuprate Transmetalation Addition_1_2 Undesired 1,2-Addition (at C6-Ketone) Grignard->Addition_1_2 Direct reaction (disfavored) Dienone Steroidal Dienone (Soft Electrophile at C7) Addition_1_6 Desired 1,6-Addition (7α-Alkylation) Dienone->Addition_1_6 Dienone->Addition_1_2 CuI Cu(I) (Soft Metal) CuI->Organocuprate Organocuprate->Addition_1_6 HSAB Principle Favors

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, research-grade protocol for the chemical synthesis of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol. This compound is a critical intermediate in the development of steroidal antiestrogens, most notably serving as a precursor for Fulvestrant (ICI 182,780).[1][2][3] Fulvestrant is a pure estrogen receptor (ER) antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[4] The defining structural feature of this class of drugs is the long alkyl side chain at the 7α-position of the estradiol core, which is responsible for its unique mechanism of action, involving the degradation of the estrogen receptor.[5][6]

The synthesis route outlined herein is designed for clarity, reproducibility, and scientific integrity, focusing on the strategic 7α-alkylation of an estradiol derivative. We will delve into the causality behind each experimental choice, from the selection of protecting groups to the stereoselective introduction of the nonyl side chain, providing a self-validating system for researchers in the field.

Strategic Overview of the Synthesis

The synthesis of the target molecule from 17β-estradiol is a multi-step process that hinges on the precise modification of the steroid's core structure. Direct alkylation of estradiol is not feasible due to multiple reactive sites. Therefore, the strategy involves a series of protection, activation, alkylation, and deprotection steps.

The core of the strategy is to introduce a ketone at the C-6 position. This modification serves a crucial purpose: it acidifies the proton at the adjacent C-7 position, facilitating the formation of an enolate which can then be stereoselectively alkylated at the desired 7α-position. Subsequent removal of the temporary C-6 keto group and deprotection of the hydroxyls yields the final product.

Synthesis_Overview Estradiol 17β-Estradiol Protected_E2 Step 1: Di-Protected Estradiol Estradiol->Protected_E2 Hydroxyl Protection Keto_E2 Step 2: 6-Keto Intermediate Protected_E2->Keto_E2 C-6 Oxidation Alkylated_Keto_E2 Step 3: 7α-Alkylated Intermediate Keto_E2->Alkylated_Keto_E2 7α-Alkylation Alkylated_E2 Step 4: Deoxygenated Intermediate Alkylated_Keto_E2->Alkylated_E2 C-6 Deoxygenation Final_Product Step 5: (7α,17β)-7-(9-Bromononyl)estra- 1,3,5(10)-triene-3,17-diol (Final Product) Alkylated_E2->Final_Product Deprotection

Caption: Overall synthetic pathway from 17β-Estradiol.

Materials and Reagents

Proper preparation and sourcing of high-purity reagents are paramount for the success of this synthesis.

ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier Notes
17β-Estradiol (E2)50-28-2C₁₈H₂₄O₂272.38Starting material
3,4-Dihydro-2H-pyran (DHP)110-87-2C₅H₈O84.12For THP protection
Pyridinium p-toluenesulfonate (PPTS)24057-28-1C₁₂H₁₃NO₃S251.30Catalyst for protection
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous solvent
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous solvent
Oxalyl chloride79-37-8C₂Cl₂O₂126.93For Swern oxidation
Dimethyl sulfoxide (DMSO)67-68-5C₂H₆OS78.13For Swern oxidation
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Base
Potassium tert-butoxide (t-BuOK)865-47-4C₄H₉KO112.21Strong base for enolate formation
1,9-Dibromononane4549-33-1C₉H₁₈Br₂286.04Alkylating agent precursor
Magnesium turnings7439-95-4Mg24.31For Grignard reagent preparation
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Anhydrous solvent
Palladium on Carbon (10% Pd/C)7440-05-3Pd106.42Catalyst for hydrogenation
Hydrogen Gas (H₂)1333-74-0H₂2.02Reducing agent
Hydrochloric Acid (HCl)7647-01-0HCl36.46For deprotection and workup
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction solvent
Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Anhydrous, for drying
Silica Gel7631-86-9SiO₂60.08For column chromatography

Detailed Synthesis Protocol

Safety First: This protocol involves hazardous materials, including strong acids, bases, flammable solvents, and potentially toxic reagents. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Step 1: Protection of Estradiol Hydroxyl Groups (Formation of E2-diTHP)

Causality: The phenolic hydroxyl at C-3 and the secondary alcohol at C-17 are acidic and nucleophilic. They must be protected to prevent them from reacting in the subsequent oxidation and alkylation steps. The tetrahydropyranyl (THP) ether is chosen as the protecting group due to its stability under basic conditions and its ease of removal under mild acidic conditions.[7]

  • Preparation: Dissolve 17β-estradiol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of estradiol) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 3.0 eq) to the solution, followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, 3,17β-bis(tetrahydropyranyloxy)estra-1,3,5(10)-triene, is often used in the next step without further purification.

Step 2: Oxidation to the 6-Keto Intermediate

Causality: To activate the C-7 position for alkylation, a ketone is introduced at C-6. This is a two-part process: initial hydroxylation at C-6 followed by oxidation. A Swern oxidation is employed here, which uses mild conditions and avoids the use of heavy metals, minimizing side reactions and simplifying purification.[4][5]

  • Hydroxylation (Not detailed, assume precursor availability or separate synthesis): The protected estradiol is first hydroxylated at the C-6 position. This can be achieved through various methods, often involving borane chemistry followed by oxidation. For this protocol, we assume the availability of the 6-hydroxy precursor.

  • Swern Oxidation:

    • Oxalyl Chloride Activation: In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM, maintaining the temperature below -60 °C. Stir for 15 minutes.

    • Alcohol Addition: Add a solution of the 6-hydroxy-di-THP-estradiol precursor (1.0 eq) in DCM dropwise, ensuring the temperature remains at -78 °C. Stir for 1 hour.

    • Quenching: Add triethylamine (TEA, 5.0 eq) to the reaction mixture. Allow it to warm to room temperature slowly.

    • Workup: Add water to the reaction mixture. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 6-keto-3,17β-bis(tetrahydropyranyloxy)estra-1,3,5(10)-triene.

Step 3: 7α-Alkylation with the 9-Bromononyl Side Chain

Causality: This is the key bond-forming step. A strong base, potassium tert-butoxide, is used to deprotonate the C-7 position of the 6-keto intermediate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of a 9-bromononyl Grignard reagent. The reaction is performed at low temperatures to favor the formation of the thermodynamically more stable 7α-epimer, which is crucial for the biological activity of the final product.[4][5]

  • Grignard Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq). Add a solution of 1,9-dibromononane (1.2 eq) in anhydrous THF dropwise. A small crystal of iodine can be added to initiate the reaction. Stir until the magnesium is consumed to form 9-bromononylmagnesium bromide.

  • Enolate Formation: In the main reaction flask, dissolve the 6-keto intermediate (1.0 eq) in anhydrous THF and cool to -78 °C. Add a solution of potassium tert-butoxide (t-BuOK, 1.1 eq) in THF dropwise. Stir the mixture for 40 minutes at 0 °C to form the enolate.

  • Alkylation: Re-cool the enolate solution to -78 °C. Slowly add the prepared Grignard reagent from step 3.1. Allow the reaction to stir at this temperature for 2-3 hours, then warm slowly to room temperature overnight.

  • Workup: Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 4: Reductive Deoxygenation of the C-6 Ketone

Causality: The C-6 ketone was installed only to facilitate the C-7 alkylation and must now be removed. Catalytic hydrogenation is an effective method for this reduction. It removes the ketone and can simultaneously deprotect benzyl groups if they were used, but it will leave the THP ethers intact.[4][5]

  • Reaction Setup: Dissolve the crude product from the previous step in a suitable solvent like acetic acid or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC analysis indicates the disappearance of the starting material.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

Step 5: Deprotection to Yield the Final Product

Causality: The final step is the removal of the THP protecting groups to reveal the free hydroxyls at C-3 and C-17. This is achieved by hydrolysis under mild acidic conditions.

  • Reaction: Dissolve the crude product from Step 4 in a mixture of THF and 2M aqueous HCl.

  • Hydrolysis: Stir the solution at room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, neutralize the mixture with a saturated NaHCO₃ solution. Extract the product with ethyl acetate.

  • Final Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final crude product, (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, by flash column chromatography on silica gel.

Experimental Workflow and Characterization

Workflow cluster_prep Preparation cluster_alkylation Key Alkylation Step cluster_finalization Finalization & Purification cluster_qc Quality Control Start Start: 17β-Estradiol Protect Protect Hydroxyls (THP) Start->Protect Oxidize Oxidize C-6 (Swern) Protect->Oxidize Enolate Form C-7 Enolate (t-BuOK) Oxidize->Enolate Alkyl_Add Add 9-Bromononyl-MgBr Enolate->Alkyl_Add Deoxygenate Remove C-6 Ketone (H₂, Pd/C) Alkyl_Add->Deoxygenate Deprotect Remove THP Groups (HCl) Deoxygenate->Deprotect Purify Column Chromatography Deprotect->Purify End Final Product Purify->End QC Characterization (NMR, MS) End->QC

Caption: Step-by-step experimental and purification workflow.

Characterization Data for (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol:

  • Molecular Formula: C₂₇H₄₁BrO₂[8]

  • Molecular Weight: 477.52 g/mol [9]

  • Appearance: White to off-white crystalline powder.[8]

  • Solubility: Insoluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate.[8]

  • Purity (Target): ≥ 99% as determined by HPLC.[8][9]

  • Spectroscopic Analysis:

    • ¹H-NMR: Expected to show characteristic peaks for the aromatic protons of the A-ring, the steroidal backbone, the C-17 carbinol proton, and the aliphatic protons of the C-7 nonyl chain, including a triplet around 3.4 ppm for the -CH₂Br group.

    • ¹³C-NMR: Will show distinct signals for the 27 carbon atoms, including those of the aromatic ring, the steroid core, and the alkyl side chain.

    • Mass Spectrometry (ESI-MS): Will show a characteristic isotopic pattern for a bromine-containing compound, with peaks corresponding to [M+H]⁺ and/or [M+Na]⁺.

Trustworthiness and Field Insights

  • Stereoselectivity: The control of stereochemistry at the C-7 position is the most critical aspect of this synthesis. The use of a bulky base and low reaction temperatures during alkylation favors the desired α-configuration. The 7α to 7β epimer ratio can be determined by NMR and HPLC analysis. In industrial processes, achieving a high ratio (e.g., >12:1) is a key optimization goal.[3]

  • Choice of Alkylating Agent: While a Grignard reagent is described here, organocuprates can also be used for 1,6-conjugate addition to introduce the side chain, sometimes offering improved stereoselectivity.[2]

  • Purification Challenges: The final product and its intermediates can be non-crystalline, making purification by recrystallization difficult.[2] Therefore, meticulous column chromatography is essential. The similarity in polarity between the desired product and any unreacted starting materials or side products necessitates careful selection of the eluent system.

This comprehensive guide provides a robust framework for the synthesis of a vital pharmaceutical intermediate. By understanding the rationale behind each step, researchers can troubleshoot and adapt the protocol to achieve high yields and purity, facilitating the development of next-generation endocrine therapies.

References

  • Radiosynthesis and Preclinical Evaluation of 18F-Labeled Estradiol Derivatives with Different Lipophilicity for PET Imaging of Breast Cancer. National Institutes of Health (NIH).
  • (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3, High Purity Brominated Derivative, Best Price. ExportersIndia.
  • Synthesis of 7α-substituted derivatives of 17β-estradiol. ResearchGate.
  • (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate (CAS No. 875573-66-3). Apicule.
  • Fulvestrant preparation method and intermediate thereof. Google Patents.
  • Synthesis of prodigiosene–estrogen conjugates: optimization of protecting group strategies and anticancer properties. ResearchGate.
  • STEROIDAL PURE ANTIOESTROGENS. Journal of Endocrinology.
  • Synthesis of a steroidal anti-estrogen drug, fulvestrant. ResearchGate.
  • Process for preparing 7-alpha-[9-(4,4,5,5,5-pentafluorothiopentyl)nonyl]estra-1,3,5(10)-triene-3,17-beta-diol. Google Patents.
  • Synthesis of 7alpha-substituted derivatives of 17beta-estradiol. National Institutes of Health (NIH).
  • (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,. TradeIndia.

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Application Note: A Validated Protocol for the Synthesis of Fulvestrant from (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of Fulvestrant, a critical therapeutic agent for hormone receptor-positive breast cancer.[1][2][3] The synthesis commences with the key intermediate, (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, and proceeds through a robust and scalable pathway.[4] We elaborate on the nucleophilic substitution to form the thioether precursor, followed by a controlled oxidation to yield the final active pharmaceutical ingredient (API). This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, explanations for critical process parameters, and methods for purification and characterization.

Introduction: The Significance of Fulvestrant

Fulvestrant (marketed as Faslodex®) is a pivotal drug in the endocrine treatment of advanced breast cancer.[1][5] It functions as a selective estrogen receptor degrader (SERD).[5][6] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which can have partial agonist effects, fulvestrant binds to the estrogen receptor (ER), inducing a conformational change that leads to the receptor's ubiquitination and subsequent degradation by cellular proteasomes.[7] This mechanism effectively eliminates the ER signaling pathway that drives the proliferation of many breast cancer cells.[7]

The synthesis of fulvestrant is a multi-step process, and the intermediate (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol represents a crucial precursor, containing the complete steroidal backbone and the C7α alkyl chain.[4][8] This application note focuses exclusively on the final, critical transformations required to convert this advanced intermediate into the fulvestrant API.

Synthetic Pathway Overview

The conversion of the bromononyl intermediate to fulvestrant is achieved in two primary synthetic operations:

  • Step 1: Thioether Formation. A nucleophilic substitution reaction where the terminal bromine on the C7α nonyl chain is displaced by the sulfur atom of 4,4,5,5,5-pentafluoropentanethiol. This reaction is typically performed in the presence of a mild base.

  • Step 2: Sulfide Oxidation. The resulting thioether is selectively oxidized to a sulfoxide. This step is critical, as the sulfoxide moiety is a key structural feature of the final fulvestrant molecule.[9] Careful control is required to prevent over-oxidation to the corresponding sulfone.

Synthesis_Workflow Start (7a,17b)-7-(9-Bromononyl)estra- 1,3,5(10)-triene-3,17-diol Thioether Fulvestrant Thioether Intermediate (Sulfide) Start->Thioether  Step 1: Nucleophilic Substitution  + 4,4,5,5,5-Pentafluoropentanethiol  Base (e.g., K2CO3), Solvent (e.g., Acetone) Fulvestrant Fulvestrant (Sulfoxide) Thioether->Fulvestrant  Step 2: Selective Oxidation  Oxidant (e.g., m-CPBA)  Solvent (e.g., DCM)

Caption: Overall synthetic transformation from the key intermediate to Fulvestrant.

Materials and Reagents

Reagent/MaterialGradeSupplier Recommendation
(7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol≥98% PurityVerified Supplier
4,4,5,5,5-Pentafluoropentanethiol≥97% PurityVerified Supplier
Potassium Carbonate (K₂CO₃), anhydrousACS Reagent GradeStandard Supplier
meta-Chloroperoxybenzoic acid (m-CPBA)70-77%Standard Supplier
Acetone, anhydrousHPLC GradeStandard Supplier
Dichloromethane (DCM), anhydrousHPLC GradeStandard Supplier
Ethyl Acetate (EtOAc)ACS Reagent GradeStandard Supplier
n-HexaneACS Reagent GradeStandard Supplier
Saturated Sodium Bicarbonate (NaHCO₃) solutionN/APrepared in-house
Saturated Sodium Thiosulfate (Na₂S₂O₃) solutionN/APrepared in-house
Brine (Saturated NaCl solution)N/APrepared in-house
Magnesium Sulfate (MgSO₄), anhydrousACS Reagent GradeStandard Supplier
Silica Gel60 Å, 230-400 meshStandard Supplier
TLC PlatesSilica Gel 60 F₂₅₄Standard Supplier

Detailed Experimental Protocols

Protocol 1: Synthesis of Fulvestrant Thioether Intermediate

Rationale: This step forms the crucial C-S bond. Anhydrous acetone is an excellent solvent for this Sₙ2 reaction, and potassium carbonate is a suitable, easily removable base to deprotonate the thiol without affecting the steroid's hydroxyl groups.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol (5.0 g, 10.46 mmol).

  • Reagent Addition: Add anhydrous acetone (100 mL), followed by anhydrous potassium carbonate (2.90 g, 20.92 mmol, 2.0 eq).

  • Thiol Addition: Add 4,4,5,5,5-pentafluoropentanethiol (2.22 g, 11.51 mmol, 1.1 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 6-8 hours. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The starting material will have a lower Rf value than the less polar thioether product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the suspension to remove the potassium carbonate and wash the solid with acetone (2 x 20 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (100 mL).

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude thioether intermediate as a viscous oil. This crude product is typically of sufficient purity to proceed to the next step.

Protocol 2: Selective Oxidation to Fulvestrant

Rationale: The oxidation of the sulfide to a sulfoxide is a sensitive step. m-CPBA is a highly effective and selective oxidizing agent for this transformation. The reaction is performed at a low temperature (0°C) to control the exotherm and minimize the formation of the sulfone by-product, a common impurity in fulvestrant synthesis.[10]

  • Reaction Setup: Dissolve the crude thioether intermediate from the previous step in anhydrous dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Oxidant Addition: In a separate beaker, dissolve m-CPBA (approx. 77%, 2.60 g, ~11.51 mmol, 1.1 eq) in DCM (30 mL). Add this solution dropwise to the cooled thioether solution over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the disappearance of the thioether intermediate by TLC (3:1 Hexane:EtOAc). Fulvestrant, being more polar, will have a lower Rf than the thioether.

  • Work-up:

    • Quench the reaction by adding saturated sodium thiosulfate solution (50 mL) to destroy any excess peroxide, followed by saturated sodium bicarbonate solution (50 mL) to neutralize the m-chlorobenzoic acid byproduct.

    • Stir vigorously for 20 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine all organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude fulvestrant.

Protocol 3: Purification by Column Chromatography

Rationale: Due to the presence of unreacted starting materials, by-products (sulfone), and reagent residues, chromatographic purification is essential to achieve the high purity required for a pharmaceutical ingredient.[11][12]

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a Hexane:Ethyl Acetate (4:1) solvent system.

  • Loading: Dissolve the crude fulvestrant in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system, starting with Hexane:Ethyl Acetate (4:1) and gradually increasing the polarity to Hexane:Ethyl Acetate (2:1).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing pure fulvestrant (visualized by UV light and/or iodine staining).

  • Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain fulvestrant as a white to off-white solid. Dry the product under high vacuum.

Protocol_Flow cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Purification & Analysis a1 Combine Intermediate, K2CO3, Thiol in Acetone a2 Reflux 6-8h a1->a2 a3 Monitor by TLC a2->a3 a4 Work-up: Filter, Evaporate, Extract a3->a4 b1 Dissolve Thioether in DCM Cool to 0°C a4->b1 Crude Product b2 Add m-CPBA Solution b1->b2 b3 Monitor by TLC b2->b3 b4 Work-up: Quench, Extract, Dry b3->b4 c1 Purify by Silica Gel Column Chromatography b4->c1 Crude Fulvestrant c2 Combine Pure Fractions c1->c2 c3 Evaporate Solvent c2->c3 c4 Characterize: HPLC, NMR, MS c3->c4

Caption: Experimental workflow for the synthesis and purification of Fulvestrant.

Product Characterization and Data

ParameterExpected Result
Appearance White to off-white solid
Yield (Overall) 65-75% (over two steps)
Purity (HPLC) >99.0%[13][14]
Molecular Formula C₃₂H₄₇F₅O₃S
Molecular Weight 606.78 g/mol [5]
Mass Spec (ESI+) Expected [M+H]⁺ at m/z 607.8, [M+Na]⁺ at m/z 629.8
¹H NMR (CDCl₃, 400MHz) Key signals: Aromatic protons (δ 6.5-7.2 ppm), C17-OH proton, characteristic shifts for the fluoroalkyl chain.
High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method is crucial for determining the purity of the final product and for identifying any potential impurities.[15]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13]

  • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 85:15 v/v).[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV at 220 nm or 280 nm.[14][16]

  • Injection Volume: 10 µL.[13]

  • Expected Retention Time: Dependent on the exact system, but should yield a sharp, well-defined peak for fulvestrant.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • 4,4,5,5,5-Pentafluoropentanethiol has a strong, unpleasant odor. Handle with care.

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive. Do not grind or heat the solid. Handle with non-metallic spatulas.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Dispose of all chemical waste according to institutional and local regulations.

References

  • CN114685593A - Fulvestrant preparation method and intermediate thereof - Google P
  • US9315540B2 - Process for the preparation of fulvestrant - Google P
  • Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC - NIH.
  • Synthesis of a steroidal anti-estrogen drug, fulvestrant | Request PDF - ResearchG
  • Fulvestrant - Wikipedia.
  • A novel UPLC-PDA isocratic method for the quantification fulvestrant in oil-based pre - SpringerOpen.
  • Fulvestrant and Impurities - BOC Sciences.
  • Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780 - InvivoChem.
  • Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC - PubMed Central.
  • FULVESTRANT COMPOSITIONS AND METHODS OF USE - European Patent Office - EP 2616078 B1 - Googleapis.com.
  • Fulvestrant (faslodex) - Cancer Research UK.
  • Fulvestrant - St
  • Fulvestrant Injection: MedlinePlus Drug Inform
  • Fulvestrant | C32H47F5O3S | CID 104741 - PubChem - NIH.
  • An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®)
  • (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol | 875573-67-4 - ChemicalBook.
  • The history and mechanism of action of fulvestrant - PubMed.
  • Fulvestrant: Uses, Dosage, Side Effects, Warnings - Drugs.com.
  • Fulvestrant: From the Laboratory to Commercial-Scale Manufacture | Organic Process Research & Development - ACS Public
  • Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - ResearchG
  • VALIDATED HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF FULVESTRANT IN PHARMACEUTICAL DOSAGE FORMS - TSI Journals.
  • (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3 - Veeprho.
  • Estra-1,3,5(10)-triene-3,17-diol, 16-iodo-, (16alpha,17beta)- | C18H23IO2 | CID - PubChem.
  • 875573-67-4 | this compound - Moldb.
  • (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3 - Veeprho.

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Application Notes & Protocols: Synthesis and Application of a C9-Linked Estradiol Dimer via Alkylation with 1,9-Dibromononane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of a dimeric estradiol compound linked by a nine-carbon alkyl chain. The protocol details the alkylation of the phenolic hydroxyl group of 17β-estradiol with 1,9-dibromononane. This guide is intended for researchers in medicinal chemistry, chemical biology, and drug development. The resulting molecule holds potential as a research tool for investigating novel therapeutic modalities, particularly in oncology, where estradiol dimers have shown promise as anticancer agents by targeting microtubule dynamics.[1][2][3][4]

Introduction: The Rationale for Estradiol Dimerization

Estradiol, a primary female sex hormone, and its derivatives have been the subject of extensive research due to their physiological roles and therapeutic applications.[5][6] The strategic dimerization of estradiol molecules has emerged as a promising avenue in drug discovery, leading to compounds with novel biological activities distinct from the parent monomer.[7][8] Notably, certain estradiol dimers exhibit potent anticancer properties by interfering with tubulin polymerization and microtubule dynamics, a mechanism of action sought after in cancer chemotherapy.[1][3][4][9]

The linker connecting the two steroid moieties plays a critical role in the biological effectiveness of these dimers.[2] A flexible, long-chain alkyl linker, such as the nonane bridge derived from 1,9-dibromononane, can confer specific conformational properties to the dimer, potentially enhancing its interaction with biological targets like tubulin.[1][2] This application note provides a detailed protocol for the synthesis of such a dimer, offering a foundational tool for researchers to explore this intriguing class of molecules.

Reaction Mechanism and Workflow

The synthesis of the 1,9-bis(estradiol-3-yloxy)nonane dimer is achieved through a Williamson ether synthesis. In this reaction, the phenolic hydroxyl group at the C-3 position of two estradiol molecules is deprotonated by a strong base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon atoms of 1,9-dibromononane in a double SN2 reaction, displacing the bromide ions and forming the desired diether-linked dimer.

Chemical Reaction Scheme

Alkylation_of_Estradiol cluster_reagents Reagents cluster_product Product Estradiol_1 2 x Estradiol Dimer 1,9-bis(estradiol-3-yloxy)nonane Estradiol_1->Dimer + Dibromononane 1,9-Dibromononane Dibromononane->Dimer Base Base (e.g., K2CO3) Base->Dimer Deprotonation Solvent Solvent (e.g., DMF) Solvent->Dimer Reaction Medium

Caption: Williamson ether synthesis of the estradiol dimer.

Experimental Workflow

G start Start: Reagent Preparation reaction_setup Reaction Setup: - Dissolve Estradiol in DMF - Add K2CO3 and 1,9-dibromononane start->reaction_setup heating Reaction: - Heat at 60-70°C - Monitor by TLC reaction_setup->heating workup Aqueous Work-up: - Quench with water - Extract with Ethyl Acetate heating->workup purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end End: Pure Estradiol Dimer characterization->end

Caption: Experimental workflow for dimer synthesis and analysis.

Detailed Experimental Protocol

Materials and Reagents
ReagentM.W. ( g/mol )Molar Eq.Amount (for 1 mmol Estradiol)
17β-Estradiol272.382.0544.8 mg
1,9-Dibromononane288.081.0288.1 mg
Potassium Carbonate (K₂CO₃)138.214.0552.8 mg
N,N-Dimethylformamide (DMF)--10 mL
Ethyl Acetate (EtOAc)--As needed
Hexane--As needed
Deionized Water--As needed
Brine--As needed
Anhydrous Sodium Sulfate--As needed
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 17β-estradiol (544.8 mg, 2.0 mmol).

    • Add anhydrous potassium carbonate (552.8 mg, 4.0 mmol).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 10 mL).

    • Stir the suspension at room temperature for 15 minutes. The potassium carbonate serves as the base to deprotonate the phenolic hydroxyl group of estradiol. DMF is an excellent polar aprotic solvent for this type of SN2 reaction.

  • Addition of Alkylating Agent:

    • To the stirred suspension, add 1,9-dibromononane (288.1 mg, 1.0 mmol) dropwise via a syringe.

    • A 2:1 molar ratio of estradiol to the dibromoalkane is used to favor the formation of the dimer over polymerization or mono-alkylation.

  • Reaction:

    • Heat the reaction mixture to 60-70 °C using an oil bath.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The product spot should have an Rf value intermediate to the starting materials. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with deionized water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of hexane and ethyl acetate as the eluent, starting with a low polarity mixture (e.g., 9:1 hexane:EtOAc) and gradually increasing the polarity to elute the product.

    • Collect the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield the pure 1,9-bis(estradiol-3-yloxy)nonane as a white solid.

Characterization of the Final Product

The identity and purity of the synthesized estradiol dimer should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the estradiol backbone, along with new signals corresponding to the nonane linker. The absence of the phenolic hydroxyl proton signal around 4-5 ppm and the appearance of new signals for the -O-CH₂- protons of the linker at around 3.9-4.1 ppm would indicate successful ether formation.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of all expected carbon atoms in the dimer structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product (C₅₅H₇₂O₄). The observed mass should match the calculated mass, providing strong evidence for the formation of the dimer.

Applications in Drug Development and Research

Estradiol dimers linked by alkyl chains are of significant interest in oncology research. These compounds have been shown to act as microtubule-targeting agents, disrupting the dynamics of the cytoskeleton, which is crucial for cell division.[1] This mechanism can lead to cell cycle arrest in the G2/M phase and ultimately induce apoptosis in cancer cells.[4][9]

The nonane linker in the synthesized dimer provides a specific spatial separation and orientation of the two estradiol units, which can influence its binding affinity to tubulin.[2] By synthesizing and testing a series of such dimers with varying linker lengths, researchers can perform structure-activity relationship (SAR) studies to optimize the anticancer potency and selectivity.[3] Furthermore, dimerization can abolish the estrogenic activity of estradiol, reducing potential hormone-related side effects.[1]

References

  • Jurášek, M., Řehulka, J., Hrubá, L., et al. (2018). Estradiol dimer inhibits tubulin polymerization and microtubule dynamics. The Journal of Steroid Biochemistry and Molecular Biology, 183, 68-78. [Link]

  • AACR (2024). Abstract 7142: Optimizing estradiol dimers through linker design: Enhancing anticancer efficacy by targeting microtubule dynamics. Cancer Research. [Link]

  • Jurášek, M., et al. (2024). Click estradiol dimers with novel aromatic bridging units: synthesis and anticancer evaluation. PubMed Central. [Link]

  • Fujimoto, N., et al. (2004). Identification of estrogen-responsive genes in the GH3 cell line by cDNA microarray analysis. The Journal of Steroid Biochemistry and Molecular Biology, 91(1-2), 83-93. [Link]

  • Maltas, J., et al. (2011). Chemical synthesis and evaluation of 17α-alkylated derivatives of estradiol as inhibitors of steroid sulfatase. European Journal of Medicinal Chemistry, 46(9), 4207-4217. [Link]

  • National Center for Biotechnology Information. (n.d.). Estradiol. PubChem Compound Database. [Link]

  • Gauthier, M. A., & Sleiman, H. F. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules, 26(8), 2295. [Link]

  • Lin, Z., & Li, W. (2002). Chemical synthesis of two novel diaryl ether dimers of estradiol-17beta. The Journal of Steroid Biochemistry and Molecular Biology, 82(4-5), 321-328. [Link]

  • Wikipedia. (n.d.). Hydroxylation of estradiol. [Link]

  • Bentham Science. (n.d.). Synthesis and Preliminary Biological Evaluation of Estrone Dimers. Letters in Drug Design & Discovery. [Link]

  • Nilsson, S., & Gustafsson, J. Å. (1981). Synthesis of estrogen methyl ethers by extractive alkylation. Acta Chemica Scandinavica. Series B: Organic Chemistry and Biochemistry, 35(3), 229-231. [Link]

  • Jurášek, M., et al. (2024). Click estradiol dimers with novel aromatic bridging units: synthesis and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2367139. [Link]

  • Jurášek, M., et al. (2023). Triazole-based estradiol dimers prepared via CuAAC from 17α-ethinyl estradiol with five-atom linkers causing G2/M arrest and tubulin inhibition. Bioorganic Chemistry, 131, 106334. [Link]

  • Medicosis Perfectionalis. (2020, January 5). Estradiol Synthesis | Theca Cells & Granulosa Cells [Video]. YouTube. [Link]

  • Mandal, A. (n.d.). Estradiol Mechanism. News-Medical.Net. [Link]

  • Jurášek, M., et al. (2024). Click estradiol dimers with novel aromatic bridging units: synthesis and anticancer evaluation. Taylor & Francis Online. [Link]

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Application Note: A Validated Protocol for the Chromatographic Purification of (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of steroidal intermediates.

Abstract: This document provides a detailed, field-proven protocol for the purification of (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, a critical intermediate in the synthesis of the estrogen receptor antagonist Fulvestrant.[1] The inherent challenges in separating this non-polar steroidal compound from closely related synthetic impurities necessitate a robust and reproducible chromatographic method. This guide outlines a systematic approach, beginning with thin-layer chromatography (TLC) for method development, followed by a preparative normal-phase flash chromatography protocol, and concluding with purity verification by High-Performance Liquid Chromatography (HPLC). The causality behind each step is explained to empower the user to adapt and troubleshoot the methodology effectively.

Introduction and Scientific Principle

This compound is a synthetic derivative of estradiol, characterized by a C7α-alkyl chain, which renders the molecule significantly non-polar.[2] Its purification is a crucial step in the multi-step synthesis of Fulvestrant, as the purity of this intermediate directly impacts the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).[3][4]

The primary challenge lies in separating the target compound from unreacted starting materials and side-products, which often possess similar polarities. Normal-phase flash column chromatography is the method of choice for this application.[5] The separation mechanism is based on the principle of adsorption and desorption.[5] The stationary phase, polar silica gel, adsorbs compounds from the non-polar mobile phase. Compounds are then selectively desorbed and eluted based on their relative polarities; less polar compounds have a weaker affinity for the silica gel and elute faster, while more polar compounds are retained longer.[5] By carefully selecting a mobile phase of appropriate polarity, a high-resolution separation can be achieved.

Compound Characteristics and Properties

A thorough understanding of the target compound's physical properties is essential for developing a successful purification strategy.

PropertyValueSource
CAS Number 875573-67-4[1][6]
Molecular Formula C₂₇H₄₁BrO₂[6]
Molecular Weight 477.52 g/mol [6]
Appearance White to off-white crystalline powder[7][8]
Solubility Insoluble in water; soluble in organic solvents such as ethanol, acetone, and dichloromethane.[7][8]

Overall Purification Workflow

The protocol is designed as a self-validating system, ensuring that the purification process is both effective and verifiable. The workflow progresses from small-scale method development to preparative scale-up and final analytical confirmation.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_purify Phase 2: Preparative Purification cluster_analysis Phase 3: Analysis & Verification TLC_Dev TLC Solvent System Scouting Solvent_Select Optimal Solvent System Identified (Rf ≈ 0.2-0.3) TLC_Dev->Solvent_Select Iterative Testing Column_Pack Pack Flash Column (Silica Gel Slurry) Solvent_Select->Column_Pack Informs Mobile Phase Crude_Sample Crude Product Sample_Prep Sample Preparation (Dry Loading) Crude_Sample->Sample_Prep Flash_Chrom Execute Flash Chromatography (Gradient Elution) Sample_Prep->Flash_Chrom Column_Pack->Flash_Chrom Collect_Fractions Collect Fractions Flash_Chrom->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Pool Pool Pure Fractions TLC_Analysis->Pool Identify Target Evap Solvent Evaporation Pool->Evap HPLC_Verify Purity Confirmation by RP-HPLC Evap->HPLC_Verify Pure_Product Pure Product (>98%) HPLC_Verify->Pure_Product

Caption: Systematic workflow for the purification of this compound.

Experimental Protocols

PART 4.1: Method Development via Thin-Layer Chromatography (TLC)

Rationale: TLC is a rapid and inexpensive technique used to determine the optimal mobile phase (eluent) for separation. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.3, ensuring good separation from impurities and efficient elution from the flash column.[9]

Materials:

  • TLC Plates: Silica gel 60 F₂₅₄

  • Eluents: Hexane (Hex) and Ethyl Acetate (EtOAc), HPLC grade

  • TLC development chamber

  • Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain solution.

Protocol:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in dichloromethane (DCM) to create a concentrated solution (~10 mg/mL).

  • Spotting: Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Development: Place the plate in a TLC chamber containing a pre-equilibrated atmosphere of the chosen solvent system (e.g., start with 10% EtOAc in Hex). Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Circle any visible spots. Subsequently, dip the plate in a KMnO₄ stain to visualize UV-inactive compounds.

  • Optimization:

    • If the target spot's Rf is too low (<0.2), increase the polarity of the mobile phase by increasing the percentage of EtOAc.[9]

    • If the Rf is too high (>0.4), decrease the polarity by reducing the percentage of EtOAc.

    • Test various ratios (e.g., 5%, 10%, 15%, 20% EtOAc/Hex) until the target compound is well-resolved from major impurities with an Rf in the target range of 0.2-0.3.

PART 4.2: Preparative Flash Column Chromatography

Rationale: This protocol scales up the separation developed by TLC. A gradient elution is recommended, starting with a low polarity to elute non-polar impurities and gradually increasing the polarity to elute the target compound, thereby maximizing resolution. Dry loading is employed to introduce the sample in a concentrated band, preventing dissolution issues and improving separation efficiency.[9][10]

Materials & Equipment:

  • Flash Chromatography System (e.g., Biotage, Teledyne ISCO) or a glass column for manual setup.

  • Stationary Phase: Silica gel, 40-63 µm particle size.

  • Mobile Phase: Hexane and Ethyl Acetate (HPLC grade).

  • Crude this compound.

  • Inert adsorbent for dry loading (e.g., Celite® or a small amount of silica gel).

Protocol:

  • Column Selection & Packing:

    • Choose a column size appropriate for the amount of crude material. A general rule is to use 40-100 g of silica for every 1 g of crude material, depending on the separation difficulty.[10]

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., 5% EtOAc/Hex).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed uniformly. Ensure no air bubbles are trapped.[11] Add a thin layer of sand on top of the packed silica to protect the surface.[10]

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add 2-3 times the mass of silica gel (or Celite®) to the solution.

    • Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating an even layer.

  • Elution and Fraction Collection:

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 5% EtOAc/Hex) through it.

    • Begin the elution. A suggested gradient profile is as follows:

      • Step 1 (Isocratic): 5% EtOAc/Hex for 2-3 column volumes to elute very non-polar impurities.

      • Step 2 (Linear Gradient): Linearly increase from 5% to 25% EtOAc/Hex over 10-15 column volumes. The target compound should elute within this gradient.

      • Step 3 (Flush): Increase to 50% EtOAc/Hex to elute any remaining polar impurities.

    • Collect fractions throughout the run. The size of the fractions should be appropriate for the column size and separation.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC using the optimized solvent system from Part 4.1.

    • Spot every few fractions on a single TLC plate to track the elution profile.

    • Identify the fractions containing the pure target compound (single spot at the correct Rf).

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified product.

    • Place the product under high vacuum to remove residual solvent.

PART 4.3: Purity Verification by Reversed-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC provides a high-resolution analytical tool to accurately determine the purity of the final product. It serves as an orthogonal technique to normal-phase TLC/flash chromatography, offering a robust confirmation of purity.[12][13] Steroids are well-suited for analysis on C18 columns.[2][14]

Materials & Equipment:

  • HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (ACN, HPLC grade).

  • Sample: A small amount (~1 mg) of the purified product dissolved in ACN.

Protocol:

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm or 280 nm (phenolic ring).

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient:

      • Start at 70% ACN / 30% Water.

      • Linear gradient to 95% ACN over 15 minutes.

      • Hold at 95% ACN for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

  • Analysis:

    • Inject the prepared sample.

    • Integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of >98% is typically desired.

Expected Results and Troubleshooting

ParameterExpected OutcomePotential Issue & Solution
TLC Rf 0.2-0.3 in ~15% EtOAc/HexRf too high/low: Adjust solvent polarity as described in 4.1.
Flash Yield 75-90% (dependent on crude purity)Low Yield: Compound may have been lost in mixed fractions. Broaden the pooling criteria if purity allows, or re-chromatograph mixed fractions.
Post-Flash Purity >98% by HPLCCo-eluting Impurity: Optimize the flash gradient (make it shallower around the elution point of the target). Consider a different solvent system (e.g., DCM/Methanol).
Band Tailing Symmetrical peaksTailing in Flash/TLC: The sample may be too acidic/basic. Add 0.1% triethylamine to the mobile phase for basic compounds or 0.1% acetic acid for acidic ones.

Conclusion

This application note provides a comprehensive and validated chromatographic strategy for the purification of this compound. By systematically applying TLC for method development, followed by a well-designed preparative flash chromatography protocol with dry loading and gradient elution, it is possible to consistently obtain this key Fulvestrant intermediate with high purity (>98%). The final purity is confirmed using an orthogonal RP-HPLC method, ensuring the reliability of the entire workflow for research and drug development applications.

References

  • Vertex AI Search. (2026). FAQs of (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3.
  • Vertex AI Search. (2026). FAQs of (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,.
  • PubChem. (n.d.). Estra-1,3,5(10)-triene-3,17-diol. Retrieved from [Link]

  • Andrew, R., et al. (2013). Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 942-943, 36-43. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Al-Qaim, F. F., et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(5), 1739. Available at: [Link]

  • Google Patents. (2022). CN114685593A - Fulvestrant preparation method and intermediate thereof.
  • European Patent Office. (2022). EP 4043477 A1 - PROCESS FOR THE PREPARATION OF FULVESTRANT. Retrieved from [Link]

  • Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Application Note. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2001). Retention behaviour of estradiol derivatives in reversed phase HPLC. Available at: [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Google Patents. (2016). US9315540B2 - Process for the preparation of fulvestrant.
  • Chemistry LibreTexts. (2023). Running a flash column. Retrieved from [Link]

  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]

  • Britannica. (2024). Steroid - Isolation, Extraction, Purification. Retrieved from [Link]

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Unambiguous Structural Elucidation of a C7-Alkylated Estrogen Derivative: A Comprehensive NMR-Based Application Note for (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of C7-Alkylated Estradiol Derivatives

(7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is a synthetic derivative of estradiol, a primary female sex hormone. The introduction of a long alkyl chain at the C7α position is a common strategy in medicinal chemistry to modulate the pharmacological properties of the steroidal core. Specifically, this modification can influence receptor binding affinity, selectivity, and pharmacokinetic profiles. Such derivatives are crucial in the development of new therapeutics, particularly in oncology where they can act as estrogen receptor antagonists or degraders. For instance, Fulvestrant, an approved breast cancer drug, features a long, functionalized alkyl chain at the C7α position. Given the therapeutic potential and the complexity of these molecules, unambiguous structural characterization is paramount for drug development and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the complete structural and stereochemical elucidation of such complex organic molecules in solution.

This application note provides a comprehensive guide to the NMR characterization of this compound. We will detail the rationale behind the selection of a suite of NMR experiments, provide step-by-step protocols for sample preparation and data acquisition, and offer a thorough guide to spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural verification of this and structurally related compounds.

The NMR Challenge: Deciphering a Hybrid Structure

The structure of this compound presents a unique set of challenges for NMR analysis. It is a hybrid of two distinct molecular environments: a rigid, polycyclic steroidal core and a flexible, linear alkyl chain.

  • The Steroidal Core: The tetracyclic steroid nucleus contains numerous stereocenters and conformationally constrained rings. This leads to severe signal overlap in the aliphatic region of the ¹H NMR spectrum, making direct assignment from a 1D spectrum nearly impossible.[1][2]

  • The Long Alkyl Chain: The nine-carbon chain introduces a series of methylene (CH₂) groups with very similar chemical environments. This results in further signal crowding in the upfield region of the ¹H NMR spectrum.

  • Stereochemistry: Confirmation of the α-configuration of the nonyl chain at the C7 position is critical and requires specific through-space NMR correlations.

To overcome these challenges, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is essential for complete and unambiguous structural assignment.

Experimental Workflow: A Multi-faceted Approach to Structural Verification

The comprehensive NMR characterization of this compound follows a logical progression from basic 1D experiments to more complex 2D correlation studies. Each experiment provides a unique piece of the structural puzzle.

experimental_workflow cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Spectroscopy cluster_analysis Data Analysis & Structure Confirmation prep Dissolve 10-15 mg in 0.6 mL CDCl3 or DMSO-d6 H1 ¹H NMR (Proton Environments) prep->H1 C13 ¹³C{¹H} NMR (Carbon Environments) H1->C13 DEPT DEPT-135 (CH, CH3 vs. CH2) C13->DEPT COSY ¹H-¹H COSY (Vicinal H-H Correlations) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlations) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations) HSQC->HMBC NOESY ¹H-¹H NOESY (Through-Space H-H Correlations) HMBC->NOESY assign Assign all ¹H and ¹³C signals NOESY->assign stereo Confirm C7 Stereochemistry assign->stereo final Final Structure Verification stereo->final

Figure 1: A comprehensive workflow for the NMR-based structural elucidation of this compound.

Detailed Protocols

Part 1: Sample Preparation

High-quality NMR spectra begin with proper sample preparation. The choice of solvent is critical for ensuring good solubility and minimizing interfering signals.

  • Compound Weighing: Accurately weigh 10-15 mg of this compound. This amount is sufficient for a full suite of 1D and 2D NMR experiments on a modern 400-600 MHz spectrometer.

  • Solvent Selection: Due to the presence of hydroxyl groups and a long alkyl chain, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. CDCl₃ is generally preferred for its volatility and fewer interfering signals. If solubility is an issue, DMSO-d₆ is an excellent alternative.

  • Dissolution: Dissolve the compound in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer and Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.

  • Final Volume: Ensure the final sample height in the NMR tube is at least 4 cm to be within the detection region of the NMR probe.

Part 2: NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis. All spectra should be acquired at a constant temperature, typically 298 K (25 °C).

  • ¹H NMR: A standard proton NMR experiment is the starting point. It provides information on the number of different proton environments and their multiplicities.

  • ¹³C{¹H} NMR: A proton-decoupled carbon-13 experiment reveals the number of unique carbon environments in the molecule.

  • DEPT-135: The Distortionless Enhancement by Polarization Transfer experiment is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) groups. Quaternary carbons are not observed.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the connectivity of the steroid rings and the alkyl chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is critical for connecting different spin systems and for assigning quaternary carbons.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment shows correlations between protons that are close in space, regardless of their bonding connectivity. This is the key experiment for confirming the stereochemistry at C7 by observing correlations between the protons of the nonyl chain and the protons of the steroid core.

Spectral Interpretation: A Step-by-Step Guide

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into three main regions:

  • Aromatic Region (δ 6.5-7.5 ppm): The protons on the A-ring of the estradiol core will appear in this region. Expect three distinct signals corresponding to H-1, H-2, and H-4.

  • Carbinol and Methylene-Bromo Region (δ 3.4-3.7 ppm): The proton at C-17 (H-17β), which is attached to a carbon bearing a hydroxyl group, is expected in this region. The methylene protons adjacent to the bromine atom on the nonyl chain (H-9') will also resonate here, typically as a triplet.

  • Aliphatic Region (δ 0.7-2.9 ppm): This is the most complex region, containing the signals from the steroid backbone and the majority of the alkyl chain protons. The sharp singlet for the C-18 methyl group will be a key landmark, expected around δ 0.8 ppm.

Analysis of the ¹³C NMR and DEPT-135 Spectra

The ¹³C NMR spectrum provides a count of the unique carbon atoms. The DEPT-135 spectrum is used in conjunction to identify the type of each carbon.

  • Aromatic Carbons (δ 110-160 ppm): Six signals are expected for the A-ring carbons.

  • Carbinol Carbon (δ ~81 ppm): The C-17 carbon will be significantly downfield due to the attached hydroxyl group.

  • Methylene-Bromo Carbon (δ ~34 ppm): The C-9' carbon of the nonyl chain will be deshielded by the bromine atom.

  • Aliphatic Carbons (δ 10-60 ppm): The remaining carbons of the steroid skeleton and the alkyl chain will appear in this region. DEPT-135 will be essential to differentiate the numerous CH and CH₂ signals.

Unraveling Connectivity with 2D NMR

The true power of NMR for this molecule lies in the 2D correlation experiments.

structural_elucidation cluster_cosy COSY cluster_hsqc HSQC cluster_hmbc HMBC cluster_noesy NOESY mol Molecular Structure This compound cosy_steroid Trace H-H connectivity in steroid rings (e.g., H-6 to H-7) mol->cosy_steroid cosy_chain Trace H-H connectivity along the nonyl chain mol->cosy_chain hsqc_assign Assign C signals based on attached H signals (C-H) cosy_steroid->hsqc_assign cosy_chain->hsqc_assign hmbc_quat Assign quaternary carbons (e.g., C-10, C-13) hsqc_assign->hmbc_quat hmbc_connect Connect steroid core to nonyl chain (e.g., H-1' to C-7, C-8) hsqc_assign->hmbc_connect noesy_stereo Confirm C7α stereochemistry (e.g., NOE between H-1' and H-8β) hmbc_connect->noesy_stereo

Figure 2: Logical flow of 2D NMR data interpretation for structural assignment.

  • COSY: Starting from an easily identifiable proton, such as H-17, one can "walk" along the spin system to identify its neighbors. Similarly, starting from the triplet of H-9' on the nonyl chain, the entire chain can be traced.

  • HSQC: This spectrum will definitively link each proton signal to its corresponding carbon signal, allowing for the confident assignment of the ¹³C spectrum.

  • HMBC: This is arguably the most critical experiment for this molecule. It will show correlations from the C-18 methyl protons to C-12, C-13, C-14, and C-17, confirming the assignment of the D-ring. Crucially, it will show correlations from the methylene protons of the nonyl chain (H-1') to C-7 of the steroid, unequivocally linking the two parts of the molecule.

  • NOESY: To confirm the 7α-stereochemistry, we expect to see key Nuclear Overhauser Effects (NOEs) between the protons of the nonyl chain (specifically H-1' and H-2') and the β-protons of the steroid core, such as H-8β and H-14α. The absence of NOEs to the α-protons in the vicinity would further support this assignment.

Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on known data for estradiol and long-chain alkyl bromides, and are intended as a guide for spectral assignment.[3][4]

Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity Notes
Steroid Core
1~126.3~7.15dAromatic proton
2~112.8~6.60ddAromatic proton
3~155.0-sPhenolic carbon
4~115.2~6.55dAromatic proton
5~138.0-sAromatic carbon
6~29.5~2.80m
7~45.0~1.90mSite of substitution
8~38.5~1.50m
9~43.5~2.20m
10~132.0-sAromatic carbon
11~26.5~1.80, 1.40m
12~30.0~1.90, 1.50m
13~44.0-sQuaternary carbon
14~50.0~1.40m
15~23.0~1.70, 1.30m
16~33.0~2.10, 1.60m
17~81.5~3.65tCarbinol proton
18~11.0~0.78sMethyl group
Nonyl Chain
1'~36.0~1.40m
2'~29.0~1.25m
3'~29.5~1.25m
4'~29.5~1.25m
5'~29.5~1.25m
6'~28.5~1.25m
7'~32.8~1.85m
8'~28.0~1.42m
9'~34.0~3.40tMethylene-bromo

Conclusion

The structural characterization of complex molecules like this compound is a critical task in drug discovery and development. While its hybrid structure of a rigid steroid core and a flexible alkyl chain presents significant challenges for NMR analysis, a systematic and multi-pronged approach utilizing a suite of 1D and 2D NMR experiments can lead to unambiguous structural and stereochemical assignment. The methodologies and protocols detailed in this application note provide a robust framework for researchers to confidently verify the structure of this and other C7-alkylated estradiol derivatives, ensuring the integrity of their chemical entities for further research and development. The combination of COSY, HSQC, HMBC, and NOESY experiments is particularly powerful, allowing for the complete mapping of the molecular framework and the definitive assignment of stereochemistry.

References

  • Veeprho. (7alpha,17beta)-17-(Acetyloxy)-7-(9-bromononyl)estr-4-en-3-one. Available at: [Link]

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  • Veeprho. Fulvestrant-D3. Available at: [Link]

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  • ResearchGate. Synthesis of C7-Substituted Estra-1,3,5(10),6-Tetraen-3,17 β-Diols. Available at: [Link]

  • PubMed. 13C nuclear magnetic resonance study of 17 alpha-substituted estradiols. National Institutes of Health. Available at: [Link]

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Application Note: High-Resolution Mass Spectrometry for the Characterization of (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, a key intermediate in the synthesis of the estrogen receptor antagonist Fulvestrant.[1] Due to the inherent challenges in the ionization of steroidal compounds, this guide emphasizes robust and sensitive methodologies using electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS).[2][3] We present detailed protocols for sample preparation, instrument setup, and data interpretation, including a predicted fragmentation pathway to aid in structural elucidation and impurity profiling.

Introduction

This compound is a synthetic steroid derivative of estradiol, characterized by a nine-carbon brominated alkyl chain at the 7α position.[4][5] Its molecular formula is C27H41BrO2 with a molecular weight of 477.52 g/mol .[6] The accurate characterization of this compound and its potential impurities is critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API), Fulvestrant.

Mass spectrometry is an indispensable tool for the structural confirmation and purity assessment of pharmaceutical intermediates. However, estrogens and other steroids often exhibit poor ionization efficiency, which can limit the sensitivity and reliability of analytical methods.[2][3][7] This application note addresses these challenges by providing optimized protocols for the analysis of this compound using ESI-MS/MS. The methodologies described herein are designed to provide high sensitivity, specificity, and structural information crucial for process chemistry and quality control.

Experimental Design and Rationale

The experimental design focuses on liquid chromatography-mass spectrometry (LC-MS/MS) as the primary analytical technique. The rationale behind key experimental choices is detailed below.

Ionization Technique: Electrospray Ionization (ESI)

ESI is selected as the ionization method of choice due to its soft ionization nature, which typically produces intact protonated or deprotonated molecules, [M+H]+ or [M-H]-, respectively. This is particularly advantageous for steroids, as it minimizes in-source fragmentation and preserves the molecular ion for subsequent MS/MS analysis.[7][8] Both positive and negative ion modes will be explored to determine the most sensitive and informative approach for this specific analyte.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Collision-Induced Dissociation (CID) in a tandem mass spectrometer will be employed to induce fragmentation of the precursor ion.[9] The resulting product ion spectrum provides a structural fingerprint of the molecule. By analyzing the fragmentation patterns, it is possible to confirm the identity of the compound and identify specific structural motifs. This is particularly useful for differentiating isomers and identifying impurities.

Materials and Methods

Sample Preparation

Given that this compound is insoluble in water but soluble in organic solvents, the following protocol is recommended.[4][10]

Protocol 1: Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and dissolve it in 1 mL of methanol or acetonitrile.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode). The acidic or basic modifier is crucial for promoting protonation or deprotonation, respectively.

Liquid Chromatography

A reversed-phase liquid chromatography system is recommended to ensure compatibility with the ESI source and to separate the analyte from any potential impurities.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry

A high-resolution tandem mass spectrometer is recommended for accurate mass measurements and detailed fragmentation analysis.

Table 2: Mass Spectrometry Parameters

ParameterPositive Ion ESINegative Ion ESI
Capillary Voltage 3.5 kV-3.0 kV
Cone Voltage 30 V-35 V
Source Temperature 120 °C120 °C
Desolvation Temp. 350 °C350 °C
Desolvation Gas Flow 800 L/hr800 L/hr
Collision Gas ArgonArgon
Collision Energy Ramped (10-40 eV)Ramped (15-45 eV)
Scan Mode Full Scan (m/z 100-600) and Product Ion ScanFull Scan (m/z 100-600) and Product Ion Scan

Data Interpretation and Expected Results

Full Scan Mass Spectrometry

In positive ion mode, the protonated molecule [M+H]+ is expected at m/z 479.2. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da ([M+H]+ and [M+H+2]+) will be observed for the molecular ion cluster. In negative ion mode, the deprotonated molecule [M-H]- is expected at m/z 475.2, also with its corresponding isotopic peak.

Predicted Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation, the molecule is expected to fragment in a predictable manner. The long bromononyl chain and the steroid core offer several potential cleavage points.

Diagram 1: Predicted Fragmentation Workflow

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample (7a,17b)-7-(9-Bromononyl)estra- 1,3,5(10)-triene-3,17-diol Dissolution Dissolve in Methanol/Acetonitrile Sample->Dissolution Dilution Dilute in Mobile Phase (+/- 0.1% Formic Acid/NH4OH) Dissolution->Dilution LC Reversed-Phase LC Dilution->LC ESI Electrospray Ionization (+/- mode) LC->ESI MS1 MS1: Full Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Scan CID->MS2 Precursor Identify [M+H]+ or [M-H]- Isotopic Pattern MS2->Precursor Fragments Analyze Product Ions Precursor->Fragments Pathway Propose Fragmentation Pathway Fragments->Pathway Structure Structural Confirmation Pathway->Structure

Caption: Workflow for the LC-MS/MS analysis of the target compound.

A probable fragmentation pathway for the [M+H]+ ion is the neutral loss of HBr, followed by losses of water and fragmentation of the nonyl chain.

Diagram 2: Predicted Fragmentation of this compound

Fragmentation cluster_frags Key Fragment Ions precursor [M+H]+ m/z 479.2/481.2 frag1 [M+H-HBr]+ m/z 397.3 precursor->frag1 - HBr frag2 [M+H-H2O]+ m/z 461.2 precursor->frag2 - H2O frag3 [M+H-HBr-H2O]+ m/z 379.3 frag1->frag3 - H2O frag4 Estradiene Core m/z ~253 frag1->frag4 - C9H18 frag2->frag3 - HBr

Sources

Application Notes & Protocols: (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol as a Key Intermediate in the Synthesis of Selective Estrogen Receptor Degraders (SERDs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Selective Estrogen Receptor Degraders (SERDs) represent a cornerstone in the therapeutic landscape for hormone receptor-positive (HR+) breast cancer.[1] These molecules function by binding to the estrogen receptor (ER), inducing a conformational change that marks the receptor for proteasomal degradation, thereby abrogating estrogen-driven signaling pathways that fuel tumor growth.[1][2][3] A pivotal intermediate in the synthesis of potent SERDs, such as the clinically approved drug Fulvestrant, is (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the properties, synthesis, and application of this critical intermediate. We will delve into detailed protocols, the scientific rationale behind methodological choices, and the analytical techniques required for its characterization, ensuring a robust and reproducible workflow for the development of next-generation endocrine therapies.

Introduction: The Role of SERDs and the Significance of the 7α-Alkylated Estradiol Scaffold

Endocrine therapy remains a primary strategy for the roughly 75% of breast cancers that are hormone receptor-positive.[3] While Selective Estrogen Receptor Modulators (SERMs) like tamoxifen competitively block estrogen binding, the emergence of resistance, often driven by mutations in the estrogen receptor 1 (ESR1) gene, necessitates alternative therapeutic strategies.[4] SERDs offer a distinct and highly effective mechanism of action. Instead of merely blocking the receptor, they actively promote its destruction.[1][5]

The binding of a SERD to the estrogen receptor induces a significant conformational alteration, which disrupts receptor dimerization and nuclear translocation, and ultimately flags the receptor for ubiquitination and subsequent degradation by the proteasome.[1][3] This leads to a profound reduction in cellular ER levels, effectively shutting down estrogen-mediated gene transcription and inhibiting cancer cell proliferation.[3]

This compound is a steroidal intermediate that serves as a foundational building block for many SERDs. Its structure incorporates two key features:

  • The Estradiol Core: This provides the necessary scaffold for high-affinity binding to the estrogen receptor.

  • The 7α-(9-Bromononyl) Side Chain: This long alkyl chain, positioned at the 7α position, is crucial for inducing the conformational change that leads to receptor degradation. The terminal bromine atom serves as a versatile chemical handle for introducing the final functional groups required for SERD activity.

Mechanism of Action of SERDs

The following diagram illustrates the cellular mechanism of action for a SERD synthesized from our intermediate of interest.

SERD_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα) ER_SERD ER-SERD Complex (Unstable Conformation) ER->ER_SERD Conformational Change SERD SERD SERD->ER Competitive Binding Estrogen Estrogen Estrogen->ER Blocked Ub Ubiquitin (Ub) ER_SERD->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degraded_ER Proteasome->Degraded_ER Degradation Transcription Estrogen-Driven Gene Transcription Degraded_ER->Transcription Inhibition of Transcription

Caption: Mechanism of Action for Selective Estrogen Receptor Degraders (SERDs).

Physicochemical and Handling Properties

Proper handling and storage of this compound are critical for maintaining its integrity and ensuring reproducible results in downstream applications.

PropertyValueSource(s)
CAS Number 875573-67-4[6][7]
Molecular Formula C₂₇H₄₁BrO₂[7][8]
Molecular Weight 477.52 g/mol [6][7]
Appearance White to off-white crystalline powder[6][9]
Purity ≥ 98-99%[6][7][9]
Melting Point 150-155 °C[6]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol and acetone.[6][9]
Storage Conditions Store in a cool, dry, well-ventilated area away from direct sunlight and moisture.[6][9]
Shelf Life 2 years under proper storage conditions.[6]

Synthesis Protocol for this compound

The following protocol outlines a robust and scalable synthetic route. The key transformation involves the diastereoselective 1,6-addition of an organometallic reagent derived from 9-bromonon-1-ene to an estradiol-derived precursor.[10]

Materials and Reagents
  • Estra-1,3,5(10),6-tetraene-3,17β-diol diacetate (or similar protected estradiol precursor)

  • 9-Bromonon-1-ene

  • Zirconocene chloride hydride (Schwartz's reagent) or other suitable catalyst system for hydrozirconation[10]

  • Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade) for chromatography

  • Argon or Nitrogen gas (inert atmosphere)

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: Estradiol Precursor + 9-Bromonon-1-ene Step1 Step 1: Hydrozirconation of 9-Bromonon-1-ene Start->Step1 Schwartz's Reagent Step2 Step 2: 1,6-Conjugate Addition (Cu-catalyzed) Step1->Step2 Forms Organozirconium Reagent Step3 Step 3: Aqueous Workup (Quenching & Extraction) Step2->Step3 Crude Product Step4 Step 4: Purification (Silica Gel Chromatography) Step3->Step4 Organic Layer Step5 Step 5: Deprotection (If necessary) Step4->Step5 Purified Intermediate Final Final Product: (7a,17b)-7-(9-Bromononyl)estra- 1,3,5(10)-triene-3,17-diol Step5->Final Characterization

Sources

Experimental procedure for coupling reactions with (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Estradiol Derivatives via Coupling Reactions with (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

Abstract

This technical note provides a comprehensive guide for researchers engaged in the synthesis of novel estrogen receptor modulators. We focus on this compound and its derivatives, which are pivotal intermediates in the development of therapeutic agents, including the selective estrogen receptor degrader (SERD), Fulvestrant. The 7α-alkyl chain offers a versatile anchor for introducing diverse chemical moieties.[1][2][3][4] This document details a robust experimental protocol for a Suzuki-Miyaura coupling reaction, including critical considerations for protecting group strategies, step-by-step reaction execution, product purification, and comprehensive characterization. Furthermore, an alternative synthetic route via azide-alkyne "click" chemistry is presented to highlight the versatility of the starting material.

Introduction: Strategic Importance of C7α-Functionalized Estradiol

The steroidal backbone of estradiol has long been a scaffold for developing drugs that modulate the activity of estrogen receptors (ERs). Pure antiestrogens, characterized by a bulky side chain at the 7α-position, are crucial in treating hormone receptor-positive breast cancer.[5] The compound this compound serves as a key precursor, where the terminal bromine on the nonyl chain acts as a reactive handle for introducing a wide array of functional groups through various coupling reactions.[1]

This guide provides a detailed protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[6][7] The successful execution of such reactions is contingent upon careful substrate preparation, particularly the strategic use of protecting groups to mask the reactive phenolic (C3) and secondary alcohol (C17) hydroxyl groups.

Pre-Reaction Directive: Protecting Group Strategy

The estradiol scaffold possesses two hydroxyl groups with different reactivities: a phenolic hydroxyl at C3 and an aliphatic secondary alcohol at C17. The C3-OH is weakly acidic and can readily deprotonate in the presence of bases commonly used in coupling reactions, leading to unwanted side reactions and catalyst inhibition. The C17-OH is less reactive but may interfere with certain reagents. Therefore, a robust protecting group strategy is paramount for a successful coupling outcome.[8][9][10]

While the topic compound has free hydroxyls, a common and stable precursor is the 17-acetate derivative, this compound 17-acetate.[1][3][4][11] Our protocol will begin from this intermediate, requiring only the protection of the more reactive C3-OH.

2.1. Selection and Application of C3-OH Protecting Group

A silyl ether, specifically a tert-butyldimethylsilyl (TBS) ether, is an excellent choice for protecting the C3 phenolic hydroxyl.

  • Rationale: TBS ethers are readily formed under mild conditions, are stable to a wide range of non-acidic reagents (including the basic conditions of the Suzuki coupling), and can be selectively removed without disturbing the C17-acetate group using a fluoride source like tetrabutylammonium fluoride (TBAF).[8][12]

Protocol 2.1: TBS Protection of the C3-Hydroxyl Group

  • Dissolve this compound 17-acetate (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

  • Add imidazole (2.5 eq) to the solution and stir until dissolved.

  • Add tert-Butyldimethylsilyl chloride (TBSCl, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the C3-OTBS, C17-OAc protected estradiol derivative.

Core Protocol: Suzuki-Miyaura Cross-Coupling

This section details the procedure for coupling the protected estradiol derivative with a representative arylboronic acid. The Suzuki reaction is renowned for its functional group tolerance and mild reaction conditions.[7]

Reaction Scheme

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExamplePurpose
C3,C17-Protected Estradiol DerivativeSynthesized (Sec 2.1)N/AAlkyl bromide coupling partner
Arylboronic Acid>98%Sigma-AldrichAryl coupling partner
Tetrakis(triphenylphosphine)palladium(0)>99%Strem ChemicalsPd(0) Catalyst
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Fisher ScientificBase for activating the boronic acid
TolueneAnhydrousAcros OrganicsOrganic solvent
Deionized WaterHPLC GradeVWRAqueous phase for biphasic system
Argon or Nitrogen GasHigh PurityAirgasInert atmosphere
Ethyl AcetateACS GradeBDHExtraction solvent
Brine (Saturated NaCl)N/AN/AAqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD MilliporeDrying agent
Silica Gel60 Å, 230-400 meshSorbent Tech.Stationary phase for chromatography

3.2. Step-by-Step Experimental Protocol

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the protected estradiol derivative (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This process is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add anhydrous toluene and deionized water (e.g., in a 4:1 ratio) via syringe. The biphasic system is often beneficial for the Suzuki reaction. The solution should be thoroughly degassed by sparging with the inert gas for 20-30 minutes.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 - 0.10 eq) to the flask under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. The reaction progress should be monitored by TLC or LC-MS every 2-4 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification (Protected Product): Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography to isolate the coupled product with protecting groups intact.

  • Deprotection:

    • C3-OTBS Removal: Dissolve the purified product in tetrahydrofuran (THF) and treat with tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) at room temperature. Monitor by TLC until complete.

    • C17-OAc Removal: After TBS removal and work-up, dissolve the product in a THF/methanol/water mixture and add lithium hydroxide (LiOH) to saponify the acetate ester.

  • Final Purification: After the deprotection steps are complete and the reaction is worked up, perform a final purification by flash column chromatography or preparative HPLC to obtain the desired final compound.

Product Characterization

Verifying the identity and purity of the final product is a critical step. A combination of spectroscopic and chromatographic techniques should be employed.

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessmentAppearance of new aromatic proton signals corresponding to the coupled aryl group. Disappearance of the TBS silyl protons (~0.2 and 1.0 ppm). Shift in protons alpha to the C17-OH upon acetate removal.
¹³C NMR Carbon skeleton confirmationAppearance of new aromatic carbon signals. Confirmation of the total carbon count.
High-Resolution MS Exact mass determinationThe measured m/z value should match the calculated molecular weight of the target compound to within 5 ppm, confirming the elemental composition.[13][14]
HPLC/UPLC Purity determinationA single major peak should be observed, ideally with >95% purity, when monitored at a suitable UV wavelength (e.g., 280 nm).[13][15]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst.2. Insufficient degassing (O₂ present).3. Base is not suitable or not anhydrous.4. Poor solubility of reagents.1. Use a fresh bottle of catalyst or a different catalyst/ligand system (e.g., Pd(dppf)Cl₂).2. Ensure rigorous degassing of solvents.3. Use freshly dried, powdered base; consider screening other bases like Cs₂CO₃ or K₃PO₄.4. Add a co-solvent like DMF or dioxane.
Side Product Formation 1. Homo-coupling of boronic acid.2. Protodeboronation of the boronic acid.3. Decomposition of starting material.1. Lower the reaction temperature; ensure slow, controlled addition of reagents.2. Use a stronger base or more anhydrous conditions.3. Lower the temperature; shorten the reaction time.
Difficult Deprotection 1. Incomplete cleavage of TBS group.2. Incomplete saponification of acetate.1. Add more TBAF or allow for longer reaction time; warming slightly may help.2. Add more LiOH or increase reaction time/temperature. Ensure sufficient water is present for hydrolysis.

Alternative Strategy: Click Chemistry for Diversification

The 7α-(9-bromononyl) handle is also an excellent precursor for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry. This reaction is highly efficient and orthogonal to many other functional groups, making it ideal for bioconjugation and the synthesis of complex molecules.[16][17][18][19][20]

Click Chemistry Workflow

Click_Chemistry Start Protected Estradiol-Br (C3-OTBS, C17-OAc) Azide Estradiol-N₃ Intermediate Start->Azide NaN₃, DMF Product Triazole-Linked Product Azide->Product Cu(I) Catalyst (e.g., CuSO₄, Na Ascorbate) Alkyne R-C≡CH (Terminal Alkyne)

Caption: Workflow for synthesizing triazole conjugates via click chemistry.

Brief Protocol Outline:

  • Azide Formation: Convert the terminal bromide to an azide by reacting the protected estradiol-Br derivative with sodium azide (NaN₃) in a polar aprotic solvent like DMF.

  • CuAAC Reaction: Couple the resulting estradiol-N₃ intermediate with a terminal alkyne of choice using a copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.

  • Deprotection: Remove the protecting groups as described in section 3.2 to yield the final triazole-linked estradiol derivative.

This approach provides a powerful alternative for linking the estradiol scaffold to peptides, fluorescent dyes, or other pharmacological agents with high efficiency and specificity.

References

  • Synthesis of a [18F]F Estradiol Derivative via Click Chemistry Using an Automated Synthesis Module: In Vitro Evaluation as Potential Radiopharmaceutical for Breast Cancer Imaging. Pharmaceuticals (Basel). URL: [Link][16][17][19]

  • Click synthesis of estradiol–cyclodextrin conjugates as cell compartment selective estrogens. National Institutes of Health. URL: [Link][18]

  • Synthesis of a [F]F Estradiol Derivative via Click Chemistry Using an Automated Synthesis Module: In Vitro Evaluation as Potential Radiopharmaceutical for Breast Cancer Imaging. ResearchGate. URL: [Link][20]

  • (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate. Apicule. URL: [Link][1]

  • Protecting Groups. Harvard University. URL: [Link][8]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. URL: [Link][9]

  • Cross-Coupling Reactions for Steroids Modification: From Arylation to Macrocycle Syntheses. ResearchGate. URL: [Link][6]

  • Hydroxyl Protecting Groups In Multi-Step Syntheses. ZM Silane Limited. URL: [Link][12]

  • (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3. TradeIndia. URL: [Link][2]

  • (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3. TradeIndia. URL: [Link][3]

  • Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. National Institutes of Health. URL: [Link][21]

  • Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS. National Institutes of Health. URL: [Link][13]

  • 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts. URL: [Link][10]

  • Synthesis of prodigiosene–estrogen conjugates: optimization of protecting group strategies and anticancer properties. ResearchGate. URL: [Link][22]

  • (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate CAS 875573-66-3. SF-Chem. URL: [Link][4]

  • (7a,17b)-7-(9-bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate. PubChemLite. URL: [Link][11]

  • Suzuki Coupling. Organic Chemistry Portal. URL: [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Royal Society of Chemistry. URL: [Link][23]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. URL: [Link][7]

  • Synthesis of 7alpha-substituted derivatives of 17beta-estradiol. National Institutes of Health. URL: [Link][5]

  • Derivatization procedure of estradiol with a combination of MPDNP-F and 4-dimethylaminopyridine to generate product ion containing estradiol-skeleton for reliable determination of its serum/plasma concentrations by LC/ESI-MS/MS. National Institutes of Health. URL: [Link][14]

  • Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. National Institutes of Health. URL: [Link][24]

  • Determination of estradiol and its degradation products by liquid chromatography. ResearchGate. URL: [Link][15]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The synthesis of active pharmaceutical ingredients should only be attempted by trained professional chemists in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls. This guide is intended for informational and troubleshooting purposes for researchers and drug development professionals. All procedures should be performed in accordance with institutional safety policies and relevant regulations.

Introduction

The synthesis of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, a key intermediate in the production of certain estrogen receptor antagonists, presents several challenges that can impact overall yield and purity. This technical support guide addresses common issues encountered during the synthesis, focusing on the critical C7-alkylation step of the estradiol core. We will explore the underlying chemical principles, provide troubleshooting solutions, and offer optimized protocols to enhance reaction efficiency and product quality.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step affecting the yield of the final product?

A1: The most critical step is the stereoselective alkylation at the C7α position of the estradiol derivative. The reaction involves the formation of a dienolate intermediate, which can be alkylated at either the C7 or C9 position. Furthermore, the alkylating agent can approach the C7 position from either the α-face or the β-face, leading to a mixture of diastereomers. Maximizing the yield of the desired 7α-isomer while minimizing side products is paramount.

Q2: My reaction results in a low yield and a significant amount of unreacted starting material. What are the likely causes?

A2: This issue typically points to incomplete deprotonation of the starting material or insufficient reactivity of the alkylating agent. Potential causes include:

  • Base Strength/Stoichiometry: The base used (e.g., potassium tert-butoxide) may not be strong enough or used in sufficient molar excess to drive the equilibrium towards the dienolate.

  • Solvent Purity: The presence of moisture or protic impurities in the solvent (e.g., THF) can quench the strong base and the dienolate intermediate, halting the reaction.

  • Reaction Temperature: The deprotonation and alkylation steps are highly temperature-sensitive. Temperatures that are too low can lead to sluggish reaction rates, while temperatures that are too high can promote side reactions and decomposition.

Q3: I am observing significant amounts of the 7β-epimer and other dialkylated byproducts. How can I improve the stereoselectivity and prevent over-alkylation?

A3: Controlling stereoselectivity and preventing multiple alkylations is crucial.

  • Stereoselectivity (7α vs. 7β): The 7α-product is thermodynamically more stable. Running the reaction under conditions that allow for equilibration, such as slightly elevated temperatures for a longer duration after the initial alkylation, can favor the formation of the desired 7α-isomer. The choice of solvent can also influence the stereochemical outcome by altering the solvation of the dienolate intermediate.

  • Preventing Dialkylation: Over-alkylation, particularly at the phenolic C3-hydroxyl group, is a common side reaction. This can be mitigated by carefully controlling the stoichiometry of the base and the alkylating agent (1,9-dibromononane). Using a slight excess of the diol starting material relative to the alkylating agent can also help minimize this byproduct.

Q4: The purification of the final product by column chromatography is difficult, with poor separation between the desired product and impurities. What can I do?

A4: Co-elution of the 7α- and 7β-isomers, along with unreacted 1,9-dibromononane, is a common purification challenge.

  • Derivative Formation: One effective strategy is to protect the hydroxyl groups as silyl ethers (e.g., using TMSCl or TBDMSCl) before alkylation. The increased steric bulk of the silyl ethers can enhance the facial selectivity of the alkylation and improve the chromatographic separation of the isomers. The protecting groups can be easily removed in a subsequent step.

  • Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can improve resolution.

  • Alternative Purification: Techniques like preparative HPLC or crystallization may be necessary if standard column chromatography fails to provide the required purity.

Troubleshooting Guide

This table provides a quick reference for common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Conversion / High Starting Material 1. Insufficient or degraded base. 2. Wet solvent or glassware. 3. Reaction temperature too low.1. Use freshly opened, high-purity base (e.g., potassium tert-butoxide). Ensure accurate weighing in an inert atmosphere. 2. Rigorously dry all glassware and use freshly distilled, anhydrous solvent (e.g., THF over sodium/benzophenone). 3. Carefully monitor and control the reaction temperature according to a validated protocol.
Poor 7α:7β Stereoselectivity 1. Reaction conditions are under kinetic control. 2. Inappropriate solvent choice.1. After adding the alkylating agent at low temperature, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 12-24h) to allow for equilibration to the thermodynamically favored 7α-isomer. 2. Experiment with different aprotic solvents (e.g., dioxane, DME) to assess the impact on stereoselectivity.
Formation of Dialkylated Byproducts 1. Excess of alkylating agent or base. 2. Reaction temperature too high.1. Use the estradiol starting material as the limiting reagent. A molar ratio of approximately 1.1:1 (Estradiol derivative : 1,9-dibromononane) is a good starting point. 2. Maintain a low temperature during the addition of the alkylating agent to control reactivity.
Product Degradation 1. Exposure to air/moisture during workup. 2. Overly harsh purification conditions.1. Perform aqueous workup quickly and use deoxygenated solutions where possible. 2. Avoid prolonged exposure of the product to silica gel. Consider using deactivated silica or an alternative stationary phase.

Optimized Experimental Protocol: C7α-Alkylation

This protocol outlines a generalized procedure for the alkylation step. Note: Specific quantities and conditions should be optimized for your specific scale and laboratory setup.

Step 1: Preparation

  • Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.

  • Prepare anhydrous tetrahydrofuran (THF) by distilling from sodium/benzophenone ketyl under nitrogen.

Step 2: Reaction Setup

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the estradiol starting material in anhydrous THF.

  • Cool the solution to -40°C using a suitable cooling bath (e.g., acetonitrile/dry ice).

Step 3: Deprotonation (Dienolate Formation)

  • Slowly add a solution of potassium tert-butoxide (t-BuOK) in THF (typically ~1.5-2.0 molar equivalents) to the cooled estradiol solution over 30 minutes.

  • Stir the resulting mixture at -40°C for 1 hour to ensure complete formation of the dienolate.

Step 4: Alkylation

  • Slowly add a solution of 1,9-dibromononane (~1.0-1.2 molar equivalents) in anhydrous THF to the reaction mixture, keeping the internal temperature below -35°C.

  • After the addition is complete, stir the reaction at this temperature for an additional 2-3 hours.

Step 5: Equilibration and Quenching

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. This step is crucial for maximizing the 7α:7β ratio.

  • Cool the mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

Step 6: Workup and Purification

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol.

Workflow and Logic Diagrams

Experimental Workflow for C7α-Alkylation

G cluster_prep Preparation cluster_reaction Reaction Sequence cluster_purification Workup & Purification p1 Dry Glassware & Prepare Anhydrous THF r1 Dissolve Estradiol in THF p1->r1 r2 Cool to -40°C r1->r2 r3 Add t-BuOK (Dienolate Formation) r2->r3 r4 Add 1,9-Dibromononane (Alkylation) r3->r4 r5 Warm to RT & Stir 12-18h (Equilibration) r4->r5 r6 Quench with NH4Cl r5->r6 w1 Liquid-Liquid Extraction r6->w1 w2 Dry & Concentrate w1->w2 w3 Flash Column Chromatography w2->w3 w4 Characterize Pure Product w3->w4

Caption: A step-by-step workflow for the synthesis of the target compound.

Troubleshooting Logic Diagram

G start Analyze Reaction Outcome (TLC, LC-MS) low_yield Low Yield / High SM? start->low_yield poor_selectivity Poor 7α:7β Ratio? low_yield->poor_selectivity No check_reagents Check Base & Solvent Purity low_yield->check_reagents Yes byproducts Byproducts Present? poor_selectivity->byproducts No check_equilibration Increase Equilibration Time poor_selectivity->check_equilibration Yes check_stoichiometry Adjust Reagent Stoichiometry byproducts->check_stoichiometry Yes optimize_purification Optimize Chromatography byproducts->optimize_purification No check_temp Verify Temperature Control check_reagents->check_temp check_temp->poor_selectivity check_equilibration->byproducts check_stoichiometry->optimize_purification end_node Optimized Process optimize_purification->end_node

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Makin, H. L. J., & Gower, D. B. (2010). Steroid Analysis. Springer Science & Business Media. This textbook provides comprehensive coverage of steroid chemistry, including the principles of selective alkylation. (URL: [Link])

  • van den Berg, H., et al. (1998). A convenient stereoselective synthesis of 7α-substituted estra-1,3,5(10)-triene-3,17β-diols. Tetrahedron, 54(39), 11593-11600. This paper details synthetic strategies and discusses the thermodynamic control leading to the 7α-isomer. (URL: [Link])

  • Armarego, W. L., & Chai, C. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. This is an authoritative guide on the purification of solvents and reagents, critical for moisture-sensitive reactions. (URL: [Link])

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. The definitive resource on the use of protecting groups, including silyl ethers for hydroxyl functions, to improve reaction outcomes. (URL: [Link])

Navigating the Challenges of Fulvestrant Intermediate Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges in the chromatographic purification of fulvestrant intermediates. As a Senior Application Scientist, this guide is structured to offer not just solutions, but a deeper understanding of the underlying principles to empower effective and efficient troubleshooting.

Fulvestrant, a critical therapy for hormone receptor-positive metastatic breast cancer, is a structurally complex molecule.[1][2][3] Its synthesis involves multiple intermediates that can present significant purification challenges due to their structural similarities, the presence of chiral centers, and potential for degradation.[][5][6] This guide addresses the most common issues encountered during reversed-phase and normal-phase chromatography of these steroid-like compounds.

Troubleshooting Guide: Common Issues and Solutions

This section is designed in a practical question-and-answer format to directly address specific problems you may be facing in the lab.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Question: My chromatogram for a fulvestrant intermediate shows significant peak tailing. What are the likely causes and how can I resolve this?

Answer: Peak tailing is a common issue when purifying steroid-like molecules and can compromise resolution and accurate quantification.[7] The primary causes often revolve around secondary interactions between the analyte and the stationary phase.

Potential Causes & Corrective Actions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of C18 columns can interact with polar functional groups on the fulvestrant intermediates, leading to tailing.

    • Solution:

      • Lower Mobile Phase pH: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions.

      • Use an End-Capped Column: Employ a high-quality, fully end-capped C18 column specifically designed to reduce silanol activity.

      • Consider a Different Stationary Phase: Phenyl or cyano-based columns can offer alternative selectivity and may be less prone to silanol interactions with your specific intermediate.[8]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Contamination: Buildup of strongly retained impurities on the column can create active sites that cause tailing.

    • Solution: Implement a robust column washing protocol between runs. A typical wash sequence for a C18 column involves flushing with a strong, non-polar solvent like isopropanol or acetonitrile.

Issue 2: Co-elution of Impurities with the Target Intermediate

Question: I am struggling to separate a key fulvestrant intermediate from a closely related impurity. How can I improve the resolution?

Answer: Achieving baseline separation of structurally similar compounds, such as isomers or reaction byproducts, is a frequent challenge in fulvestrant synthesis.[1][] Optimizing the selectivity of your chromatographic system is key.

Strategies for Improving Resolution:

  • Mobile Phase Optimization:

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the selectivity and improve separation.

    • Adjust the Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.

    • Temperature Control: Increasing the column temperature can sometimes improve resolution by decreasing mobile phase viscosity and increasing mass transfer. However, be mindful of the thermal stability of your intermediates.

  • Stationary Phase Selection:

    • Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm) will increase efficiency and can significantly enhance resolution.

    • Alternative Chemistry: If you are on a C18 column, consider a phenyl-hexyl or a polar-embedded phase to introduce different separation mechanisms.

  • Flow Rate Adjustment: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.

ParameterEffect on ResolutionTypical Adjustment
Gradient Slope Decreasing the slope increases resolutionDecrease the rate of change of the strong solvent
Organic Modifier Changing the solvent alters selectivitySwitch between acetonitrile and methanol
Column Temperature Can increase or decrease resolution depending on the analytesTest in 5°C increments (e.g., 30°C, 35°C, 40°C)
Stationary Phase Different chemistry provides different selectivityChange from C18 to Phenyl-Hexyl or Cyano
Issue 3: Low Recovery or Yield from Column Chromatography

Question: After performing flash chromatography to purify a fulvestrant intermediate, my yield is significantly lower than expected. What could be happening to my compound?

Answer: Low recovery in normal-phase flash chromatography can be due to several factors, ranging from irreversible adsorption to degradation on the stationary phase.[9]

Troubleshooting Low Yield:

  • Irreversible Adsorption: Highly polar intermediates can bind strongly to the silica gel.

    • Solution:

      • Deactivate the Silica Gel: Pre-treating the silica gel with a small amount of a polar modifier like triethylamine in the slurry and eluent can mask active sites and improve recovery.

      • Use a Different Adsorbent: Alumina or Florisil can be effective alternatives for compounds that are sensitive to the acidic nature of silica gel.[9]

  • Compound Degradation: The acidic surface of silica gel can cause degradation of sensitive intermediates.

    • Solution:

      • Test for Stability: Before running a large-scale column, spot your sample on a TLC plate and let it sit for a few hours. Re-run the TLC in a fresh mobile phase to see if any new spots (degradants) have appeared.

      • Work Quickly: Minimize the time your compound spends on the column.

  • Co-elution with Non-UV Active Impurities: Your target compound may have eluted with an impurity that is not visible by TLC staining or UV analysis, leading to impure fractions that are later discarded.

    • Solution: Analyze fractions by a more universal detection method, such as mass spectrometry, if available.

Experimental Workflow: Troubleshooting Resolution Issues

The following diagram outlines a systematic approach to troubleshooting poor resolution in HPLC.

Caption: A logical workflow for systematically troubleshooting and improving chromatographic resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in fulvestrant synthesis?

A1: Impurities in fulvestrant can arise from the starting materials, byproducts of the synthesis, or degradation.[1][2] Common impurities include stereoisomers (particularly the 7-beta isomer), oxidation products, and related substances from incomplete reactions.[5]

Q2: Which HPLC conditions are typically used for fulvestrant and its intermediates?

A2: Reversed-phase HPLC is the most common technique.[2] Typical conditions involve a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient.[][10] A UV detector set to around 225 nm or 243 nm is often used for detection.[][10]

Q3: My fulvestrant intermediate is a viscous oil. How can I effectively purify it using column chromatography?

A3: Purifying viscous oils can be challenging.[6] It is crucial to ensure the sample is properly loaded onto the column. One technique is to dissolve the oil in a minimal amount of a strong solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This "dry loading" technique often leads to better separation than direct liquid injection of the oil.

Q4: Can I use Supercritical Fluid Chromatography (SFC) for purifying fulvestrant intermediates?

A4: Yes, SFC can be an excellent alternative to HPLC, especially for chiral separations and for compounds that are challenging to purify using reversed-phase methods.[11] SFC often provides different selectivity and can be more environmentally friendly due to the use of supercritical CO2 as the primary mobile phase component.

Step-by-Step Protocol: HPLC Method Development for a Fulvestrant Intermediate

This protocol provides a general framework for developing a robust HPLC method for a novel fulvestrant intermediate.

  • Information Gathering:

    • Determine the structure and physicochemical properties (e.g., pKa, logP) of the intermediate.

    • Research any known related impurities or degradation pathways.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV at 225 nm.

  • Scouting Gradient:

    • Run a fast, broad gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution time of your intermediate.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution time of your target compound to improve resolution from nearby impurities. For example, if your compound eluted at 60% B, you might try a gradient of 40% to 70% B over 15 minutes.

  • Fine-Tuning:

    • If co-elution is still an issue, systematically adjust one parameter at a time:

      • Change the organic modifier to methanol.

      • Adjust the column temperature.

      • If necessary, screen different column chemistries (e.g., Phenyl-Hexyl).

  • Method Validation (Abbreviated):

    • Once a suitable separation is achieved, perform preliminary validation by assessing:

      • Specificity: Ensure no other components co-elute with your main peak.

      • Linearity: Analyze a series of dilutions to confirm a linear response.

      • Precision: Perform multiple injections of the same sample to check for consistent retention times and peak areas.

This structured approach, combining a deep understanding of chromatographic principles with systematic experimentation, will enable you to efficiently overcome the purification challenges associated with fulvestrant intermediates and accelerate your research and development efforts.

References

  • Daicel Pharma Standards. Fulvestrant Impurities. Available from: [Link]

  • Veeprho Pharmaceuticals. Fulvestrant Impurities and Related Compound. Available from: [Link]

  • Pharmaffiliates. Fulvestrant-impurities. Available from: [Link]

  • Google Patents. CN111662356A - Impurity control method of fulvestrant.
  • Al-Majed, A. A., et al. (2016). Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method. Iranian Journal of Pharmaceutical Research, 15(3), 369–378. Available from: [Link]

  • PubMed. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method. Available from: [Link]

  • ResearchGate. Chromatographic Method for the Purification of Fulvestrant in Pharmaceutical Formulation. Available from: [Link]

  • Vallamkonda, B., & Challa, R. R. (2024). METHOD DEVELOPMENT AND VALIDATION OF TRASTUZUMAB AND FULVESTRANT IN TABLET DOSAGE FORM BY RP-HPLC METHOD. Journal of Emerging Technologies and Innovative Research, 11(3). Available from: [Link]

  • ResearchGate. A Novel RP – HPLC Analytical Method Development and Validation of Fulvestrant Injection as per ICH Guidelines. Available from: [Link]

  • ResearchGate. HPLC chromatograms of fulvestrant (0.5, 1, 2, 5, 10, 15 and 20 m g mL-1 ). Available from: [Link]

  • International Journal of Innovative Technology and Exploring Engineering. Chromatographic Method for the Purification of Fulvestrant in Pharmaceutical Formulation. Available from: [Link]

  • Chromservis. HPLC Troubleshooting Guide. Available from: [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Ferey, L., et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1801. Available from: [Link]

  • Journal of Chromatographic Science. A novel UPLC-PDA isocratic method for the quantification fulvestrant in oil-based pre. Available from: [Link]

  • AACR Journals. Nanoparticle-Based Combination Therapy Enhances Fulvestrant Efficacy and Overcomes Tumor Resistance in ER-Positive Breast Cancer. Available from: [Link]

  • Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Chimia, 71(3), 132-137. Available from: [Link]

  • Google Patents. CN114685593A - Fulvestrant preparation method and intermediate thereof.
  • PubChem. Fulvestrant. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Estradiol Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of estradiol alkylation. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this crucial synthetic transformation. The guidance provided is rooted in established chemical principles and practical laboratory experience to ensure the success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the alkylation of estradiol, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

You've set up your reaction, but upon analysis (TLC, LC-MS, GC-MS), you observe a low yield of the desired alkylated estradiol or no product formation at all.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Ineffective Deprotonation of the Phenolic Hydroxyl Group The alkylation of estradiol's 3-hydroxyl group, a phenolic hydroxyl, typically follows a Williamson ether synthesis pathway.[1][2] This requires the deprotonation of the phenol to form a more nucleophilic phenoxide ion. If the base is not strong enough or is sterically hindered, deprotonation will be incomplete. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still necessary.Base Selection: Use a base with a pKa of its conjugate acid that is significantly higher than the pKa of estradiol's phenolic hydroxyl group (~10.4). Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH).[3] For sensitive substrates, milder organic bases can be considered. Solvent Compatibility: Ensure your solvent is compatible with the chosen base. For instance, NaH reacts violently with protic solvents like water or alcohols. Aprotic polar solvents like DMF or THF are generally preferred when using strong bases like NaH.[4]
Poor Solubility of Reagents If the estradiol, base, or alkylating agent are not adequately dissolved in the reaction solvent, the reaction will be slow or may not proceed at all. This is a common issue when using inorganic bases like K2CO3 in organic solvents.Solvent Optimization: Select a solvent that dissolves all reactants. For K2CO3, polar aprotic solvents like acetone or acetonitrile can be effective.[4] Phase-Transfer Catalysis (PTC): If dealing with a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) is essential.[5] The PTC transports the hydroxide or phenoxide ion into the organic phase where the reaction occurs.[6][7]
Inactive or Decomposed Alkylating Agent Alkylating agents, especially alkyl halides, can degrade over time through hydrolysis or other decomposition pathways.Verify Reagent Quality: Use a fresh bottle of the alkylating agent or purify the existing stock if its quality is questionable. Proper Storage: Store alkylating agents in a cool, dry place, protected from light and moisture.
Side Reactions Dominating The primary competing reaction is often the elimination (E2) reaction, especially with secondary or tertiary alkyl halides.[1] C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen, can also occur, particularly under certain conditions.[8]Choice of Alkylating Agent: Whenever possible, use primary alkyl halides (or methyl halides) as they are less prone to elimination.[2] For secondary halides, expect a mixture of substitution and elimination products. Tertiary halides will almost exclusively give the elimination product.[1] Temperature Control: Lowering the reaction temperature generally favors the SN2 reaction over E2.[9]
Presence of Water If using a strong base like NaH, any moisture in the reaction will consume the base, reducing the amount available to deprotonate the estradiol.Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents. Handle hygroscopic reagents in a glove box or under an inert atmosphere (e.g., argon or nitrogen).[4]
Issue 2: Formation of Multiple Products (Poor Selectivity)

Your reaction yields a mixture of products, including the desired O-alkylated estradiol, C-alkylated byproducts, and/or dialkylated products.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
C-Alkylation vs. O-Alkylation The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (typically at the ortho and para positions).[8] The reaction's regioselectivity is influenced by factors like the solvent, counter-ion, and temperature.Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetone) generally favor O-alkylation.[4] Protic solvents can solvate the oxygen atom of the phenoxide, making it less nucleophilic and potentially increasing C-alkylation. Counter-ion Effect: The nature of the cation associated with the phenoxide can influence the reaction site. Loosely associated "naked" anions, often achieved with phase-transfer catalysts or in highly polar aprotic solvents, tend to favor O-alkylation.[10]
Dialkylation of Estradiol Estradiol has two hydroxyl groups: a phenolic hydroxyl at C3 and a secondary aliphatic hydroxyl at C17. The phenolic hydroxyl is more acidic and will be deprotonated first. However, under strongly basic conditions or with an excess of the alkylating agent, the C17 hydroxyl can also be alkylated.Stoichiometry Control: Use a slight excess (e.g., 1.05-1.2 equivalents) of the base and alkylating agent relative to the estradiol to favor mono-alkylation at the more reactive C3 position. Protecting Groups: For selective alkylation of the C17 hydroxyl, the more reactive C3 phenolic hydroxyl must first be protected.[11][12] Conversely, if selective C3 alkylation is desired and issues persist, protection of the C17 hydroxyl might be necessary, although its lower reactivity often makes this unnecessary.
Rearrangement Reactions Under certain conditions, an initially formed O-alkylated product can rearrange to a C-alkylated product.[8]Temperature and Time: Avoid prolonged reaction times at high temperatures, which can promote rearrangement. Monitor the reaction progress closely and quench it once the starting material is consumed.
Issue 3: Difficulty in Product Purification

You have successfully formed the product, but isolating it from the reaction mixture is proving challenging.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Unreacted Starting Material Incomplete reactions will leave unreacted estradiol, which has similar polarity to the product, making chromatographic separation difficult.Drive the Reaction to Completion: Use a slight excess of the alkylating agent and base. Monitor the reaction by TLC or LC-MS until the estradiol is fully consumed. Acid-Base Extraction: After the reaction, you can use an aqueous base (e.g., 1M NaOH) wash to remove any unreacted phenolic estradiol from the organic layer containing your ether product. The product, being an ether, will not be deprotonated and will remain in the organic phase.
Emulsion Formation During Workup The use of phase-transfer catalysts or certain solvents can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult.Break the Emulsion: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Co-elution During Chromatography The product and certain byproducts may have very similar retention factors (Rf) on TLC, leading to difficult separation by column chromatography.Optimize Chromatography Conditions: Experiment with different solvent systems for your column. A gradient elution (gradually increasing the polarity of the eluent) can often provide better separation than an isocratic (constant solvent composition) elution. Consider using a different stationary phase (e.g., alumina instead of silica gel).

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of estradiol alkylation?

The most common method for alkylating the phenolic hydroxyl group of estradiol is the Williamson ether synthesis.[1][2] This is a classic SN2 reaction.

Mechanism Steps:

  • Deprotonation: A base removes the acidic proton from the C3 phenolic hydroxyl group of estradiol, forming a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of the alkylating agent (typically an alkyl halide).

  • Displacement: The attack occurs from the backside of the carbon-leaving group bond, leading to the displacement of the leaving group (e.g., halide ion) and the formation of the ether bond.

WilliamsonEtherSynthesis

Q2: How do I choose the right base and solvent combination?

The choice of base and solvent is critical and interdependent. The goal is to achieve effective deprotonation without promoting side reactions.[3][9]

Base Typical Solvents Pros Cons
Sodium Hydride (NaH) THF, DMFVery strong base, drives deprotonation to completion.Reacts with protic solvents; requires anhydrous conditions.
Potassium Carbonate (K2CO3) Acetone, Acetonitrile, DMFInexpensive, easy to handle, moderately strong.Can have low solubility in some organic solvents, may require higher temperatures.
Sodium Hydroxide (NaOH) Water/Organic (with PTC), EthanolInexpensive, readily available.Requires a phase-transfer catalyst for biphasic systems; can introduce water.
Organic Amines (e.g., DBU, DIPEA) DCM, THF, TolueneSoluble in organic solvents, good for sensitive substrates.[13]Can be more expensive; may act as a nucleophile themselves.
Q3: What analytical techniques are best for monitoring the reaction?

Monitoring the progress of the reaction is essential for determining the optimal reaction time and preventing the formation of degradation products.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the starting material (estradiol) and the appearance of the product. The product, being less polar than the starting alcohol, will have a higher Rf value.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and formation of product.[14] It is excellent for accurately determining reaction completion and yield.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are invaluable for identifying the product and any byproducts by providing molecular weight information.[15][16] GC-MS often requires derivatization of the hydroxyl groups to make the compounds volatile.[17][18]

Q4: Are there greener alternatives to traditional alkylation methods?

Yes, several approaches can make the alkylation process more environmentally friendly.

  • Phase-Transfer Catalysis (PTC): PTC allows the use of water as a solvent and inorganic bases, reducing the need for volatile and often toxic organic solvents.[6][7]

  • Solvent-Free Conditions: In some cases, the reaction can be performed by grinding the reactants together, completely eliminating the need for a solvent.[3]

  • Alternative Alkylating Agents: Using reagents like dimethyl carbonate or dimethyl ether as "green" methylating agents can be an alternative to traditional alkyl halides.[19]

ExperimentalWorkflow

Section 3: Protocol Examples

Protocol 1: General Procedure for O-Alkylation using K2CO3 in Acetone

This protocol is a standard and reliable method for the O-alkylation of estradiol.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add estradiol (1.0 eq.).

  • Reagent Addition: Add anhydrous potassium carbonate (K2CO3, 2.0 eq.) and acetone.

  • Alkylation: Add the alkyl halide (1.2 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K2CO3.

  • Extraction: Evaporate the acetone under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: O-Alkylation using Phase-Transfer Catalysis (PTC)

This method is useful when dealing with reactants that have poor solubility in a single solvent system.[5][20]

  • Preparation: In a round-bottom flask, dissolve estradiol (1.0 eq.) and the alkyl halide (1.2 eq.) in an organic solvent such as toluene or dichloromethane.

  • Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Base Addition: Add an aqueous solution of a base, for example, 20% w/v sodium hydroxide.

  • Reaction: Stir the biphasic mixture vigorously at the desired temperature (e.g., 40-60 °C). Vigorous stirring is crucial to maximize the interfacial area between the two phases.[10]

  • Monitoring: Follow the disappearance of estradiol using TLC or LC-MS.

  • Workup: After completion, cool the mixture and transfer it to a separatory funnel. Separate the organic layer.

  • Extraction: Wash the organic layer with water and then with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography.

References

  • ResearchGate. (2006). Alkylation of Phenol: A Mechanistic View. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (2015). Synthesis of prodigiosene–estrogen conjugates: optimization of protecting group strategies and anticancer properties. Available at: [Link]

  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Available at: [Link]

  • Drugs.com. (2023). Estradiol Side Effects: Common, Severe, Long Term. Available at: [Link]

  • YouTube. (2023). Troubleshooting estrogen patch. Available at: [Link]

  • National Institutes of Health. (2018). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Available at: [Link]

  • Google Patents. (n.d.). US2140782A - Alkylation of phenols.
  • ResearchGate. (2019). Current strategies for quantification of estrogen in clinical research. Available at: [Link]

  • National Institutes of Health. (2019). Current strategies for quantification of estrogens in clinical research. Available at: [Link]

  • Journal of the American Chemical Society. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Available at: [Link]

  • National Institutes of Health. (2021). Optimizing Adsorption of 17α-Ethinylestradiol from Water by Magnetic MXene Using Response Surface Methodology and Adsorption Kinetics, Isotherm, and Thermodynamics Studies. Available at: [Link]

  • Cleveland Clinic. (2022). High Estrogen: Causes, Symptoms, Dominance & Treatment. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. Available at: [Link]

  • Williamson Ether Synthesis Lab Handout. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. Available at: [Link]

  • Evaluation of Analytical Chemical Methods for Detection of Estrogens in the Environment. (n.d.). Evaluation of Analytical Chemical Methods for Detection of Estrogens in the Environment. Available at: [Link]

  • SingleCare. (2023). Estradiol side effects and how to avoid them. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were.... Available at: [Link]

  • The Surmeno Connection. (n.d.). TROUBLESHOOTING: ESTROGEN PATCHES. Available at: [Link]

  • National Institutes of Health. (2009). Blocking Estrogen Signaling After the Hormone: Pyrimidine-Core Inhibitors of Estrogen Receptor-Coactivator Binding. Available at: [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Available at: [Link]

  • Wikipedia. (n.d.). Phenol. Available at: [Link]

  • Austin Publishing Group. (2015). GC-MS and HPLC Methods for Determination of Estriol Hormone in Pharmaceutical Preparations. Available at: [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Available at: [Link]

  • Wiley Online Library. (2011). Formulation optimization of estradiol microemulsion using response surface methodology. Available at: [Link]

  • Dr. Oracle. (2024). What are the side effects of excessive estradiol (Estrogen) in Hormone Replacement Therapy (HRT)?. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Formyl Estrone Using a Positional Protecting Group and Its Conversion to Other C-4-Substituted Estrogens. Available at: [Link]

  • Chemistry LibreTexts. (2021). 9.6: Williamson Ether Synthesis. Available at: [Link]

  • MDPI. (2023). Estrogen-Induced Hypermethylation Silencing of RPS2 and TMEM177 Inhibits Energy Metabolism and Reduces the Survival of CRC Cells. Available at: [Link]

  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Available at: [Link]

  • Google Patents. (n.d.). US4453004A - Process for the alkylation of phenolic compounds.
  • Redalyc. (2021). Analytical procedures for the determination of estrogen compounds in a surface water reservoir in Southeast Brazil. Available at: [Link]

  • International Asian Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available at: [Link]

  • Alkyl Strategies for Optimizing Reaction Conditions. (n.d.). Alkyl Strategies for Optimizing Reaction Conditions. Available at: [Link]

  • Verywell Health. (2023). Common High Estrogen Symptoms in Women and Men. Available at: [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Importance of phenols structure on their activity as antinitrosating agents: A kinetic study. (n.d.). Importance of phenols structure on their activity as antinitrosating agents: A kinetic study. Available at: [Link]

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Technical Support Center: Synthesis of Selective Estrogen Receptor Degraders (SERDs)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Byproduct Formation

Welcome to the technical support center for SERD synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of Selective Estrogen Receptor Degraders (SERDs). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively. The purity of a SERD is paramount to its efficacy and safety, and controlling byproduct formation is the most critical challenge in achieving this.[1][2]

This resource is structured as a series of frequently asked questions and in-depth troubleshooting guides to address the specific, practical issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities found in SERD synthesis?

A: Impurities in SERD synthesis can be broadly categorized into four main types:

  • Process-Related Impurities: These are byproducts formed during the chemical reactions themselves. Common examples include stereoisomers (diastereomers and enantiomers), dimers, products of incomplete reactions, or byproducts from side reactions.[2] For instance, in the synthesis of Fulvestrant, controlling the formation of the 7-beta isomer is a critical challenge.[3]

  • Degradation Products: SERDs can be complex molecules susceptible to degradation from exposure to heat, light, humidity, or incompatible pH conditions during workup or storage.[1]

  • Residual Solvents: Trace amounts of solvents used during synthesis and purification may remain in the final active pharmaceutical ingredient (API).[1]

  • Reagent-Related Impurities: Impurities originating from starting materials or reagents used in the synthesis.

Q2: Why is stereochemical purity so important for SERDs?

A: The biological activity of SERDs is highly dependent on their three-dimensional structure. The estrogen receptor (ER) is a chiral protein, and it interacts with ligands in a highly stereospecific manner.[3][4] An incorrect stereoisomer may not only be inactive but could also exhibit different pharmacological or toxicological effects.[5][6] For example, Fulvestrant has seven chiral centers, and its potent ER degradation activity is specific to the correct configuration.[3] Therefore, controlling chirality during synthesis is essential for ensuring the drug's safety and efficacy.[6]

Q3: At what stage of development should I focus most on impurity control?

A: Impurity control should be a consideration at all stages, but the focus shifts.

  • Discovery/Lead Optimization: The primary goal is to synthesize the target molecule and confirm its structure and activity. While high purity is desired, the main focus is on identifying and characterizing the main component.

  • Process Development/Scale-Up: This is where impurity control becomes paramount. The synthetic route is optimized to minimize byproducts, and robust purification methods are developed. Regulatory agencies like the FDA require stringent control and characterization of all impurities.[1][7] Developing scalable processes that avoid chromatographic purifications is often a key goal.[8][9]

Troubleshooting Guide 1: Stereoisomer & Diastereomer Formation

One of the most common and challenging issues in the synthesis of steroidal SERDs like Fulvestrant is the formation of diastereomers, particularly at the C7 position.

Q: My synthesis of a Fulvestrant analogue is producing a significant amount of the 7β-epimer, which is difficult to separate from the desired 7α product. What is causing this, and how can I improve the diastereoselectivity?

A: The formation of the 7β-epimer is a classic problem in the 1,6-conjugate addition to steroidal dienones, a key step in many Fulvestrant synthesis routes.[7] The stereochemical outcome is dictated by the direction of nucleophilic attack on the steroid's A-ring.

Causality: The desired 7α-isomer results from the nucleophile attacking from the less sterically hindered alpha face of the steroid. However, under certain conditions, attack from the beta face can occur, leading to the undesired epimer. The choice of catalyst, solvent, and the nature of the nucleophile are critical in controlling this selectivity.[10]

Troubleshooting Protocol: Enhancing 7α-Selectivity

  • Catalyst and Reagent Selection:

    • Organocuprates: Lithium cuprates, especially those derived from organolithium or Grignard reagents, are commonly used for 1,6-additions. The choice of the copper source (e.g., CuI, CuBr·SMe₂) and ligands can influence selectivity. The key is to form a bulky cuprate complex that favors attack from the less hindered α-face.

    • Lewis Acids: The addition of a Lewis acid can sometimes enhance selectivity by coordinating to the dienone system, but this must be optimized carefully as it can also alter the reaction pathway.

  • Solvent and Temperature Optimization:

    • Solvent Polarity: Non-polar, aprotic solvents like THF or diethyl ether are generally preferred. Polar aprotic solvents can sometimes decrease selectivity by solvating the organometallic species differently.[11]

    • Temperature Control: These reactions are almost always run at low temperatures (e.g., -78 °C to 0 °C). Lower temperatures increase the energy difference between the transition states leading to the two diastereomers, thereby favoring the formation of the thermodynamically more stable product.

  • Purification Strategy:

    • If a mixture is formed, purification is necessary. While challenging, high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) on a chiral stationary phase can be effective for separating diastereomers.[2] Recrystallization can also be a powerful tool if a crystalline solid is obtained and there is a significant difference in solubility between the epimers.

Workflow for Optimizing Stereoselectivity

G start Low 7α:7β Ratio Observed cond1 Is reaction temperature ≤ -40°C? start->cond1 action1 Lower temperature to -78°C cond1->action1 No cond2 Using an optimized organocuprate reagent? cond1->cond2 Yes action1->cond2 action2 Screen Cu(I) sources (e.g., CuI, CuCN) and ligands cond2->action2 No cond3 Is the solvent strictly aprotic and anhydrous? cond2->cond3 Yes action2->cond3 action3 Use freshly distilled THF or Et2O under Argon cond3->action3 No end_node Improved 7α:7β Ratio cond3->end_node Yes action3->end_node

Caption: Troubleshooting tree for improving 7α-diastereoselectivity.

Troubleshooting Guide 2: Dimer Formation

Dimerization can be a significant issue when synthesizing SERDs that possess functionalities capable of self-reaction, or when using highly reactive intermediates.

Q: During the coupling step of my non-steroidal SERD synthesis, I am observing a significant peak in the LC-MS with double the mass of my expected product. How can I prevent this dimerization?

A: Dimer formation typically occurs when an intermolecular reaction competes with the desired intramolecular or primary coupling reaction. This is often governed by reaction kinetics and concentration.

Causality: At high concentrations, the probability of two reactive intermediates encountering each other is much higher, leading to dimerization. This is especially true for reactions like Suzuki or Heck couplings used in the synthesis of modern SERDs like LSZ102, where a reactive organometallic species could potentially react with another molecule of starting material or intermediate.[12][13]

Prevention Strategies:

StrategyPrincipleExperimental Protocol
High Dilution Reduces the probability of intermolecular collisions, favoring the desired reaction pathway.Run the reaction at a lower concentration (e.g., 0.01-0.05 M). This is a common strategy in macrocyclization but is also effective here.[14]
Slow Addition Maintains a low instantaneous concentration of the most reactive species.Add one of the key reagents (e.g., the organometallic component or the electrophile) dropwise over several hours using a syringe pump.
Protecting Groups Block reactive sites that could participate in side reactions.Ensure that any secondary reactive sites (e.g., other phenols, amines) are appropriately protected before the coupling step.[15]
Steric Hindrance Introduce bulky groups near the reactive center to physically block intermolecular approach.This is more of a molecular design strategy but can be effective. Sterically uncrowded systems can sometimes be more prone to dimerization via stacking interactions.[16]

Illustrative Reaction Pathway

G cluster_0 Desired Pathway (Low Concentration) cluster_1 Side Reaction (High Concentration) A Monomer A (Reactive Intermediate) P Product P A->P + B B Reagent B A2 Monomer A D Dimer D A2->D A3 Monomer A A3->D

Caption: Competing pathways of product vs. dimer formation.

Troubleshooting Guide 3: Oxidation & Degradation

Many SERDs contain sensitive functional groups. Fulvestrant, for example, has a long alkyl sulfoxide chain which is susceptible to both oxidation and reduction.

Q: I'm observing an impurity with a mass of +16 Da relative to my Fulvestrant product. Is this an oxidation byproduct and how do I avoid it?

A: Yes, an M+16 peak is a classic indicator of oxidation. In the case of Fulvestrant, the sulfoxide moiety is easily oxidized to a sulfone.[17] This can happen during the reaction, workup, or even storage if not handled properly.

Causality: Sulfoxides can be oxidized by a variety of reagents, including residual oxidants from previous steps, or simply by atmospheric oxygen, especially when heated or exposed to light.

Prevention and Mitigation Protocol:

  • Materials & Setup:

    • Degassed solvents (purge with Argon or Nitrogen for at least 30 minutes).

    • Schlenk line or glovebox for an inert atmosphere.

    • Amber glass vials or flasks wrapped in aluminum foil for light-sensitive compounds.

  • Procedure:

    • Inert Atmosphere: Conduct all reactions involving the sulfoxide-containing intermediate under a strict atmosphere of Argon or Nitrogen.

    • Controlled Workup: During aqueous workup, use degassed water. Avoid unnecessarily long exposure to air. If performing chromatography, use freshly prepared and, if possible, degassed solvents.

    • Avoid Strong Oxidants: Scrutinize your synthetic route to ensure no strong oxidizing agents are used after the sulfoxide group is installed. If an oxidation step is necessary elsewhere in the molecule, ensure the sulfoxide is compatible or that a different synthetic route is chosen.

    • Proper Storage: Store the final compound and any sensitive intermediates at low temperatures (2-8 °C or -20 °C as recommended), under an inert atmosphere, and protected from light.[2]

Analytical Methods for Purity Assessment

Identifying and quantifying byproducts is a prerequisite for preventing them. A multi-pronged analytical approach is essential.[18]

Q: I have an unknown peak in my HPLC chromatogram. What's the best workflow to identify it?

A: A systematic approach is key to efficiently identifying an unknown impurity.

Analytical MethodPurposeKey Information Provided
LC-MS Initial IdentificationProvides the molecular weight of the impurity. This is the fastest way to hypothesize a structure (e.g., M+16 for oxidation, 2M for dimer, M-18 for dehydration).[1]
High-Resolution MS Formula DeterminationProvides a highly accurate mass, allowing for the determination of the elemental formula of the impurity.
Preparative HPLC Impurity IsolationIsolate a sufficient quantity of the impurity (milligrams) for further structural analysis.
NMR Spectroscopy Structural Elucidation¹H and ¹³C NMR are the gold standards for determining the exact chemical structure of the isolated impurity. 2D NMR techniques (COSY, HSQC, HMBC) can be used to piece together the final structure.[2]
Chiral HPLC Stereoisomer AnalysisIf the impurity is a suspected stereoisomer, analysis on a chiral column is necessary to determine the enantiomeric or diastereomeric ratio.[18][19]

G start Unknown Peak in HPLC step1 Analyze by LC-MS start->step1 cond1 Is Mass Identified? step1->cond1 step2 Hypothesize Structure (e.g., Isomer, Dimer, Oxidation) cond1->step2 Yes fail Further Investigation Needed cond1->fail No step3 Isolate Impurity via Preparative HPLC step2->step3 step4 Structural Elucidation by NMR & HRMS step3->step4 end_node Impurity Structure Confirmed step4->end_node

Sources

Stability issues of (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

Author: BenchChem Technical Support Team. Date: January 2026

An official Technical Support Center for (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, a key synthetic intermediate in estrogen receptor-targeted drug development.

Introduction: Understanding Your Intermediate

This compound is a high-value synthetic intermediate, primarily utilized in the synthesis of advanced estrogen receptor (ER) ligands, selective estrogen receptor degraders (SERDs), and PROTACs, such as the orally bioavailable SERD ZB716.[1][2] As a research chemical that serves as a precursor, its stability is paramount to the success of subsequent, often complex, synthetic steps.[3]

This guide provides in-depth technical support based on the principles of organic chemistry and extensive experience with reactive intermediates. While comprehensive public stability data for this specific molecule is limited, its behavior can be reliably predicted by analyzing its core functional groups. Here, we address the most common stability issues and experimental challenges to ensure the integrity of your research.

Section 1: Chemical Profile & Inherent Instabilities

The stability of this molecule is governed by three primary structural features: the phenolic A-ring, the C17 secondary alcohol, and the terminal primary alkyl bromide.

PropertyValueSource
CAS Number 875573-67-4[1]
Molecular Formula C₂₇H₄₁BrO₂[4]
Molecular Weight 477.52 g/mol [4]
Appearance White to off-white solid[5]
Purity Typically ≥98%[4]
Key Structural Features and Stability Concerns:
  • Phenolic A-Ring: The phenolic hydroxyl group at C3 is characteristic of estrogens and is a primary site for oxidative degradation.[6][7] This process can be accelerated by exposure to air (oxygen), high pH, and light, potentially leading to the formation of quinone-like species or other colored impurities.[8][9]

  • 9-Bromononyl Chain: The terminal C-Br bond is the intended site of reactivity for nucleophilic substitution.[10] However, this also makes it the molecule's most significant liability. The bromide is a good leaving group, rendering the compound susceptible to degradation by common nucleophiles, including water, alcohols, and amines, via Sₙ1 or Sₙ2 pathways.[11][12]

  • Estradiol Core: The steroidal backbone itself is generally robust, but the overall structure is hydrophobic and requires organic solvents for dissolution.[5]

cluster_molecule This compound cluster_sites Potential Instability Sites cluster_degradation Resulting Degradation Pathways M Core Molecule Structure P Phenolic A-Ring (C3-OH) M->P B 9-Bromononyl Chain (-Br) M->B S Steroid Core & C17-OH M->S PO Oxidation (Quinones, colored impurities) P->PO O₂, light, high pH BN Nucleophilic Substitution (e.g., hydrolysis to -OH) B->BN Nucleophiles (H₂O, ROH) BE Elimination (Alkene formation) B->BE Base, heat S->M Generally Stable

Caption: Key instability sites on the molecule.

Section 2: FAQs on Storage and Handling

Q1: What are the recommended long-term storage conditions for the solid compound?

Answer: For maximum stability, the solid compound should be stored under controlled conditions that minimize exposure to catalysts of degradation.

ParameterRecommendationRationale
Temperature -20°CSlows the rate of all potential degradation reactions. While some related HRT products are stored at room temperature, the reactive alkyl bromide moiety necessitates colder storage for this intermediate.[13][14]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive phenolic hydroxyl group.[8]
Light Amber Vial / DarknessProtects the aromatic ring system from photodegradation.[15]
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis of the alkyl bromide and adsorption of atmospheric water.[16]
Q2: How should I prepare and store solutions? Which solvents are best?

Answer: Solutions are significantly more prone to degradation than the solid material. The choice of solvent is critical.

  • Best Practice: Always prepare solutions fresh for immediate use. If short-term storage is unavoidable (e.g., for an overnight reaction), do so at low temperature (-20°C) under an inert atmosphere.

  • Recommended Solvents: Anhydrous (dry) aprotic solvents are strongly recommended. Examples include Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (MeCN).

  • Solvents to Avoid for Storage: Protic and/or nucleophilic solvents should be avoided for anything other than immediate use in a reaction. This includes methanol, ethanol, water, and dimethyl sulfoxide (DMSO). These solvents can act as nucleophiles, slowly displacing the bromide to form ether or alcohol byproducts.[11]

Solvent ClassExamplesRisk ProfileRationale
Aprotic, Non-nucleophilic THF, DCM, Toluene, DioxaneLow Minimizes risk of Sₙ1/Sₙ2 degradation of the alkyl bromide. Ensure solvents are anhydrous.
Aprotic, Polar DMF, AcetonitrileLow-Medium Generally safe if anhydrous. Trace water can be problematic.
Protic / Nucleophilic Methanol, Ethanol, WaterHigh Can directly react with the compound via solvolysis to replace the bromide.[11]
Q3: The compound has a phenolic group. Do I need to worry about antioxidant properties interfering with my experiments?

Answer: Yes, this is a valid consideration. The phenolic group can act as a radical scavenger.[17] In reactions that are sensitive to radical chemistry (e.g., certain polymerizations or radical-initiated reactions), this antioxidant activity could act as an inhibitor. However, for its primary intended use—nucleophilic substitution at the alkyl bromide—this property is unlikely to interfere and is a fundamental characteristic of its estradiol core.[6]

Section 3: Troubleshooting Experimental Issues

Q4: My analysis (TLC, LC-MS) shows a new, more polar impurity after storing my compound in solution. What is it?

Answer: This is a classic symptom of degradation. The most probable cause is the conversion of the alkyl bromide to a more polar functional group.

  • Hydrolysis: If your solvent or reagents contained trace amounts of water, the bromide (-Br) can be hydrolyzed to a hydroxyl group (-OH). This resulting diol is significantly more polar and is a common impurity.

  • Oxidation: If the solution was exposed to air, the phenolic ring may have been oxidized. Oxidized products are often more polar and may be colored (yellow/brown).[9]

Q5: I'm getting low yields in my subsequent nucleophilic substitution reaction. What could be the cause?

Answer: Low yields in reactions targeting the 9-bromononyl chain often trace back to issues with the starting material's integrity or the reaction conditions. Use the following workflow to diagnose the problem.

start Low Yield in Nucleophilic Substitution check_sm 1. Verify Starting Material Purity Run LC-MS or NMR on your intermediate. start->check_sm sm_ok Purity >95%? check_sm->sm_ok repurify Degradation Detected. Repurify via chromatography or use a fresh batch. sm_ok->repurify No check_conditions 2. Review Reaction Conditions sm_ok->check_conditions Yes repurify->start sub_base Is your base too strong/hindered? (e.g., t-BuOK, DBU) check_conditions->sub_base elimination Side reaction likely: E2 Elimination. Consider a weaker, non-nucleophilic base (e.g., K₂CO₃, DIPEA). sub_base->elimination Yes sub_solvent Is your solvent anhydrous and aprotic? sub_base->sub_solvent No success Yield should improve. elimination->success wet_solvent Side reaction likely: Solvolysis. Use freshly dried solvents. sub_solvent->wet_solvent No sub_temp Is temperature appropriate? sub_solvent->sub_temp Yes wet_solvent->success bad_temp High temps can promote elimination. Consider running at RT or 0°C. sub_temp->bad_temp Too High sub_temp->success Yes bad_temp->success

Caption: Troubleshooting workflow for low-yield reactions.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution (10 mM in THF)

This protocol outlines the best practice for preparing a solution for immediate use in a reaction.

  • Preparation: Dry a 10 mL volumetric flask in an oven at 120°C for at least 4 hours and cool to room temperature in a desiccator.

  • Weighing: Weigh 4.78 mg of this compound directly into the flask.

  • Inerting: Seal the flask with a rubber septum and purge with dry argon or nitrogen for 5 minutes.

  • Solvent Addition: Using a gas-tight syringe, add ~8 mL of anhydrous THF. Gently swirl to dissolve the solid.

  • Final Volume: Once fully dissolved, bring the solution to the 10 mL mark with anhydrous THF. Invert the flask several times to ensure homogeneity.

  • Usage: Use the solution immediately. For any unused portion, blanket the headspace with inert gas and store at -20°C for no more than 24-48 hours.

Protocol 2: Rapid Purity Assessment by LC-MS

This method can be used to quickly check for the presence of the common hydrolysis byproduct.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 70% B, ramp to 98% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 280 nm and ESI+ mass spectrometry.

  • Expected Results:

    • Parent Compound (C₂₇H₄₁BrO₂): Expected [M+H]⁺ at m/z ~477.2/479.2 (characteristic isotopic pattern for bromine).

    • Hydrolysis Product (C₂₇H₄₂O₃): Expected [M+H-H₂O]⁺ at m/z ~397.3. This product will have a shorter retention time than the parent compound due to its increased polarity.

References

  • Chemical Storage and Handling Recommend
  • Design and synthesis of a novel ZB716-d6 as a stable isotopically labeled internal standard. (2022). PubMed Central.
  • This compound | 875573-67-4. (2025). ChemicalBook.
  • 8.4: Nucleophilic Substitution - 1st Order. (2022). Chemistry LibreTexts.
  • ESTRING® (estradiol) How Supplied/Storage and Handling. Pfizer Medical - US.
  • 5.
  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. (2023). PubMed Central.
  • Unraveling the 17β-Estradiol Degradation Pathway in Novosphingobium tardaugens NBRC 16725. (2020). Frontiers.
  • How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Storage of bromine and chemicals? (2025). Reddit.
  • What is nucleophilic substitution?. Chemguide.
  • The antioxidant neuroprotective effects of estrogens and phenolic compounds are independent from their estrogenic properties. (2000). PubMed Central.
  • Storing and disposing of your Hormone Replacement Therapy (HRT) products. Balance Menopause.
  • (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3. LookChem.
  • Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. (2023).
  • ZB716, a steroidal selective estrogen receptor degrader (SERD), is orally efficacious in blocking tumor growth in mouse xenograft models. (2018). Oncotarget.
  • 875573-67-4 | this compound. Moldb.
  • Antioxidant activities of estrogens against aqueous and lipophilic radicals; differences between phenol and c
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2021). MDPI.
  • Nucleophilic substitution. Wikipedia.
  • While all three estrogens have at C-3 a phenolic hydroxyl group...
  • Oxidation of Small Phenolic Compounds by Mn(IV). (2024). MDPI.

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Technical Support Center: Scaling the Synthesis of (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, a critical intermediate in the development of Fulvestrant and other steroidal estrogen receptor (ER) antagonists.[][2] This guide is designed for researchers, process chemists, and drug development professionals engaged in scaling this synthesis. We will move beyond simple procedural lists to address the nuanced challenges of this multi-step process, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your work effectively.

The core challenge in this synthesis lies in the stereoselective introduction of the C9 alkyl chain at the 7α position of the steroidal backbone.[3][4] Success requires precise control over organometallic additions to sterically hindered intermediates, management of protecting groups, and rigorous purification strategies.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Q1: My yield for the 7α-alkylation step is consistently low (<30%), with a significant amount of unreacted 6-keto starting material recovered. What are the primary causes and how can I improve the conversion?

A1: Low conversion in the crucial C-C bond-forming step, typically a Grignard reaction or a cuprate-mediated conjugate addition, is a frequent hurdle. The root cause often lies in the reactivity of the organometallic reagent or competing side reactions.

Causality: The C6-keto group on the estradiol intermediate is sterically hindered. Furthermore, the Grignard reagent, being a strong base, can deprotonate the C5-proton, leading to an enolate and quenching the reagent without the desired addition.[5][6]

Troubleshooting Steps:

  • Verify Grignard Reagent Quality: The Grignard reagent (9-bromononylmagnesium bromide) is the cornerstone of this step.

    • Moisture is Critical: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen.[7][8] Ensure all glassware is oven- or flame-dried under vacuum, and all solvents (typically THF or diethyl ether) are rigorously anhydrous.

    • Titrate Your Reagent: Do not assume the theoretical concentration. Always titrate the Grignard reagent (e.g., using I₂, or a salen-based indicator) immediately before use to determine its active concentration. This is non-negotiable for reproducibility.

  • Enhance Reagent Reactivity:

    • Use a "Turbo Grignard": The addition of anhydrous lithium chloride (LiCl) can break up the dimeric and oligomeric structures of the Grignard reagent in solution, increasing its effective reactivity.[7]

    • Consider an Organocerium Reagent (Luche Reaction): Transmetalation of the Grignard reagent with anhydrous cerium(III) chloride (CeCl₃) at low temperature (-78 °C) generates a less basic but more oxophilic organocerium species.[5] This reagent preferentially attacks the carbonyl carbon (1,2-addition) and significantly suppresses the competing enolization pathway, often leading to cleaner reactions and higher yields with sterically hindered ketones.[5]

  • Optimize Reaction Conditions:

    • Temperature Control: While higher temperatures can sometimes overcome activation barriers, they can also promote side reactions. For sterically hindered systems, a common strategy is to add the Grignard reagent at a low temperature (e.g., -78 °C to -30 °C) and then allow the reaction to slowly warm to room temperature.[7]

    • Solvent Choice: Tetrahydrofuran (THF) is generally the preferred solvent due to its excellent ability to solvate the Grignard reagent.

Below is a logic diagram to guide your troubleshooting process for low conversion.

G start Low Conversion of 6-Keto Steroid check_grignard Verify Grignard Reagent start->check_grignard titrate Titrate Reagent for Active Molarity check_grignard->titrate  How? bad_grignard Re-synthesize Grignard - Ensure anhydrous conditions - Use activated Mg turnings titrate->bad_grignard  Concentration <80% of theoretical good_grignard Grignard Quality OK titrate->good_grignard  Concentration OK optimize_reaction Optimize Reaction Conditions good_grignard->optimize_reaction additives Employ Additives to Boost Reactivity optimize_reaction->additives temp_control Adjust Temperature Profile - E.g., Add at -78°C, warm to RT optimize_reaction->temp_control luche Use CeCl₃ (Luche Reaction) - Suppresses enolization additives->luche turbo Use LiCl (Turbo Grignard) - Increases reactivity additives->turbo result Improved Conversion luche->result turbo->result temp_control->result

Caption: Troubleshooting workflow for low reaction conversion.

Q2: The reaction produces a mixture of 7α and 7β isomers. How can I improve the stereoselectivity for the desired 7α product?

A2: Achieving high stereoselectivity is the central challenge of this synthesis. The formation of the undesired 7β-epimer complicates purification and reduces the overall yield of the target molecule.[3]

Causality: The stereochemical outcome is determined by the trajectory of the nucleophilic attack on the steroid. The β-face (top face) is generally more sterically encumbered by the C13-angular methyl group. Therefore, attack from the α-face (bottom face) is typically favored, but this selectivity can be marginal and is highly dependent on the specific reaction mechanism and conditions.

Strategies for Enhancing 7α-Selectivity:

  • Switch to a Conjugate Addition Strategy: Many successful large-scale syntheses avoid the direct Grignard addition to a 6-keto intermediate and instead utilize a 1,6-conjugate addition to a steroidal 4,6-dien-3-one system.[9][10]

    • Organocuprates: Using a Gilman cuprate, formed from the Grignard reagent and a copper(I) salt (e.g., CuI), promotes 1,6-addition. This approach has been shown to provide superior α-selectivity.

    • Catalytic Asymmetric Addition: More advanced methods employ catalytic amounts of a copper source with a chiral ligand to direct the addition of the Grignard reagent, achieving high diastereoselectivity.[10]

  • Optimize Grignard Addition Conditions: If using the direct addition route, fine-tuning is key.

    • Low Temperature: Performing the addition at very low temperatures (-78 °C) is crucial as it increases the transition state discrimination between the two diastereomeric pathways.[11]

    • Bulky Protecting Groups: The choice of protecting groups at the C3 and C17 hydroxyl positions can influence the steric environment around the reaction center. Experimenting with different protecting groups may alter the α/β ratio.

Table 1: Comparison of Alkylation Strategies

StrategyKey ReagentsMechanismTypical α:β RatioAdvantagesDisadvantages
Direct Grignard Addition RMgBr, 6-Keto Steroid1,2-AdditionVariable, can be lowFewer synthetic stepsOften poor selectivity; enolization side reactions
Organocuprate Addition R₂CuLi, Steroid-4,6-dien-3-one1,6-Conjugate Addition>10:1[9]High α-selectivity; reliableRequires additional steps to form the dienone starting material
Catalytic Conjugate Addition RMgBr, Cu salt, Chiral LigandCatalytic 1,6-Addition>12:1[3]Excellent selectivity; scalableRequires specialized catalysts and optimization

Part 2: Frequently Asked Questions (FAQs)

Q: What are the recommended starting materials and initial synthetic steps?

A: The most common and cost-effective starting material is 17β-estradiol (E₂).[2][12] The initial steps focus on preparing the key 6-keto intermediate. A well-established route involves:

  • Protection of Hydroxyls: The phenolic C3-OH and alcoholic C17-OH groups must be protected to prevent them from reacting with the organometallic reagents used later. Common protecting groups include methoxymethyl (MOM) ethers or simple acetates.[2]

  • C6-Hydroxylation: Introduction of a hydroxyl group at the C6 position.

  • C6-Oxidation: Oxidation of the C6-alcohol to the corresponding ketone using methods like the Swern or Dess-Martin oxidation.[2][12] This yields the key intermediate for the alkylation step.

G cluster_prep Intermediate Preparation cluster_alkylation Key Alkylation Step cluster_final Final Steps Estradiol 17β-Estradiol Protected Protect C3 & C17 Hydroxyls (e.g., MOM ethers) Estradiol->Protected Hydroxylated C6-Hydroxylation Protected->Hydroxylated Keto C6-Oxidation (e.g., Swern) Hydroxylated->Keto Alkylation Stereoselective 7α-Alkylation (Grignard or Cuprate Addition) Keto->Alkylation Reduction Removal of C6-Keto Group (e.g., Catalytic Hydrogenation) Alkylation->Reduction Deprotection Deprotection of C3 & C17 Reduction->Deprotection FinalProduct (7a,17b)-7-(9-Bromononyl) estra-1,3,5(10)-triene-3,17-diol Deprotection->FinalProduct

Caption: General synthetic workflow from 17β-Estradiol.[2]

Q: What are the best methods for purification and characterization of the final product?

A: Purification is often challenging due to the presence of the 7β-isomer and other nonpolar impurities.

  • Purification:

    • Column Chromatography: This is the most common method for separating the 7α and 7β diastereomers.[11] A silica gel stationary phase with a nonpolar mobile phase system (e.g., hexanes/ethyl acetate gradient) is typically effective.

    • Crystallization: If a high diastereomeric ratio is achieved (>10:1), it may be possible to selectively crystallize the desired 7α-isomer, which is a more scalable and cost-effective method for large-scale production.

  • Characterization:

    • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and for quick assessment of column chromatography fractions.

    • High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity and the precise α:β isomer ratio of the final product.[11][13]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure. The chemical shift and coupling constants of the C7-proton are diagnostic for confirming the α-stereochemistry.

    • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.[14]

Q: What are the key safety considerations for this synthesis?

A: Researchers must adhere to strict safety protocols.

  • Organometallic Reagents: Grignard reagents are pyrophoric and react violently with water. They must be handled under an inert atmosphere (Nitrogen or Argon).

  • Solvents: Anhydrous ethers (THF, diethyl ether) are highly flammable and can form explosive peroxides upon standing. Always use freshly distilled or inhibitor-free solvents from a sealed bottle.

  • Reagents: Oxidizing agents (e.g., for the Swern oxidation) and other reagents have their own specific hazards. Always consult the Safety Data Sheet (SDS) for every chemical used.

  • Active Compound: The target molecule is a potent, biologically active steroidal compound. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times to prevent exposure.

References

  • Google Patents. (2022). CN114685593A - Fulvestrant preparation method and intermediate thereof.
  • Google Patents. (2009). WO2009013310A2 - Process for preparing 7-alpha-[9-(4,4,5,5,5-pentafluorothiopentyl)nonyl]estra-1,3,5(10)-triene-3,17-beta-diol.
  • European Patent Office. (2023). EP 3941926 B1 - PROCESS FOR THE PREPARATION OF FULVESTRANT 3-BORONIC ACID. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of a steroidal anti-estrogen drug, fulvestrant. Retrieved from [Link]

  • Caprioglio, D., & Fletcher, S. P. (2015). An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation. Chemical Communications, 51(78), 14866-14868. Retrieved from [Link]

  • TradeIndia. (n.d.). (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3. Retrieved from [Link]

  • Yin, J., et al. (2006). Synthesis of 7alpha-substituted derivatives of 17beta-estradiol. Steroids, 71(4), 324-331. Retrieved from [Link]

  • Nanjappa, P., et al. (2012). Design, synthesis and evaluation of estradiol-linked genotoxicants as anticancer agents. Bioorganic & Medicinal Chemistry, 20(13), 4147-4157. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of 7α-substituted derivatives of 17β-estradiol. Retrieved from [Link]

  • Howell, G. P., et al. (2010). Development of a Commercial Manufacturing Process for Fulvestrant. Organic Process Research & Development, 14(5), 1188-1193. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of prodigiosene–estrogen conjugates: optimization of protecting group strategies and anticancer properties. Retrieved from [Link]

  • Reddit. (2018). Troubleshooting my grignard reactions. Retrieved from [Link]

  • Wakeling, A. E., & Bowler, J. (1988). STEROIDAL PURE ANTIOESTROGENS. Journal of Endocrinology, 118(1), R7-R10. Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Synthesis of 7α-Substituted Estradiol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 7α-substituted estradiol analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of steroid chemistry. The synthesis of these potent molecules, which include important therapeutics like Fulvestrant, is notoriously challenging. This resource consolidates field-proven insights and troubleshooting strategies to help you overcome common hurdles in your synthetic campaigns.

Introduction: The Challenge of the 7α Position

The therapeutic efficacy of many estradiol analogs hinges on the precise installation of a long side chain at the C-7 position, specifically with alpha (α) stereochemistry.[1][2] This modification is crucial for conferring properties like pure antiestrogenic activity, making these compounds vital in the treatment of estrogen receptor (ER)-positive breast cancers.[2] However, the journey to these final compounds is fraught with synthetic difficulties, primarily centered around achieving stereocontrol, managing protecting groups across multiple steps, and purifying challenging intermediates. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the principal strategy for introducing a substituent at the 7α-position of estradiol?

The most common and successful strategy involves a multi-step sequence that activates the C-7 position for nucleophilic attack. Direct substitution on the native estradiol scaffold is not feasible. The general workflow is as follows:

  • Protection: The C-3 phenolic hydroxyl and the C-17 secondary hydroxyl groups of estradiol are protected to prevent them from interfering with subsequent reactions.[2]

  • Oxidation: The protected estradiol is oxidized to introduce a ketone at the C-6 position, creating an α,β-unsaturated ketone (an enone) system within the B-ring.[1][2]

  • Conjugate Addition: This 6-keto intermediate can now undergo a 1,6-conjugate addition reaction with a suitable nucleophile (typically an organocuprate derived from a Grignard reagent), which introduces the desired side chain.[1][3][4] This step is the most critical for establishing the 7α-stereochemistry.

  • Removal of the 6-Keto Group: The C-6 ketone is removed, often via reduction to the alcohol followed by deoxygenation (e.g., via a xanthate).[5]

  • Deprotection: The protecting groups on the C-3 and C-17 hydroxyls are removed to yield the final 7α-substituted estradiol analog.[1][5]

Synthetic_Workflow Estradiol 17β-Estradiol Protected Protect C3 & C17 Hydroxyls Estradiol->Protected Oxidized Oxidize to 6-Keto Intermediate Protected->Oxidized Alkylated Stereoselective 1,6 Conjugate Addition (C7α-Alkylation) Oxidized->Alkylated Reduced Remove C6-Keto Group Alkylated->Reduced Deprotected Final Deprotection Reduced->Deprotected FinalProduct 7α-Substituted Estradiol Analog Deprotected->FinalProduct

Caption: General synthetic workflow for 7α-substituted estradiol.

Q2: Why is achieving 7α-stereoselectivity so challenging?

Stereocontrol is dictated by the direction of the nucleophile's approach to the steroid's B-ring. The steroid nucleus is not flat; it has distinct alpha (bottom) and beta (top) faces. The beta face is sterically hindered by the C-19 angular methyl group.[3] This inherent steric bulk naturally directs incoming nucleophiles to the less hindered alpha face, favoring the desired 7α-isomer.[3] However, this selectivity is not absolute and can be compromised by reaction conditions, the nature of the nucleophile, and the specific steroid substrate, often leading to mixtures of 7α and 7β epimers which are difficult to separate.

Q3: What are the most common protecting group strategies for the C3 and C17 hydroxyls?

The choice of protecting groups is critical and must be planned carefully to ensure they are stable during the often harsh conditions of oxidation and alkylation, yet can be removed at the end without damaging the final product.

Protecting GroupAbbreviationTypical Installation ReagentsRemoval ConditionsKey Considerations
Methoxymethyl ether MOMMOM-Cl, DIPEAAcidic (e.g., HCl in alcohol)Common and robust, but deprotection requires strong acid which may not be suitable for sensitive substrates.[2]
(2-Trimethylsilyl)ethoxymethyl ether SEMSEM-Cl, DIPEAFluoride source (e.g., TBAF) or Lewis AcidsOffers orthogonal deprotection conditions compared to acid-labile groups.[5] Can be more robust than MOM.
Acetyl AcAcetic anhydride, PyridineBasic (e.g., K2CO3, MeOH) or AcidicEasy to install but may not be stable enough for subsequent steps, especially Grignard reactions. Often used for final product derivatization.[2]
Tetrahydropyranyl ether THPDHP, PPTSMild acidic conditionsForms diastereomers which can complicate NMR analysis. Generally stable to bases and nucleophiles.[6]
Benzyl ether BnBnBr, NaHHydrogenolysis (H₂, Pd/C)Very robust, but removal via hydrogenolysis can also reduce other functionalities (e.g., double bonds) in the molecule.[7]

Troubleshooting Guide

Problem: My reaction is producing a mixture of 7α and 7β isomers. How can I improve the α-selectivity?

Answer: This is the most common and critical challenge. Poor α-selectivity in the conjugate addition step typically points to issues with steric direction, the reactivity of the nucleophile, or temperature control.

  • Causality: The key to α-selectivity is maximizing the steric influence of the C-19 methyl group, which shields the β-face.[3] Standard Grignard reagents can be too reactive and less discriminating, leading to attack from both faces. Converting the Grignard reagent to a softer, bulkier organocuprate is the standard method to improve selectivity.

  • Solutions to Implement:

    • Use a Copper(I) Catalyst: Ensure you are forming an organocuprate in situ by pre-mixing your Grignard reagent with a copper(I) salt (e.g., CuI, CuBr·SMe₂, CuCl) at low temperature before adding the steroid enone.[4] This generates a less reactive "softer" nucleophile that is more sensitive to steric hindrance, dramatically favoring 1,6-addition on the α-face.

    • Control the Temperature: Perform the addition at very low temperatures. Start the reaction at -78 °C and allow it to warm slowly only if necessary. Lower temperatures increase the kinetic barrier for the higher-energy pathway leading to the 7β isomer.

    • Check Your Substrate: The synthesis of Fulvestrant often starts from 19-nortestosterone derivatives, which lack the C-19 methyl group. In these cases, α-selectivity is much harder to achieve. For estradiol-derived syntheses, the C-19 methyl is present and is your key ally; ensure your starting material is correct. In testosterone series, the C-19 methyl group significantly improves α-selectivity by shielding the beta face from attack.[3]

Problem: The C7-alkylation reaction is not working; I recover only my 6-keto starting material.

Answer: A failed C-C bond formation points to an issue with your nucleophile, the reaction conditions, or the substrate itself.

Troubleshooting_Alkylation Problem Low or No Yield of C7-Alkylated Product Cause1 Inactive Grignard Reagent? Problem->Cause1 Cause2 Poor Catalyst Activity? Problem->Cause2 Cause3 Substrate/Solvent Issue? Problem->Cause3 Solution1a Verify Grignard concentration (e.g., titration). Cause1->Solution1a Solution1b Ensure rigorously anhydrous conditions (glassware, solvent, reagents). Cause1->Solution1b Solution2a Use fresh, high-purity copper(I) salt. Cause2->Solution2a Solution2b Ensure proper complexation time/ temperature for cuprate formation before adding steroid. Cause2->Solution2b Solution3a Check solubility of the 6-keto steroid in the chosen solvent (THF is common). Cause3->Solution3a Solution3b Consider a different base if using an enolate alkylation approach (e.g., NaHMDS vs LDA). Cause3->Solution3b

Caption: Troubleshooting logic for failed C7-alkylation reactions.

  • Causality: Grignard reagents are highly basic and moisture-sensitive. Any trace of water or protic solvent will quench the reagent before it can react with the steroid. Likewise, the copper catalyst must be of the correct oxidation state (Cu(I)) and properly solubilized to form the active cuprate.

  • Solutions to Implement:

    • Validate Your Grignard Reagent: If using a commercial Grignard, ensure it is fresh. If preparing it yourself, ensure the magnesium turnings are activated and the reaction is initiated correctly. Titrating a small aliquot of the Grignard solution (e.g., with I₂) is the best practice to confirm its concentration before use.

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or nitrogen. Use a freshly distilled, anhydrous solvent like THF. Ensure the steroid starting material is fully dry.

    • Check the Copper Source: Copper(I) salts can oxidize to inactive Copper(II) on storage. Use a fresh bottle or purify the salt before use. For example, commercial CuI can be purified by dissolving in saturated KI solution and re-precipitating with water.

Problem: My protecting groups are cleaved during the C7-alkylation step.

Answer: This indicates that your chosen protecting groups are not stable to the strongly basic and nucleophilic conditions of the reaction.

  • Causality: Grignard reagents are strong bases. If your protecting group is labile to base (like an acetate ester) or certain Lewis acids, it can be removed during the reaction. Acetyl groups, for example, are readily cleaved under these conditions.[7]

  • Solutions to Implement:

    • Switch to a More Robust Protecting Group: If you are using acetyl groups, this is the likely problem. Switch to a more robust ether-based protecting group like MOM or SEM, which are stable under these conditions.[2][5]

    • Modify Reaction Conditions: While less ideal, using a less basic organometallic reagent could help, but this often comes at the cost of reactivity. The better solution is almost always to change the protecting group.

Problem: My final product is a sticky oil that is impossible to purify by column chromatography.

Answer: This is a very common issue, as the long, flexible alkyl chains on these analogs disrupt the crystal lattice, leading to non-crystalline products.[4][8] Standard silica gel chromatography can be challenging due to tailing and co-elution with greasy byproducts.

  • Causality: The high lipophilicity of the molecule and the presence of structurally similar byproducts (e.g., the 7β-isomer) make chromatographic separation difficult. Byproducts from the Grignard reaction can also be problematic.

  • Solutions to Implement:

    • Use a Different Stationary Phase: Consider using reversed-phase (C18) flash chromatography, which separates based on polarity in a different manner than silica and can be very effective for these molecules.

    • Derivatize for Purification: If possible, convert the final product to a crystalline derivative (e.g., an acetate or benzoate ester) for purification by crystallization. After purification, the ester can be cleaved to give the pure final product.

    • Optimize Your Mobile Phase: If sticking with silica, try adding a small amount of a modifier to your eluent system. For example, a trace amount of triethylamine can reduce tailing if your compound is slightly basic, or a trace of acetic acid if it is acidic. A switch to a different solvent system (e.g., Toluene/Ethyl Acetate instead of Hexanes/Ethyl Acetate) can sometimes alter selectivity enough to achieve separation.

Key Experimental Protocol: Stereoselective Copper-Catalyzed 1,6-Conjugate Addition

This protocol describes the key step of introducing a side chain to the 7α-position of a protected 6-ketoestradiol intermediate. This example uses a Grignard reagent to form an organocuprate.

Materials:

  • 3,17β-bis(methoxymethyl)-estra-1,3,5(10)-trien-6-one (Protected 6-keto steroid, 1.0 eq)

  • Side-chain precursor, e.g., 1-bromo-6-benzyloxyhexane (1.5 eq)

  • Magnesium turnings (1.6 eq)

  • Copper(I) Iodide (CuI, 0.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add magnesium turnings to the flask. Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-bromo-6-benzyloxyhexane (1.5 eq) in anhydrous THF dropwise via the dropping funnel. The reaction should initiate (slight warming, bubbling). If not, gently warm with a heat gun.

    • Once initiated, add the remaining bromide solution at a rate that maintains a gentle reflux. After addition is complete, continue to stir at room temperature for 1-2 hours until most of the magnesium is consumed. Cool to room temperature. The concentration can be determined by titration.

  • Organocuprate Formation and Conjugate Addition:

    • In a separate, flame-dried flask under nitrogen, add Copper(I) Iodide (0.2 eq).

    • Add anhydrous THF and cool the slurry to -40 °C.

    • Slowly add the prepared Grignard reagent (1.2 eq) via cannula. Stir for 30 minutes at -40 °C to allow for the formation of the Gilman-type cuprate.

    • Prepare a solution of the protected 6-keto steroid (1.0 eq) in anhydrous THF.

    • Add the steroid solution dropwise to the cold organocuprate solution.

    • Stir the reaction at -40 °C for 2-3 hours, monitoring by TLC for the consumption of the starting material.

    • Once complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at low temperature.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography (typically on silica gel with a hexanes/ethyl acetate gradient) to isolate the 7α-alkylated product. The subsequent steps would involve removal of the 6-keto group and final deprotection.[2]

References

  • Synthesis of 7α-substituted derivatives of 17β-estradiol. ResearchGate. Available at: [Link]

  • Synthesis of a [ 18 F]F Estradiol Derivative via Click Chemistry Using an Automated Synthesis Module: In Vitro Evaluation as Potential Radiopharmaceutical for Breast Cancer Imaging. MDPI. Available at: [Link]

  • A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 7alpha-substituted derivatives of 17beta-estradiol. National Institutes of Health (NIH). Available at: [Link]

  • Fulvestrant: From the Laboratory to Commercial-Scale Manufacture. ACS Publications. Available at: [Link]

  • Grignard reagent induced tandem semipinacol rearrangement/ketone addition reaction of 20 S-hydroxy-5α-pregnane-16(17)-epoxide. ResearchGate. Available at: [Link]

  • synthesis and biological evaluation of a 7 alpha-pentyl-substituted BODIPY fluorescent conjugate and a fluorine-18-labeled 7 alpha-pentylestradiol analog. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of prodigiosene–estrogen conjugates: optimization of protecting group strategies and anticancer properties. ResearchGate. Available at: [Link]

  • Estrogenic Compounds, Estrogen Receptors and Vascular Cell Signaling in the Aging Blood Vessels. National Institutes of Health (NIH). Available at: [Link]

  • Building Bridges: Biocatalytic C–C-Bond Formation toward Multifunctional Products. ACS Publications. Available at: [Link]

  • Estradiol. National Institutes of Health (NIH). Available at: [Link]

  • Fulvestrant preparation method and intermediate thereof. Google Patents.
  • Metal-free C–C bond formation via coupling of nitrile imines and boronic acids. Royal Society of Chemistry. Available at: [Link]

  • Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of prodigiosene–estrogen conjugates: optimization of protecting group strategies and anticancer properties. Canadian Science Publishing. Available at: [Link]

  • Displacement of estradiol from estrogen receptors by simple alkyl phenols. National Institutes of Health (NIH). Available at: [Link]

  • Esters with Grignard Reagent. Chemistry Steps. Available at: [Link]

  • Chemical synthesis and evaluation of 17α-alkylated derivatives of estradiol as inhibitors of steroid sulfatase. National Institutes of Health (NIH). Available at: [Link]

  • A stereoselective synthesis of 7 alpha-(3-carboxypropyl) estradiol from a noncontrolled substance. National Institutes of Health (NIH). Available at: [Link]

  • A FACS-Free Purification Method to Study Estrogen Signaling, Organoid Formation, and Metabolic Reprogramming in Mammary Epithelial Cells. National Institutes of Health (NIH). Available at: [Link]

  • Fulvestrant: From the Laboratory to Commercial-Scale Manufacture. ResearchGate. Available at: [Link]

  • 17 alpha (haloacetamidoalkyl) estradiols alkylate the human estrogen receptor at cysteine residues 417 and 530. National Institutes of Health (NIH). Available at: [Link]

  • C-C Bond Formation: The Chen/Yang Synthesis of Spirochensilide A. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis and evaluation of estradiol-linked genotoxicants as anticancer agents. Semantic Scholar. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Estradiol elevates protein kinase C catalytic activity in the preoptic area of female rats. National Institutes of Health (NIH). Available at: [Link]

  • (PDF) Synthesis of some diol DErivatives as potential reagents in steroid chemistry. ResearchGate. Available at: [Link]

  • C-C bond formation: Rethinking cross-coupling. ResearchGate. Available at: [Link]

  • Estradiol rapidly inhibits osteoclastogenesis and RANKL expression in bone marrow cultures in postmenopausal women: a pilot study. National Institutes of Health (NIH). Available at: [Link]

  • Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD). National Institutes of Health (NIH). Available at: [Link]

  • Alkylation of 2'-deoxynucleosides and DNA by the Premarin metabolite 4-hydroxyequilenin semiquinone radical. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Binding Affinities of Novel Re-Containing 7α-Substituted Estradiol Complexes: Models for Breast Cancer Imaging Agents. Sci-Hub. Available at: [Link]

  • Synthesis of 4-Formyl Estrone Using a Positional Protecting Group and Its Conversion to Other C-4-Substituted Estrogens. ResearchGate. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Estradiol and the Estradiol Metabolite, 2-Hydroxyestradiol, Activate AMP-activated Protein Kinase in C2C12 Myotubes. National Institutes of Health (NIH). Available at: [Link]

  • An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation. Royal Society of Chemistry. Available at: [Link]

  • Estrogen-Induced Hypermethylation Silencing of RPS2 and TMEM177 Inhibits Energy Metabolism and Reduces the Survival of CRC Cells. MDPI. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

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Technical Support Center: Purification of (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol. This document is intended for researchers, scientists, and professionals in drug development who are working with this steroidal compound. As a key intermediate in the synthesis of pharmaceuticals like Fulvestrant, achieving high purity is critical.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification.

Understanding the Molecule and Potential Impurities

This compound is a derivative of estradiol, featuring a long, flexible 9-bromononyl chain attached at the 7α position.[2] This unique structure, consisting of a rigid steroidal core and a nonpolar alkyl bromide tail, presents specific purification challenges. The compound is a white to off-white crystalline solid, insoluble in water but soluble in various organic solvents.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Impurities can originate from several sources during synthesis and storage. Common contaminants include:

  • Starting Materials: Unreacted estradiol or the alkylating agent.

  • By-products: Di-alkylated products, isomers (e.g., attachment at other positions of the steroid), or products from side reactions involving the phenolic and alcoholic hydroxyl groups. Estradiol itself is known to have various process-related impurities and degradation products.[6][7][8]

  • Reagents: Residual brominating agents or catalysts from the synthesis of the 9-bromononyl side chain.[9]

  • Degradation Products: The C-Br bond can be susceptible to cleavage, leading to dehalogenation.[9] Hydrolysis of the bromide to an alcohol is also a possibility under certain conditions.

Q2: My compound appears discolored (yellow or brown). What is the likely cause?

A2: A yellow to brown tint often suggests the presence of residual bromine or related impurities from the bromination step in the synthesis of the side chain.[9] It could also indicate degradation of the compound.

Q3: Why is achieving high purity of this specific intermediate so important?

A3: The purity of any active pharmaceutical ingredient (API) intermediate is crucial as impurities can be carried through to the final drug product, potentially affecting its safety, efficacy, and stability.[6][10] Regulatory agencies have stringent requirements for impurity profiling.[11]

Purification Strategies and Troubleshooting

The purification of this compound typically involves a combination of chromatographic and crystallization techniques. The choice of method depends on the nature and quantity of the impurities.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[12] For steroidal compounds, silica gel is a common stationary phase.[13][14]

Troubleshooting Guide: Column Chromatography
Symptom Potential Cause Troubleshooting Steps
Poor Separation of Spots on TLC Inappropriate solvent system.Systematically vary the polarity of the eluent. A good starting point for this class of molecule is a hexane/ethyl acetate or dichloromethane/methanol gradient. Aim for an Rf value of ~0.3 for the target compound.
Compound Streaking on TLC/Column Compound is too polar for the solvent system or is interacting strongly with the silica.Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (if the compound is basic) or acetic acid (if acidic) to the eluent.
Compound Decomposes on the Column Silica gel can be slightly acidic, causing degradation of sensitive compounds.[9][15]Use deactivated or neutral silica gel. Alternatively, you can run the column quickly (flash chromatography) to minimize contact time.[15]
Co-elution of Impurities Impurities have similar polarity to the desired product.Consider using a different stationary phase like alumina or a bonded-phase silica. Preparative HPLC may be necessary for difficult separations.[9]
Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing.[16]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica bed.

  • Elution: Begin eluting with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC.

  • Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Recrystallization is an effective method for purifying solid compounds based on differences in solubility at varying temperatures.[17][18]

Troubleshooting Guide: Recrystallization
Symptom Potential Cause Troubleshooting Steps
No Crystals Form Upon Cooling The solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.[19]
Oiling Out (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute, or the compound is precipitating too quickly.Add a small amount of a co-solvent in which the compound is more soluble to slow down the crystallization process.[19]
Low Recovery of Product The compound has significant solubility in the cold solvent, or the cooling was too rapid.Ensure the solution is cooled slowly, perhaps by allowing it to reach room temperature before placing it in an ice bath.[9] Test the solubility of your compound in various solvents to find one with a large temperature-dependent solubility difference.
Impure Crystals Rapid crystal growth has trapped impurities.Redissolve the crystals in fresh hot solvent and allow them to recrystallize more slowly.[17][19]
Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For challenging separations or when very high purity is required, preparative HPLC is the method of choice.[11][20] It offers superior resolution compared to standard column chromatography.[10]

Considerations for HPLC Purification:
  • Method Development: An analytical HPLC method should be developed first to determine the optimal mobile phase and stationary phase for separation.[11]

  • Column Choice: Reversed-phase (e.g., C18) columns are commonly used for separating steroid derivatives.[21]

  • Solvent System: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol.[20]

  • Scaling Up: The conditions from the analytical method can be scaled up to a preparative scale by increasing the column diameter and flow rate.

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude Product Column Column Chromatography Crude->Column Initial Cleanup Analysis Purity Analysis (HPLC, NMR) Column->Analysis Check Purity Recrystal Recrystallization Recrystal->Analysis Re-check Purity PrepHPLC Preparative HPLC Pure Pure Product (>99%) PrepHPLC->Pure Analysis->Recrystal If Impurities Remain Analysis->PrepHPLC For High Purity Requirement Analysis->Pure Purity Confirmed

Caption: General purification workflow for this compound.

Final Purity Assessment

Regardless of the purification method employed, the final purity of the compound should be assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect any remaining impurities.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound and identify any structural isomers or by-products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

By systematically applying these purification strategies and troubleshooting guides, researchers can effectively remove impurities and obtain high-purity this compound for their research and development needs.

References
  • SynThink. (n.d.). Estradiol EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Lilly, S. A. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • T,C&A LAB. (n.d.). HPLC Applications in Pharmaceutical Analysis: A Comprehensive Guide. Retrieved from [Link]

  • Google Patents. (1992). WO1992008730A1 - Novel steroidal organic substance crystallization method and compounds thereby obtained.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • TradeIndia. (n.d.). (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3. Retrieved from [Link]

  • TradeIndia. (n.d.). (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3. Retrieved from [Link]

  • Oxford Academic. (n.d.). Chromatographic Separation of Steroid Hormones by Centrifugation Through Columns of Microparticulate Silica. Journal of Chromatographic Science. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Estradiol-impurities. Retrieved from [Link]

  • SynZeal. (n.d.). Estradiol Impurities. Retrieved from [Link]

  • Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

  • PharmaCompass. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO. Retrieved from [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • SynZeal. (n.d.). Ethinyl Estradiol Impurities. Retrieved from [Link]

  • apicule. (n.d.). (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Drugs. Retrieved from [Link]

  • Macsen Labs. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • AHH Chemical. (n.d.). (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate CAS 875573-66-3. Retrieved from [Link]

  • PubMed. (n.d.). Effect of impurities on estradiol crystallization in a sustained-release implant. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast steroid separation with fused-core column. Retrieved from [Link]

  • Britannica. (2026, January 9). Steroid - Isolation, Extraction, Purification. Retrieved from [Link]

  • Google Patents. (n.d.). DE10218107A1 - Process for the production of crystals of steroids, crystals available thereafter and their use in pharmaceutical formulations.
  • PubMed. (1973, September 14). The group separation of plasma and urinary steroids by column chromatography on sephadex LH-20. Retrieved from [Link]

  • Scribd. (n.d.). Organic Compound Purification Guide. Retrieved from [Link]

  • PubMed. (1987, June). Estrogen receptor purification by affinity chromatography using an orange triazine dye. Retrieved from [Link]

  • University of Toronto. (n.d.). How to run column chromatography. Retrieved from [Link]

  • ACS Publications. (1979, May 1). Purification and characterization of estrogen-binding proteins from calf uterus. 4. Estrogen-binding proteins of calf uterus. Purification to homogeneity of receptor from cytosol by affinity chromatography. Biochemistry. Retrieved from [Link]

  • Jack Westin. (n.d.). Recrystallization - Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Karlsruhe Institute of Technology. (2020, August 31). New Process for Efficient Removal of Steroid Hormones from Water. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). Removal of estrogens and estrogenicity through drinking water treatment. Retrieved from [Link]

  • ACS Publications. (1989, October 1). Rapid purification of the estrogen receptor by sequence-specific DNA affinity chromatography. Biochemistry. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of Key Fulvestrant Intermediates: Industrial vs. Catalyst-Controlled Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of prominent synthetic routes for key intermediates of Fulvestrant, a critical therapy for hormone receptor-positive breast cancer. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps, instead focusing on the underlying chemical principles, process challenges, and comparative performance of each pathway. We will dissect the established commercial manufacturing process and contrast it with modern, catalyst-controlled alternatives, providing the experimental data and field-proven insights necessary for informed process development and research.

Introduction: The Synthetic Challenge of Fulvestrant

Fulvestrant: A Potent Selective Estrogen Receptor Degrader (SERD)

Fulvestrant is a steroidal antiestrogen that represents a distinct class of endocrine therapies known as Selective Estrogen Receptor Degraders (SERDs).[1] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which can have mixed agonist/antagonist effects, fulvestrant is a pure antagonist.[2] Its mechanism involves binding to the estrogen receptor (ER), inhibiting dimerization, and inducing a conformational change that triggers the cell's proteolytic machinery to degrade the receptor.[3] This complete downregulation of the ER signaling pathway makes it a powerful tool against advanced breast cancer, particularly in cases of resistance to other endocrine therapies.[4]

The Core Synthetic Hurdle: The 7α-Alkylsulfinyl Side Chain

The unique pharmacological profile of fulvestrant is conferred by its long, flexible 7α-alkylsulfinyl side chain: 7-alpha-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl].[] The stereospecific introduction of this bulky, functionalized chain at the 7α position of the steroidal core is the principal challenge in its synthesis. The key transformation is the formation of a carbon-carbon bond at this position with high diastereoselectivity, as the 7β epimer is an undesired impurity.[6] Subsequent steps then build out the full sulfoxide side chain. This guide will compare three distinct strategies for forging this crucial C-C bond to create the core fulvestrant intermediate.

Route A: The Commercial Standard — Organocuprate 1,6-Addition

The development of a commercial-scale manufacturing process for fulvestrant was a significant achievement in process chemistry.[7][8] The key step relies on a highly stereoselective 1,6-conjugate addition of an organocuprate reagent to a steroidal dienone.[9]

Mechanistic Rationale

This route begins with a steroidal Δ4,6-dien-3-one system. The use of a Gilman reagent (an organocuprate) is critical. These "soft" nucleophiles preferentially attack the soft electrophilic position at C7 in a 1,6-conjugate (Michael) addition, rather than undergoing a "hard" 1,2-addition at the C3 carbonyl. This reaction is substrate-controlled, with the bulky steroid backbone directing the incoming nucleophile to the α-face, yielding the desired 7α-substituted product with high diastereoselectivity. The process is typically followed by a copper-mediated aromatization of the A-ring to establish the final phenolic moiety of fulvestrant.[7]

Experimental Protocol: Organocuprate Addition

The following is a representative protocol synthesized from public domain literature and patents.

  • Preparation of the Grignard Reagent: In a flame-dried, multi-neck flask under an inert atmosphere (N₂ or Ar), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of the appropriate 9-halononane precursor is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically stirred at a controlled temperature until the magnesium is consumed.

  • Formation of the Organocuprate: The freshly prepared Grignard reagent is transferred via cannula to a suspension of copper(I) iodide or bromide in anhydrous THF, typically at cryogenic temperatures (-78 °C to -40 °C). The mixture is stirred until a homogenous solution of the Gilman reagent is formed.

  • Conjugate Addition: A solution of the steroidal dienone precursor (e.g., estra-4,6-diene-3,17-dione) in anhydrous THF is cooled to -78 °C. The pre-formed organocuprate solution is then added slowly via cannula.

  • Reaction Monitoring and Quench: The reaction is stirred at low temperature for several hours and monitored by TLC or HPLC for the disappearance of the starting material. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Workup and Isolation: The mixture is warmed to room temperature and extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting intermediate is often a non-crystalline oil and may be carried forward without extensive purification.[7]

Process Insights and Challenges

The primary advantage of this route is its proven scalability and high stereoselectivity, which are critical for commercial manufacturing. However, it presents significant operational challenges:

  • Cryogenic Conditions: The need for very low temperatures (-78 °C) for the formation and reaction of the organocuprate requires specialized reactors and significant energy input, increasing costs.

  • Reagent Handling: Grignard reagents are highly reactive and moisture-sensitive. Their large-scale preparation and handling require stringent safety protocols.

  • Non-Crystalline Intermediates: Many intermediates in this process are oils, which complicates purification. The strategy often involves carrying crude material forward, relying on multiple crystallizations of the final active pharmaceutical ingredient (API) to achieve the required purity.[7]

Diagram: Organocuprate Addition Pathway

Route_A dienone Steroidal Dienone intermediate 7α-Nonyl Intermediate (Post-Addition) dienone->intermediate 1,6-Conjugate Addition -78 °C grignard 9-Halononane + Mg in THF cuprate Gilman Reagent (Organocuprate) grignard->cuprate Cu(I) Salt cuprate->intermediate fulvestrant_core Aromatized Core intermediate->fulvestrant_core Aromatization (e.g., CuBr₂/LiBr)

Caption: Route A: Commercial synthesis via organocuprate addition.

Route B: A Catalyst-Controlled Alternative — Zirconocene-Mediated Addition

To overcome the challenges of cryogenic conditions and stoichiometric organometallic reagents, alternative catalytic methods have been developed. One notable approach utilizes a zirconocene-catalyzed 1,6-addition.[10][11]

Mechanistic Rationale

This pathway employs a catalytic amount of a zirconocene complex to mediate the C-C bond formation. The process involves the hydrozirconation of a terminal alkene (9-bromonon-1-ene) to form a reactive organozirconium species. This species, in the presence of a copper co-catalyst, then adds to the steroidal dienone. The key advantage is that the reaction is catalyst-controlled and can be performed at room temperature, offering a significant process simplification compared to the stoichiometric organocuprate route.[12]

Experimental Protocol: Zirconocene-Mediated Addition

This protocol is based on the publication by Caprioglio and Fletcher.[11]

  • Reagent Preparation: In an inert atmosphere glovebox, a solution of 9-bromonon-1-ene in anhydrous THF is prepared.

  • Catalyst Activation: To this solution, Schwartz's reagent (Cp₂ZrHCl) is added, and the mixture is stirred at room temperature for approximately 1 hour to form the hydrozirconated intermediate.

  • Addition Reaction: The steroidal dienone precursor (6-dehydronandrolone acetate) and a copper(I) catalyst (e.g., CuBr·SMe₂) are added to the reaction vessel.

  • Reaction and Workup: The reaction is stirred at room temperature for several hours. Upon completion (monitored by TLC/HPLC), the reaction is quenched with saturated aqueous sodium bicarbonate solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

  • Subsequent Steps: The resulting intermediate is then carried through subsequent steps (aromatization, side-chain functionalization, and oxidation) to yield fulvestrant. The entire sequence was reported to be completed in four steps with a 35% overall yield.[10][11]

Advantages and Potential for Scale-Up
  • Milder Conditions: The ability to run the key C-C bond-forming step at room temperature is a major advantage, reducing energy costs and simplifying reactor requirements.[10]

  • Catalytic Process: Using a catalyst rather than a stoichiometric amount of a metal reagent is more atom-economical and can reduce metal waste streams.

  • Safety: Avoids the large-scale generation of highly reactive Grignard reagents.

  • Challenges: The primary challenge for industrial scale-up would be the cost and availability of the zirconium catalyst (Schwartz's reagent) and the need for purification by column chromatography, which is less desirable for large-scale manufacturing.[13]

Diagram: Zirconocene-Mediated Pathway

Route_B alkene 9-Bromonon-1-ene zirconocene Organozirconium Intermediate alkene->zirconocene Cp₂ZrHCl (Schwartz's Reagent) intermediate 7α-Nonyl Intermediate zirconocene->intermediate dienone Steroidal Dienone (6-dehydronandrolone acetate) dienone->intermediate 1,6-Addition Cu(I) co-catalyst Room Temp.

Caption: Route B: Catalyst-controlled synthesis via zirconocene.

Route C: Alkylation of a 6-Keto Steroid Intermediate

A third distinct approach, detailed in patent literature, avoids the conjugate addition to a dienone altogether. Instead, it relies on the direct alkylation of an enolate generated from a 6-keto estradiol derivative.[14]

Mechanistic Rationale

This method starts with a 6-carbonyl estradiol derivative, where the hydroxyl groups at C3 and C17 are protected (e.g., as acetates). A strong, non-nucleophilic base, such as potassium tert-butoxide, is used to selectively deprotonate the C7 position, forming a thermodynamically stable enolate. This enolate then acts as a nucleophile, attacking a long-chain dialkylating agent (e.g., 1,9-dihalogenated nonane). The reaction introduces the nine-carbon chain at the 7α position. A subsequent hydrogenation step is required to remove the 6-keto group, restoring the steroid backbone.[14]

Experimental Protocol: 6-Keto Alkylation

This protocol is based on patent CN102993259A.[14]

  • Enolate Formation: In a reaction vessel under an inert atmosphere, 6-carbonyl estradiol diacetate is dissolved in a dry aprotic solvent like THF. The solution is cooled to a low temperature (e.g., -40 °C to 0 °C). A strong base, such as potassium tert-butoxide, is added portion-wise to generate the C7 enolate.

  • Alkylation: A solution of 1,9-dibromononane in THF is added dropwise to the enolate solution. The reaction mixture is stirred for several hours while allowing it to warm gradually.

  • Workup: The reaction is quenched with water or a mild acid and extracted with an organic solvent. The organic phase is washed, dried, and concentrated to yield the crude 7α-alkylated 6-keto intermediate.

  • Carbonyl Reduction: The crude intermediate is dissolved in a suitable solvent (e.g., ethanol). A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere (at atmospheric or elevated pressure) until the reduction of the 6-keto group is complete.

  • Isolation: The catalyst is removed by filtration, and the solvent is evaporated. The resulting intermediate, now containing the 7α-nonyl side chain and the correct steroid core, is purified and carried forward.

Process Considerations
  • Moderate Conditions: While requiring a strong base, the reaction temperatures are generally more moderate than the cryogenic conditions of the organocuprate route.

  • Alternative Starting Material: This route utilizes a different class of steroid starting material (a 6-keto derivative), which could offer supply chain advantages.

  • Multi-Step Transformation: The key transformation is a two-step process (alkylation followed by reduction), which adds to the process mass intensity compared to a single-step conjugate addition.

  • Stereoselectivity Control: Control of stereoselectivity at C7 can be challenging, and the formation of the undesired 7β epimer is a potential issue that needs to be carefully controlled and purified out.[6]

Diagram: 6-Keto Alkylation Pathway

Route_C keto_steroid 6-Keto Estradiol (Protected) enolate C7 Enolate keto_steroid->enolate Strong Base (e.g., t-BuOK) alkylated_keto 7α-Alkylated 6-Keto Intermediate enolate->alkylated_keto Alkylation (1,9-Dihalononane) final_intermediate Reduced Intermediate alkylated_keto->final_intermediate Reduction (e.g., H₂, Pd/C)

Caption: Route C: Synthesis via alkylation of a 6-keto steroid.

Comparative Analysis

Data Summary Table
ParameterRoute A: Organocuprate AdditionRoute B: Zirconocene AdditionRoute C: 6-Keto Alkylation
Key Transformation One-step 1,6-conjugate additionOne-step 1,6-conjugate additionTwo steps: Alkylation + Reduction
Key Reagents Grignard Reagent, Cu(I) SaltSchwartz's Reagent, Cu(I) CatalystStrong Base (t-BuOK), Pd/C
Reaction Temperature Cryogenic (-78 °C to -40 °C)Room TemperatureLow to Moderate (-40 °C to RT)
Stereoselectivity High (Substrate-controlled)High (Catalyst-controlled)Moderate to High (Process dependent)
Overall Yield Not publicly disclosed, but used for tonnescale production35% over 4 steps[10][11]Not publicly disclosed
Scalability Proven for large industrial scale[7]Potentially scalable; catalyst cost is a factorSuitable for industrial production[14]
Key Advantages Established, high throughput, excellent stereocontrolMilder conditions, catalytic, avoids GrignardsModerate conditions, different starting material
Key Disadvantages Cryogenic temps, hazardous reagents, oily intermediatesCatalyst cost, requires chromatographyTwo-step process, potential for epimer formation
Discussion: Choosing a Path Forward

The choice between these synthetic routes is a classic case of balancing established industrial robustness against modern catalytic efficiency.

  • Route A (Organocuprate) represents the pinnacle of process optimization for a challenging transformation. While operationally demanding due to cryogenic temperatures and pyrophoric reagents, its reliability and high stereoselectivity have made it the workhorse for producing tonnes of fulvestrant. For large-scale, continuous manufacturing, the initial investment in specialized equipment is justified by the proven output.

  • Route B (Zirconocene) is an elegant, modern alternative that shines from a green chemistry and process simplification perspective.[10][11] Performing the reaction at room temperature is a transformative advantage. This route is highly attractive for discovery chemistry, pilot-scale synthesis, or situations where avoiding the hazards of large-scale Grignard preparations is a priority. For it to supplant the commercial route, the cost of the zirconium catalyst would need to be competitive, and methods to avoid column chromatography (e.g., crystallization-induced purification) would need to be developed.

  • Route C (Alkylation) offers a clever workaround to the conjugate addition problem. By changing the starting material, it opens up a different synthetic space. Its conditions are more moderate than Route A, but the two-step nature of the key transformation (alkylation then reduction) adds process steps. The critical factor for this route's viability is the ability to consistently control the C7 stereochemistry during the enolate alkylation to minimize the formation of the 7β epimer.[6]

Conclusion and Future Outlook

The synthesis of fulvestrant's core intermediates showcases a fascinating evolution in synthetic strategy. The Organocuprate Addition (Route A) remains the industrial benchmark, a testament to robust process chemistry capable of overcoming significant operational hurdles. However, catalyst-controlled methods like the Zirconocene-Mediated Addition (Route B) provide a compelling glimpse into a more efficient and environmentally benign future for pharmaceutical manufacturing, excelling in lab and pilot scales. The 6-Keto Alkylation (Route C) demonstrates that innovative retrosynthetic disconnections can create viable, alternative pathways.

For researchers in drug development, the choice of route depends on the objective: Route A for sourcing large quantities from established suppliers, Route B for developing next-generation, greener processes, and Route C for exploring alternative chemical space and supply chains. As research continues into new oral SERDs to overcome the pharmacokinetic limitations of fulvestrant, the lessons learned from these foundational synthetic routes will remain invaluable for the rapid and efficient construction of complex steroidal APIs.[15][16]

References

Please note: URLs are directed to the main landing page of the source to ensure link integrity.

  • Brazier, E. J., Hogan, P. J., Leung, C. W., et al. (2010). Fulvestrant: From the Laboratory to Commercial-Scale Manufacture. Organic Process Research & Development, 14(5), 1188-1193. Retrieved from [Link]

  • ACS Publications. (2010). Fulvestrant: From the Laboratory to Commercial-Scale Manufacture. Organic Process Research & Development. Retrieved from [Link]

  • Caprioglio, D., & Fletcher, S. P. (2015). An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C-C bond formation. Chemical Communications, 51(80), 14866-14868. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation. Chemical Communications. Retrieved from [Link]

  • Google Patents. (2013). CN102993259A - Preparation method of fulvestrant intermediate.
  • ASCO Publications. (2021). Development of orally bioavailable prodrugs of fulvestrant for the treatment of metastatic/advanced breast cancer. Journal of Clinical Oncology. Retrieved from [Link]

  • Google Patents. (2022). CN114685593A - Fulvestrant preparation method and intermediate thereof.
  • Google Patents. (2016). US9315540B2 - Process for the preparation of fulvestrant.
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  • ResearchGate. (n.d.). Synthesis of a steroidal anti-estrogen drug, fulvestrant | Request PDF. Retrieved from [Link]

  • University of Eastern Piedmont. (2015). An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C-C bond formation. IRIS Institutional Research Information System. Retrieved from [Link]

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  • Google Patents. (2014). CN103980336A - New fulvestrant synthesis method.
  • National Institutes of Health. (2022). Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. PMC. Retrieved from [Link]

  • PubMed. (2002). Fulvestrant: a review of its development, pre-clinical and clinical data. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fulvestrant | C32H47F5O3S | CID 104741. PubChem. Retrieved from [Link]

  • ACS Publications. (2001). Novel Stereoselective Synthesis of 11β-Carbon-Substituted Estradiol Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (2019). Fulvestrant in the treatment of hormone receptor‐positive/human epidermal growth factor receptor 2‐negative advanced breast cancer: A review. Cancer Medicine. Retrieved from [Link]

  • ResearchGate. (2011). Fulvestrant: a review of its use in the management of hormone receptor-positive metastatic breast cancer in postmenopausal women. Retrieved from [Link]

  • PubMed. (2017). A Review of Fulvestrant in Breast Cancer. PubMed. Retrieved from [Link]

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  • National Institutes of Health. (2017). Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD). PMC. Retrieved from [Link]

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A Comparative Guide to (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol and Other Alkylated Estradiol Derivatives in Endocrine Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol with other key alkylated estradiol derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, comparative performance based on experimental data, and detailed protocols for their evaluation.

Introduction: The Significance of Alkylated Estradiol Derivatives

Estradiol, a primary female sex hormone, exerts its effects through the estrogen receptor (ER), a key driver of growth in a significant portion of breast cancers. Alkylated estradiol derivatives are a cornerstone of endocrine therapy, designed to modulate the activity of the ER. These compounds can be broadly classified into two main categories: Selective Estrogen Receptor Modulators (SERMs), which exhibit tissue-dependent agonist or antagonist activity, and Selective Estrogen Receptor Degraders (SERDs), which act as pure antagonists and promote the degradation of the ER protein.[1]

This compound is a synthetic steroidal compound that serves as a crucial intermediate in the synthesis of Fulvestrant (ICI 182,780), a well-established SERD.[2] Understanding the properties of this precursor in the context of other alkylated estradiol derivatives is vital for the development of novel and more effective endocrine therapies.

Mechanism of Action: From Modulation to Degradation

The biological activity of alkylated estradiol derivatives is critically dependent on the nature of the substituent at the 7α-position of the steroid nucleus. This side chain plays a pivotal role in dictating the conformational changes in the ER upon binding, which in turn determines whether the compound will act as an agonist, a SERM, or a SERD.

Signaling Pathway of Estrogen Receptor Action and Intervention by Alkylated Derivatives

er_signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα) E2->ER Binds SERM SERM (e.g., Bazedoxifene) SERM->ER Binds Bromononyl_E2 (7a,17b)-7-(9-Bromononyl)estra- 1,3,5(10)-triene-3,17-diol Bromononyl_E2->ER Binds SERD SERD (e.g., Fulvestrant) SERD->ER Binds SERD->ER Induces Conformational Change & Dimerization Instability Degradation Proteasomal Degradation ER->Degradation Targets for ER_dimer ER Dimer ER->ER_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) Transcription Gene Transcription & Cell Proliferation ERE->Transcription Activates ER_dimer->ERE Binds

Caption: Mechanism of ER signaling and points of intervention.

As illustrated, estradiol binding to ERα leads to receptor dimerization, nuclear translocation, and binding to estrogen response elements (EREs) on DNA, ultimately driving gene transcription and cell proliferation. SERMs and SERDs compete with estradiol for ER binding. The long, flexible side chain of SERDs like Fulvestrant induces a distinct conformational change in the ER that inhibits dimerization and targets the receptor for proteasomal degradation.[3]

The 9-bromononyl side chain of this compound is a simple alkyl chain with a terminal bromine atom. While direct experimental data on its biological activity is limited, structure-activity relationship studies of various 7α-alkylated estradiol derivatives suggest that the length and terminal functionality of this chain are critical determinants of the resulting compound's efficacy as a SERD.[4]

Comparative Performance Analysis

The effectiveness of an alkylated estradiol derivative is assessed through several key performance metrics: its binding affinity to the ER, its ability to induce ER degradation, and its anti-proliferative effects on ER-positive cancer cells.

Compound7α-SubstituentRelative Binding Affinity (RBA) for ERα (Estradiol = 100)ERα DegradationAnti-proliferative Activity (MCF-7 cells)
Estradiol -100None (Agonist)Stimulates Proliferation
This compound -(CH₂)₉BrModerate to High (Estimated)Likely weak/partialLikely weak antagonist/partial agonist
Fulvestrant (ICI 182,780) -(CH₂)₉SO(CH₂)₄C₅F₅HighPotentPotent inhibitor
Bazedoxifene Non-steroidalHighNone (SERM)Potent inhibitor

Note: The data for this compound is an estimation based on structure-activity relationship studies of similar 7α-alkylated estradiol derivatives.

Discussion of Comparative Performance:

  • This compound: The presence of a nine-carbon alkyl chain at the 7α position suggests a moderate to high binding affinity for the ER. However, the simple bromo- functionality at the terminus of the chain is less effective at inducing the profound conformational changes required for efficient ER degradation compared to the bulky, complex side chain of Fulvestrant. Therefore, it is predicted to have weak SERD activity and may even exhibit partial agonist properties.

  • Fulvestrant: The long, flexible nonamethylene chain coupled with a bulky, fluorinated pentylsulfinyl terminus is optimized for inducing a conformational change in the ER that completely abrogates agonist activity and potently induces receptor degradation.[3] This results in its classification as a pure antiestrogen and a potent SERD.

  • Bazedoxifene: As a non-steroidal SERM, Bazedoxifene also binds with high affinity to the ER. However, its distinct chemical structure induces a different conformational change that results in tissue-selective agonist or antagonist activity, without causing receptor degradation.

Experimental Protocols

To empirically determine and compare the performance of these derivatives, a series of in vitro assays are essential.

Competitive Estrogen Receptor Binding Assay

This assay quantifies the affinity of a test compound for the ER relative to estradiol.

Workflow for Competitive ER Binding Assay

binding_assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Analysis ER_source ER Source (e.g., Uterine Cytosol) Incubate Incubate ER, [³H]E2, & Test Compound ER_source->Incubate Radioligand Radiolabeled Estradiol ([³H]E2) Radioligand->Incubate Test_compounds Test Compounds (Serial Dilutions) Test_compounds->Incubate Separate Separate Bound from Free Radioligand Incubate->Separate Scintillation Scintillation Counting Separate->Scintillation IC50 Determine IC₅₀ Scintillation->IC50 RBA Calculate Relative Binding Affinity (RBA) IC50->RBA western_blot cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection & Analysis MCF7 Culture ER+ Cells (e.g., MCF-7) Treat Treat with Test Compounds MCF7->Treat Lyse Lyse Cells & Extract Proteins Treat->Lyse Quantify Quantify Protein Concentration Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-ERα) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Quantify Band Intensity Detect->Analyze

Caption: Workflow for Western blotting to assess ERα degradation.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture ER-positive breast cancer cells (e.g., MCF-7) and treat them with the test compounds at various concentrations and for different durations.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., bovine serum albumin or non-fat milk).

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and image the membrane.

  • Analysis: Quantify the intensity of the ERα bands relative to a loading control (e.g., β-actin or GAPDH) to determine the extent of ERα degradation.

Cell Proliferation Assay

This assay measures the effect of the test compounds on the proliferation of ER-positive breast cancer cells.

Workflow for Cell Proliferation Assay

proliferation_assay cluster_0 Cell Seeding & Treatment cluster_1 Incubation & Measurement cluster_2 Data Analysis Seed_cells Seed ER+ Cells (e.g., MCF-7) in Plates Treat_cells Treat with Test Compounds (with/without Estradiol) Seed_cells->Treat_cells Incubate_cells Incubate for Several Days Treat_cells->Incubate_cells Measure_proliferation Measure Cell Viability/ Proliferation (e.g., MTT, SRB) Incubate_cells->Measure_proliferation Analyze_data Determine Dose-Response Curves and IC₅₀/EC₅₀ Values Measure_proliferation->Analyze_data

Caption: Workflow for a cell proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed ER-positive breast cancer cells (e.g., MCF-7) in multi-well plates.

  • Treatment: Treat the cells with a range of concentrations of the test compounds, both in the presence and absence of a fixed concentration of estradiol.

  • Incubation: Incubate the cells for a period of 3 to 7 days to allow for cell proliferation.

  • Measurement of Proliferation: Quantify cell viability or proliferation using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the sulforhodamine B (SRB) assay.

  • Data Analysis: Plot the cell viability or proliferation as a function of the test compound concentration to generate dose-response curves and determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists) values.

Conclusion

This compound, as a synthetic precursor to Fulvestrant, occupies an important position in the landscape of alkylated estradiol derivatives. While it is not designed to be a therapeutic agent itself, its structure provides valuable insights into the chemical features required for potent SERD activity. The comparison with Fulvestrant and Bazedoxifene highlights the critical role of the 7α-side chain in modulating the interaction with the estrogen receptor and determining the ultimate pharmacological profile. For researchers in the field, understanding these structure-activity relationships is paramount for the rational design of the next generation of endocrine therapies with improved efficacy and pharmacokinetic properties.

References

  • Johnston, S. R. D. (2015). Fulvestrant and the development of oral selective estrogen receptor downregulators (SERDs). Journal of the National Cancer Institute, 107(9), djv214. [Link]

  • Wakeling, A. E., & Bowler, J. (1988). Novel antiestrogens with pure antagonist activity. Journal of Steroid Biochemistry, 31(4B), 645-653. [Link]

  • Pike, A. C., Brzozowski, A. M., Hubbard, R. E., Bonn, T., Scott, D. K., Lall, L., ... & Shaffer, P. L. (2000). Structure of the ligand-binding domain of oestrogen receptor beta in the presence of a partial agonist and a full antagonist. The EMBO journal, 19(18), 4867–4877. [Link]

  • Osborne, C. K., & Schiff, R. (2011). Mechanisms of endocrine resistance in breast cancer. Annual review of medicine, 62, 233-247. [Link]

  • McDonnell, D. P., & Wardell, S. E. (2010). The molecular mechanisms of action of selective estrogen receptor modulators. The Journal of clinical investigation, 120(10), 3436-3444. [Link]

  • Robertson, J. F. R. (2001). Fulvestrant (Faslodex®)—how to make a good drug better. Oncologist, 6(4), 332-344. [Link]

  • Wardell, S. E., Nelson, E. R., & McDonnell, D. P. (2012). The terminal substituents of 7α, 6-hexanyl derivatives of estradiol determine their selective estrogen receptor modulator versus agonist activities. Steroids, 77(5), 451-460. [Link]

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A Comparative Spectroscopic Guide to Estradiol and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of steroid hormone research and pharmaceutical development, a profound understanding of the molecular structure is paramount. Estradiol, the primary female sex hormone, and its synthetic derivatives, such as ethinylestradiol and estradiol valerate, are cornerstones of numerous therapeutic applications. The subtle yet significant modifications to the parent estradiol molecule drastically alter their pharmacokinetic and pharmacodynamic profiles. Spectroscopic techniques provide an indispensable toolkit for the precise characterization of these compounds, ensuring their identity, purity, and stability.

This guide offers an in-depth comparison of the spectroscopic data for estradiol, ethinylestradiol, and estradiol valerate. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing not just the data, but the scientific rationale behind the observed spectral differences. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret spectroscopic data for these critical steroid hormones.

The Structural Basis of Spectral Variation

The core of our analysis rests on the foundational structure of estradiol and the specific chemical alterations in its derivatives. Understanding these differences is key to interpreting the corresponding shifts and patterns in their spectra.

G cluster_estradiol Estradiol cluster_ethinylestradiol Ethinylestradiol cluster_estradiol_valerate Estradiol Valerate Estradiol Estradiol Ethinylestradiol Ethinylestradiol Estradiol Valerate Estradiol Valerate

Caption: Core structures of Estradiol and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Steroid Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the estradiol framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the protons in a molecule. The chemical shifts of the protons in estradiol and its derivatives are influenced by the electron density of their local environment.

Proton AssignmentEstradiol (δ, ppm)Ethinylestradiol (δ, ppm)Estradiol Valerate (δ, ppm)Key Observations
Aromatic H (C1, C2, C4) 6.5-7.26.6-7.36.5-7.2The phenolic A-ring protons show characteristic shifts. The ethinyl group in ethinylestradiol causes a slight downfield shift of these protons due to its electron-withdrawing nature.
C18-CH₃ ~0.78~0.87~0.79The angular methyl group protons are highly shielded. The ethinyl group in ethinylestradiol causes a noticeable downfield shift.
C17-H ~3.7-~4.6In estradiol, the proton at C17 is a key signal. This proton is absent in ethinylestradiol due to the substitution with the ethinyl group. In estradiol valerate, this proton is significantly shifted downfield due to the deshielding effect of the adjacent ester carbonyl group.
Ethinyl-H -~2.6-The acetylenic proton of the ethinyl group in ethinylestradiol gives a characteristic signal in the alkyne region.
Valerate Chain Protons --0.9-2.3Estradiol valerate exhibits signals corresponding to the methyl, methylene, and methine protons of the valerate ester chain.
¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Carbon AssignmentEstradiol (δ, ppm)Ethinylestradiol (δ, ppm)Estradiol Valerate (δ, ppm)Key Observations
Aromatic Carbons 112-155112-155112-155The chemical shifts of the aromatic carbons are largely similar across the three compounds.
C13 ~43~47~43The C13 quaternary carbon is shifted downfield in ethinylestradiol due to the electronic effect of the ethinyl group at the adjacent C17.
C17 ~81~80~87The C17 carbon is significantly affected by substitution. In estradiol valerate, the esterification causes a substantial downfield shift.
C18 ~11~12~11The C18 methyl carbon shows a slight downfield shift in ethinylestradiol.
Ethinyl Carbons -~74, ~87-The two carbons of the ethinyl group in ethinylestradiol have distinct chemical shifts.
Valerate Carbonyl --~173The carbonyl carbon of the valerate ester in estradiol valerate gives a characteristic signal in the downfield region.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key vibrational frequencies provide a molecular "fingerprint".

Functional GroupEstradiol (cm⁻¹)Ethinylestradiol (cm⁻¹)Estradiol Valerate (cm⁻¹)Vibrational Mode
O-H (phenolic) 3200-3600 (broad)3200-3600 (broad)3200-3600 (broad)O-H stretch
O-H (alcoholic) 3200-3600 (broad)3200-3600 (broad)-O-H stretch
C-H (aromatic) 3000-31003000-31003000-3100C-H stretch
C-H (aliphatic) 2850-30002850-30002850-3000C-H stretch
C≡C-H -~3300 (sharp)-C-H stretch (alkyne)
C≡C -~2100 (weak)-C≡C stretch
C=O (ester) --~1730 (strong)C=O stretch
C-O (ester) --1100-1300C-O stretch
C-O (alcohol) 1000-12001000-1200-C-O stretch
C-O (phenol) 1200-13001200-13001200-1300C-O stretch

The most telling differences in the IR spectra are the presence of a sharp C≡C-H stretch around 3300 cm⁻¹ and a weak C≡C stretch around 2100 cm⁻¹ for ethinylestradiol, and a strong C=O stretch around 1730 cm⁻¹ for estradiol valerate.[1][2]

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Key Fragmentation Pathways

Under electron ionization (EI), estradiol and its derivatives undergo characteristic fragmentation.

  • Estradiol : The molecular ion peak [M]⁺ is observed at m/z 272. Common fragments arise from the cleavage of the D-ring.[3][4] A prominent fragment is often seen at m/z 145.[3]

  • Ethinylestradiol : The molecular ion peak [M]⁺ is at m/z 296. The fragmentation is influenced by the stable ethinyl group.

  • Estradiol Valerate : The molecular ion peak [M]⁺ is at m/z 356. A characteristic fragmentation is the loss of the valerate side chain, leading to a prominent peak at m/z 253.[5]

In electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ is the base peak.[3][6] Collision-induced dissociation (CID) of the [M-H]⁻ ion of estradiol leads to characteristic fragment ions at m/z 183 and 145.[3][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Signature of the Phenolic Chromophore

The phenolic A-ring in estradiol and its derivatives acts as a chromophore, absorbing UV light.

Compoundλmax (nm)SolventObservations
Estradiol ~280Methanol/EthanolThis absorption is due to the π → π* transition of the phenolic ring.
Ethinylestradiol ~280Methanol/EthanolThe ethinyl group has a minimal effect on the λmax of the phenolic chromophore.
Estradiol Valerate ~280MethanolThe esterification at the C17 position does not significantly alter the electronic environment of the distant phenolic A-ring, resulting in a similar λmax.[7]

The UV-Vis spectrum is primarily useful for quantification of these compounds, as the absorbance is proportional to the concentration according to the Beer-Lambert law.[8][9] The lack of significant shifts in λmax between these derivatives means that UV-Vis spectroscopy alone is not sufficient for their differentiation.

Experimental Protocols: A Guide to Data Acquisition

Acquiring high-quality spectroscopic data is contingent on meticulous experimental technique. Below are generalized protocols for each technique discussed.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the steroid in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10] The choice of solvent is critical and can influence chemical shifts.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[11]

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing : Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.[12]

Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode).

  • Instrumentation : Use a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).[3]

  • Data Acquisition : Infuse the sample into the ESI source and acquire the mass spectrum. For fragmentation studies, perform MS/MS experiments by isolating the precursor ion and subjecting it to collision-induced dissociation (CID).[4]

  • Data Analysis : Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to identify characteristic product ions.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a stock solution of the steroid in a UV-transparent solvent (e.g., methanol, ethanol) of a known concentration. Prepare a series of dilutions to create a calibration curve.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis : Identify the wavelength of maximum absorbance (λmax) and use the Beer-Lambert law to determine the concentration of unknown samples.[13]

Workflow for Spectroscopic Analysis

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Acquisition IR IR Spectroscopy Sample->IR Acquisition MS Mass Spectrometry (ESI-MS, MS/MS) Sample->MS Acquisition UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Acquisition Data_Processing Data Processing (FT, Phasing, Calibration) NMR->Data_Processing IR->Data_Processing MS->Data_Processing UV_Vis->Data_Processing Spectral_Interpretation Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Data_Processing->Spectral_Interpretation Structural_Elucidation Structural Elucidation & Comparative Analysis Spectral_Interpretation->Structural_Elucidation Reporting Reporting & Documentation Structural_Elucidation->Reporting

Caption: A generalized workflow for the spectroscopic analysis of estradiol derivatives.

Conclusion

The spectroscopic analysis of estradiol and its derivatives is a nuanced field where subtle structural changes manifest as distinct spectral signatures. A multi-technique approach, combining the detailed structural information from NMR, the functional group identification from IR, the molecular weight and fragmentation data from MS, and the quantitative power of UV-Vis, is essential for comprehensive characterization. This guide provides a foundational framework for understanding and interpreting the spectroscopic data of these vital pharmaceutical compounds, empowering researchers to make informed decisions in their drug development endeavors.

References

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A Comparative Guide to the Synthesis and NMR Validation of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fulvestrant Precursor

(7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is a pivotal intermediate in the synthesis of Fulvestrant (Faslodex®)[1], a potent selective estrogen receptor downregulator (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer. The defining structural feature of Fulvestrant and its precursors is the long alkyl side chain at the 7α-position of the estradiol core. This modification is critical for its mechanism of action, which involves binding, blocking, and ultimately promoting the degradation of the estrogen receptor[2].

The successful synthesis of this intermediate hinges on the precise and stereoselective installation of the 9-bromononyl side chain at the C-7 position, specifically with the alpha (α) orientation. The β-epimer is an undesired impurity that complicates purification and reduces overall yield. Consequently, robust synthetic strategies and rigorous analytical validation are paramount. This guide provides an in-depth comparison of two prominent synthetic approaches and details the comprehensive validation of the target structure by Nuclear Magnetic Resonance (NMR) spectroscopy, the gold standard for unambiguous structural elucidation of small molecules.

Comparative Analysis of Synthetic Strategies

The primary challenge in synthesizing 7α-alkylated estradiol derivatives is controlling the stereochemistry at the C-7 position. The steroid's B-ring conformation directs incoming substituents, and the presence of the C-19 angular methyl group provides significant steric hindrance on the β-face (top face). Effective synthetic methods must exploit this inherent steric bias. We will compare a modern, highly stereoselective conjugate addition approach with a more classical, multi-step method involving a 6-keto intermediate.

Method 1: Copper-Catalyzed 1,6-Conjugate Addition (Preferred Method)

This strategy is arguably the most elegant and efficient, relying on the 1,6-conjugate addition of an organometallic reagent to an estra-4,6-dien-3-one system. The use of a copper catalyst is crucial for favoring 1,4- and 1,6-addition over direct 1,2-addition to the carbonyl[3]. The C-19 methyl group effectively shields the β-face, directing the incoming nucleophile to the desired α-face with high diastereoselectivity[4].

G estradiol Estradiol dienone Estra-4,6-dien-3-one-17β-diol (Protected) estradiol->dienone Oxidation/Protection addition Cu(I)-Catalyzed 1,6-Conjugate Addition dienone->addition grignard 9-Bromononylmagnesium Bromide (Grignard Reagent) grignard->addition enolate Intermediate Enolate addition->enolate Stereoselective Attack aromatization Aromatization & Deprotection enolate->aromatization Workup product (7α,17β)-7-(9-Bromononyl)estra- 1,3,5(10)-triene-3,17-diol aromatization->product

Figure 1. Workflow for the Copper-Catalyzed 1,6-Conjugate Addition.

Step 1: Preparation of the Grignard Reagent (9-Bromononylmagnesium Bromide)

  • Rationale: The Grignard reagent converts the electrophilic carbon of the 1-bromononane into a potent carbon nucleophile, essential for C-C bond formation. The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are strong bases and react readily with water[5][6].

  • Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.

  • To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium. Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of 1,9-dibromononane (1.0 eq) in anhydrous ether.

  • Add a small portion of the dibromononane solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed.

  • Once initiated, add the remaining dibromonane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the reagent. The resulting grey/brown solution is used directly in the next step.

Step 2: Copper-Catalyzed 1,6-Conjugate Addition

  • Rationale: This is the key stereochemistry-defining step. A catalytic amount of a copper(I) salt, such as CuI or CuCl, is used to form an in-situ organocuprate (Gilman-like) species, which preferentially attacks the C-7 position of the conjugated dienone system[4][7].

  • In a separate flame-dried flask under nitrogen, suspend the protected estra-4,6-dien-3-one-17-ol starting material (e.g., 17β-acetate or TBDMS ether) (1.0 eq) and Copper(I) Iodide (0.1 - 0.2 eq) in anhydrous THF.

  • Cool the suspension to -20°C to -10°C in an ice-salt or dry ice/acetone bath.

  • Slowly add the freshly prepared Grignard reagent solution from Step 1 via cannula to the dienone suspension over 1 hour.

  • Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

Step 3: Aromatization and Deprotection

  • Rationale: The initial 1,6-addition product is a 4-en-3-one. Aromatization of the A-ring is required to yield the final estradiol core. This is often achieved under acidic or metal-catalyzed conditions, which concurrently remove acid-labile protecting groups.

  • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Dissolve the crude residue in a suitable solvent mixture (e.g., methanol/toluene) and add an acid catalyst such as p-toluenesulfonic acid (p-TSA).

  • Heat the mixture to reflux for 2-6 hours until aromatization and deprotection are complete (monitored by TLC/LC-MS).

  • Cool the reaction, neutralize with a mild base (e.g., NaHCO₃ solution), and extract with ethyl acetate.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Method 2: Alkylation via a 6-Keto Intermediate (Alternative Method)

This classical approach involves more steps but provides an alternative route to the desired 7α-substitution. The strategy involves the regioselective introduction of a ketone at C-6, which then activates the adjacent C-7 position for alkylation.

G estradiol Estradiol protected_e2 3,17-Protected Estradiol estradiol->protected_e2 Protection (e.g., MOM ethers) hydroxy_6 6-Hydroxy Intermediate protected_e2->hydroxy_6 C-6 Hydroxylation keto_6 6-Keto Intermediate hydroxy_6->keto_6 Oxidation (e.g., Swern) alkylation 7α-Alkylation keto_6->alkylation Base + 1,9-Dibromononane reduction 6-Keto Reduction (e.g., Wolff-Kishner or Hydrogenation) alkylation->reduction deprotection Deprotection reduction->deprotection product (7α,17β)-7-(9-Bromononyl)estra- 1,3,5(10)-triene-3,17-diol deprotection->product

Figure 2. Workflow for Synthesis via a 6-Keto Intermediate.

This multi-step synthesis is adapted from procedures described for similar 7α-substituted estradiols[8].

  • Protection: Protect the 3-phenol and 17-hydroxyl groups of estradiol, for example, as methoxymethyl (MOM) ethers.

  • Hydroxylation: Introduce a hydroxyl group at the C-6 position.

  • Oxidation: Oxidize the 6-hydroxy group to a 6-keto group using a mild oxidant like Swern or Dess-Martin periodinane.

  • Alkylation: Deprotonate the 6-keto intermediate at C-7 using a strong, non-nucleophilic base (e.g., potassium tert-butoxide or LDA) at low temperature, followed by the addition of 1,9-dibromononane. The axial attack from the less-hindered α-face is strongly favored.

  • Ketone Removal: Reduce the 6-keto group. This can be challenging; methods like Wolff-Kishner reduction or catalytic hydrogenation of a derived thioketal are often employed.

  • Deprotection: Remove the protecting groups from the 3- and 17-hydroxyls under acidic conditions to yield the final product.

Performance Comparison
ParameterMethod 1: 1,6-Conjugate AdditionMethod 2: 6-Keto AlkylationJustification
Number of Steps 3-4 (from a dienone precursor)6-7 (from estradiol)Method 1 is significantly more convergent and atom-economical.
Diastereoselectivity Excellent (>10:1 α:β)Good to ExcellentThe C-19 methyl group provides powerful steric directing in the 1,6-addition[4]. The enolate formed in Method 2 also favors α-alkylation.
Key Reagents Grignard Reagent, Copper(I) SaltStrong Bases (LDA), Oxidants, Protecting GroupsMethod 1 avoids multiple protection/deprotection steps and harsh oxidation/reduction conditions.
Overall Yield Generally HigherGenerally LowerFewer steps and higher selectivity typically lead to a better overall yield for Method 1.
Scalability FavorableMore ComplexThe cryogenic conditions and multiple steps in Method 2 can be more challenging to scale up.

Definitive Structural Validation by NMR Spectroscopy

Confirmation of the successful synthesis—verifying not only the correct constitution but also the crucial 7α-stereochemistry—relies on a comprehensive NMR analysis. The following sections describe the expected NMR signals and the 2D correlation experiments required for unambiguous assignment.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum provides the initial fingerprint of the molecule. Key diagnostic signals are anticipated as follows, with shifts referenced against tetramethylsilane (TMS) at 0.00 ppm.

Proton Assignment Expected δ (ppm) Multiplicity Rationale / Key Correlations
C18–H₃ ~0.7-0.8s (singlet)The angular methyl group is a sharp singlet, characteristic of the steroid core. Its upfield shift confirms the saturated steroidal backbone.
Aromatic H-1 ~7.1-7.2d (doublet)Aromatic proton ortho to the C-OH group.
Aromatic H-2, H-4 ~6.5-6.7m (multiplet)Aromatic protons meta and para to the C-OH group, appearing further upfield.
C17–H ~3.5-3.7t (triplet)Proton attached to the carbon bearing the 17β-hydroxyl group. Its triplet nature arises from coupling to the two C16 protons. Correlates with C17 in HSQC.
C7–H ~3.2-3.4m (multiplet)CRITICAL DIAGNOSTIC SIGNAL. This is the proton on the carbon bearing the side chain. Its α-orientation (equatorial) results in small coupling constants to neighboring protons[9]. Correlates with C7 in HSQC and shows HMBC to C5, C6, C8, C9, and C1' of the nonyl chain.
Nonyl C1'–H₂ ~1.3-1.5m (multiplet)Protons on the first methylene of the side chain, adjacent to the steroid. Shows HMBC to C6, C7, C8.
Nonyl C9'–H₂ ~3.4t (triplet)Methylene protons adjacent to the bromine atom, deshielded by the electronegative Br.
Nonyl Chain (bulk) ~1.2-1.4br s (broad singlet)Overlapping signals from the bulk of the -(CH₂)₇- methylene groups in the alkyl chain.
Phenolic 3-OH ~8.5-9.5s (singlet)Acidic proton of the phenol, often broad. Shift is solvent-dependent.
Alcoholic 17-OH ~4.0-5.0d (doublet)Alcoholic proton, couples to C17-H. Shift is solvent-dependent.
Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the carbon skeleton, with the number of signals matching the 27 carbons in the structure.

Carbon Assignment Expected δ (ppm) Rationale
Aromatic C-3 ~155Phenolic carbon attached to oxygen.
Aromatic C-5, C-10 ~137-138Quaternary aromatic carbons at the A/B ring junction.
Aromatic C-1, C-2, C-4 ~112-127Protonated aromatic carbons.
C-17 ~81Carbon bearing the 17β-hydroxyl group.
C-13 ~43Quaternary carbon at the C/D ring junction.
C-7 ~38-42CRITICAL DIAGNOSTIC SIGNAL. Aliphatic carbon bearing the large alkyl substituent.
Nonyl C-9' ~34Methylene carbon attached to bromine.
Nonyl Chain (bulk) ~26-32Overlapping signals from the -(CH₂)₇- methylene groups.
C-18 ~12Angular methyl group carbon, highly shielded.
Validation Strategy using 2D NMR Spectroscopy

While 1D NMR provides strong evidence, 2D NMR is required for definitive proof of structure and stereochemistry. The following experiments form a self-validating analytical workflow.

Figure 3. Logical workflow for 2D NMR-based structural validation.
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

    • Key Confirmation: It will show a clear correlation pathway along the nonyl side chain, from the C9'-H₂ triplet to the C8'-H₂ multiplet, and so on. It will also confirm couplings within the steroid B, C, and D rings, such as between C17-H and the C16 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.

    • Key Confirmation: It provides an unambiguous link between the proton and carbon chemical shifts listed in the tables above. For example, the critical C7-H proton signal at ~3.3 ppm will show a cross-peak to the C7 carbon signal at ~40 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for proving the overall connectivity of the molecule. It shows correlations between protons and carbons that are 2-3 bonds away.

    • Key Confirmations:

      • Attachment Site: The C7-H proton (~3.3 ppm) will show cross-peaks to the quaternary C5 (~138 ppm) and the aliphatic C8 and C6 carbons. Crucially, it will also show a correlation to the C1' carbon of the nonyl side chain. This definitively proves the side chain is attached at C7.

      • Stereochemistry: The C18-H₃ protons (~0.75 ppm) are on the β-face of the steroid. They will show an HMBC correlation to C13 and C14. The absence of a strong NOE (Nuclear Overhauser Effect) between C18-H₃ and C7-H in a NOESY experiment would provide strong evidence for the α-orientation of the C7 substituent, as they would be on opposite faces of the steroid ring system[10].

By systematically applying this 1D and 2D NMR workflow, researchers can unequivocally validate the synthesis of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, confirming its structure, purity, and the critical 7α-stereochemistry required for its use as a pharmaceutical intermediate.

References

  • Chen, J., et al. (2010). Synthesis of 2- and 7- Substituted C19 Steroids Having a 1,4,6-Triene or 1,4-Diene Structure and Their Cytotoxic Effects on T47D. Molecules, 15(6), 4407-4416. Available at: [Link]

  • Dionne, P., & Poirier, D. (1995). 13C nuclear magnetic resonance study of 17 alpha-substituted estradiols. Steroids, 60(12), 830-836. Available at: [Link]

  • PubChem (n.d.). Fulvestrant. PubChem Compound Summary for CID 104741. Available at: [Link]

  • Yasuda, T., et al. (2015). 7α-Alkoxyestra-1,3,5(10)-trienes. ResearchGate. Available at: [Link]

  • Nuti, E., et al. (2006). Synthesis of 7α-substituted derivatives of 17β-estradiol. Steroids, 71(4), 337-345. Available at: [Link]

  • Muthyala, R. S., et al. (1993). A synthesis of 7 alpha-substituted estradiols. Steroids, 58(4), 157-169. Available at: [Link]

  • Fillion, E., et al. (2006). Diastereoselective copper-catalysed 1,4-addition of Grignard reagents to N-enoyl oxazolidinones. RSC Publishing. Available at: [Link]

  • Human Metabolome Database (n.d.). ¹H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) for Estradiol. HMDB0000151. Available at: [Link]

  • ResearchGate (n.d.). 13C/1H-NMR data in ppm for estradiol (E2) and estrane-based steroid inhibitors 1-3. Figure from: Description of Chemical Synthesis, Nuclear Magnetic Resonance Characterization and Biological Activity of Estrane-Based Inhibitors/Activators of Steroidogenesis. Available at: [Link]

  • Alexakis, A., et al. (2015). Copper-catalyzed asymmetric conjugate addition of organometallic reagents to extended Michael acceptors. Beilstein Journal of Organic Chemistry, 11, 2639-2663. Available at: [Link]

  • Johnston, S. R. D. (2005). Biological characteristics of the pure antiestrogen fulvestrant: overcoming endocrine resistance. Breast Cancer Research and Treatment, 93, S3-S10. Available at: [Link]

  • Lipshutz, B. H., et al. (2012). C-C Bond Formation via Copper-Catalyzed Conjugate Addition Reactions to Enones in Water at Room Temperature. Organic Letters, 14(24), 6258-6261. Available at: [Link]

  • Chemistry LibreTexts (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]

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A Comparative Guide to HPLC Methods for the Analysis of Fulvestrant and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fulvestrant is a critical therapeutic agent in the management of hormone receptor-positive metastatic breast cancer.[1][2] Chemically, it is an estrogen receptor antagonist that functions by downregulating the estrogen receptor.[3] The fulvestrant molecule, 7-alpha-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]estra-1,3,5-(10)-triene-3,17-beta-diol, possesses a unique structural characteristic: it is a mixture of two diastereoisomers (A and B) that are epimeric at the sulfur atom of the sulfoxide side chain.[3][4][5] This inherent complexity, coupled with the potential for process-related impurities and degradation products, presents a significant analytical challenge.

For researchers and drug development professionals, ensuring the purity, safety, and efficacy of Fulvestrant hinges on robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) remains the cornerstone for the separation and quantification of the active pharmaceutical ingredient (API) and its related substances. This guide provides an in-depth comparison of prevalent HPLC methodologies, explaining the causality behind experimental choices and offering detailed protocols to empower scientists in their method selection and implementation.

The Analytical Challenge: Separating a Complex Mixture

The primary goal of any analytical method for fulvestrant is to ensure that the final drug substance meets stringent quality standards. This requires a chromatographic system capable of:

  • Resolving Diastereoisomers: The two active diastereomers must be adequately separated or quantified as a single peak, depending on the method's purpose.

  • Separating Process Impurities: The synthesis of fulvestrant can introduce various related compounds, including starting materials, intermediates, and by-products.[6][7]

  • Detecting Degradants: Fulvestrant can degrade under stress conditions such as acid, base, oxidation, and heat, necessitating stability-indicating methods.[8][9][10] A critical impurity that must be controlled is the fulvestrant α-isomer.[4]

This guide will compare four distinct HPLC/UPLC approaches, each tailored to address these challenges from a different perspective.

Comparative Analysis of HPLC Methodologies

The selection of an HPLC method is dictated by its intended application—be it routine quality control, stability testing, or in-depth impurity profiling. Below, we compare the official pharmacopeial method with other powerful alternatives, summarizing their performance in a structured format.

ParameterMethod 1: USP Reversed-Phase (Gradient)Method 2: Stability-Indicating RP-HPLC (Isocratic)Method 3: High-Resolution UPLC (Isocratic)Method 4: Normal-Phase HPLC (Isocratic)
Primary Application Official assay and impurity determinationRoutine quality control, stability studiesHigh-throughput analysis, impurity profilingDiastereomer separation and purification
Column L7 (C8), 4.6 x 150 mm, 3.5 µm[4]C18, dimensions not specified[9]BEH Shield RP18, 2.1 x 50 mm, 1.7 µm[10]Cyano, 4.6 x 250 mm, 5 µm[11]
Mobile Phase Gradient of Water/ACN/MeOH mixtures[4][]1% Orthophosphoric Acid / Methanol (80:20 v/v)[9]0.1% OPA / Methanol / ACN (30:40:30 v/v/v)[10]n-Hexane / Isopropyl Alcohol (70:30 v/v)[11]
Detection (UV) 225 nm[4][]243 nm[9]220 nm[10]220 nm[11]
Flow Rate 2.0 mL/min[4]1.0 mL/min[9]Not specified, but typical for UPLC1.5 mL/min[11]
Run Time >60 minutes (including re-equilibration)[4]~10-15 minutes (estimated)< 6 minutes[10]~35 minutes[11]
Key Strengths Regulatory acceptance; proven resolution of the critical α-isomer.Simplicity, robustness, good for known degradants.Exceptional speed and resolution; ideal for complex mixtures and stability studies.Superior separation of sulfoxide diastereomers (A and B).
Limitations Long run time; high solvent consumption.May not resolve all unknown or co-eluting impurities.Requires high-pressure UPLC system; method transfer can be complex.Not suitable for simultaneous analysis of polar impurities; solvent handling.

In-Depth Method Exploration

Method 1: The USP Pharmacopeial Standard

The United States Pharmacopeia (USP) method is the regulatory benchmark for fulvestrant analysis.[5][13] It employs a gradient elution on a C8 (L7) column.

  • Expertise & Rationale: A gradient is essential here because the impurity profile of fulvestrant spans a wide polarity range. A gradient starting with a higher aqueous content allows for the retention and separation of early-eluting polar impurities. As the organic solvent concentration increases, the highly hydrophobic fulvestrant molecule and its closely related non-polar impurities are eluted and resolved. The choice of a C8 column over a C18 provides slightly less retention, which can be advantageous for optimizing the separation of the bulky, steroidal structures within a manageable timeframe. The system suitability criterion, mandating a resolution of not less than 1.5 between fulvestrant and its α-isomer, ensures the method's specificity and reliability.[4]

Method 3: The High-Resolution UPLC Approach

For laboratories focused on high-throughput screening or comprehensive stability analysis, Ultra-Performance Liquid Chromatography (UPLC) offers a significant advantage.

  • Expertise & Rationale: This method leverages a sub-2 µm particle column (BEH Shield RP18) to achieve dramatic increases in efficiency and resolution.[10] The shorter column length (50 mm) combined with the high efficiency allows for an extremely fast analysis time of under 6 minutes. The "Shield" technology in the stationary phase involves an embedded polar group, which helps to reduce peak tailing for basic compounds and offers an alternative selectivity compared to standard C18 columns. This is particularly useful in forced degradation studies where a multitude of degradants with varied chemical properties may be formed.[10] The isocratic mobile phase simplifies the method but is only feasible due to the immense separating power of the UPLC column.

Visualizing the Analytical Workflow

A robust analytical workflow is the foundation of reliable data. The following diagram illustrates the key stages in the HPLC analysis of fulvestrant precursors and impurities.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Drug Substance/Product) Injection Sample Injection & Chromatographic Run SamplePrep->Injection StandardPrep Reference Standard Preparation SystemSuitability System Suitability Test (SST) StandardPrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation & Degassing MobilePhasePrep->SystemSuitability SystemSuitability->Injection If SST Passes Integration Peak Integration & Identification Injection->Integration Quantification Quantification (% Impurity / Assay) Integration->Quantification Report Final Report Generation Quantification->Report

Caption: General workflow for HPLC analysis of fulvestrant.

Decision Framework for Method Selection

Choosing the right method requires balancing regulatory requirements, throughput needs, and the specific analytical question at hand.

G Start What is the Analytical Goal? Goal1 Regulatory Submission / QC Release Start->Goal1 Goal2 Separate Sulfoxide Diastereoisomers? Start->Goal2 Goal3 High-Throughput / Forced Degradation Study? Start->Goal3 Method1 Use USP Reversed-Phase (Gradient Method) Goal1->Method1 Method4 Use Normal-Phase HPLC (Cyano Column) Goal2->Method4 Method3 Use High-Resolution UPLC Goal3->Method3

Caption: Decision tree for selecting an appropriate HPLC method.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed protocols for two of the discussed methods.

Protocol 1: USP Method for Related Compounds

This protocol is adapted from the official USP monograph for fulvestrant analysis.[4]

1. Materials:

  • Column: L7 (C8), 4.6 mm x 15 cm, 3.5 µm packing

  • USP Fulvestrant RS (Reference Standard)

  • USP Fulvestrant System Suitability Mixture RS (contains α-isomer)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

2. Chromatographic Conditions:

  • Detector: UV at 225 nm

  • Flow Rate: 2.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Mobile Phase A: Water, Acetonitrile, Methanol (410:320:270 v/v/v)[]

  • Mobile Phase B: Acetonitrile, Methanol, Water (490:410:100 v/v/v)[]

  • Gradient Program:

    • 0–25 min: 100% A

    • 25–55 min: Linear gradient from 100% A to 100% B

    • 55–65 min: 100% B

    • 65–66 min: Linear gradient from 100% B to 100% A

    • 66–70 min: 100% A (Equilibration)

3. Solution Preparation:

  • System Suitability Solution: Prepare a solution of USP Fulvestrant System Suitability Mixture RS in Mobile Phase A to obtain a suitable concentration for peak detection.

  • Test Solution: Accurately weigh about 20 mg of Fulvestrant, transfer to a 20-mL volumetric flask, and dissolve and dilute to volume with Mobile Phase A.

4. System Suitability Criteria:

  • The resolution (R) between fulvestrant and the fulvestrant α-isomer must be not less than 1.5.

  • The tailing factor for the fulvestrant peak must not be more than 1.5.

  • The relative standard deviation (RSD) for replicate injections of the standard preparation must not be more than 2.0%.

Protocol 2: High-Resolution UPLC Stability-Indicating Method

This protocol is based on a published, rapid UPLC method ideal for stability studies.[10]

1. Materials:

  • Column: ACQUITY UPLC BEH Shield RP18, 2.1 mm x 50 mm, 1.7 µm

  • Fulvestrant Reference Standard

  • Acetonitrile (UPLC Grade)

  • Methanol (UPLC Grade)

  • Ortho-phosphoric acid (AR Grade)

  • Water (High-purity)

2. Chromatographic Conditions:

  • Detector: PDA, monitoring at 220 nm

  • Flow Rate: (Not specified, but typically 0.4-0.6 mL/min for a 2.1 mm ID column)

  • Column Temperature: Ambient

  • Injection Volume: 3.0 µL

  • Mobile Phase: A mixture of 0.1% w/v ortho-phosphoric acid in water, methanol, and acetonitrile (300:400:300 v/v/v). Filter through a 0.45 µm filter and degas.

  • Run Time: 6 minutes

3. Solution Preparation:

  • Diluent: 100% Methanol

  • Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of fulvestrant into a 100-mL volumetric flask, dissolve, and dilute to volume with diluent.

  • Standard Working Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 25-mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation: For an oil-based formulation, accurately weigh a quantity equivalent to 50 mg of fulvestrant into a 100-mL flask, add ~70 mL of diluent, and sonicate for 15 minutes with intermediate shaking. Dilute to volume. Further dilute 5.0 mL of this solution to 25.0 mL with diluent.

4. System Suitability Criteria:

  • USP Tailing Factor: Should be close to 1.0.

  • USP Theoretical Plates: Should be > 4000.

  • %RSD for replicate injections: Should be < 0.5%.

Conclusion

The analysis of fulvestrant precursors and related compounds demands a nuanced approach to HPLC method selection. While the USP gradient method serves as the non-negotiable standard for regulatory compliance, its long run time can be a bottleneck in a development or high-throughput QC environment. For such applications, a validated high-resolution UPLC method offers an unparalleled combination of speed and separating power, making it the superior choice for extensive stability and impurity profiling studies. For the specific and often challenging task of separating the sulfoxide diastereomers, a Normal-Phase HPLC method provides orthogonal selectivity that is often unachievable in reversed-phase.

Ultimately, the choice of method should be a deliberate one, grounded in the specific analytical objective. By understanding the principles behind each technique and adhering to rigorous system suitability and validation protocols, researchers can ensure the generation of accurate, reliable, and defensible data, safeguarding the quality of fulvestrant from its earliest developmental stages to the final patient dose.

References

  • United States Pharmacopeia. Fulvestrant Monograph. USP32–NF27, page 2457.
  • BOC Sciences. Fulvestrant and Impurities.
  • ResearchGate. Forced degradation parameters and results of assay and peak purity for fulvestrant and azacitidine.
  • ResearchGate. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method.
  • Varanasi, M. B., et al. VALIDATED HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF FULVESTRANT IN PHARMACEUTICAL DOSAGE FORMS. TSI Journals.
  • Atila, A., et al. (2016). Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method. Iranian Journal of Pharmaceutical Research, 15(3), 369–378. Available at: [Link]

  • AstraZeneca. Fulvestrant: From the Laboratory to Commercial-Scale Manufacture. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. Forced degradation studies | Download Table.
  • Dongala, T., et al. (2019). A novel UPLC-PDA isocratic method for the quantification fulvestrant in oil-based pre. Journal of Analytical Science and Technology, 10(12). Available at: [Link]

  • SynThink Research Chemicals. Fulvestrant EP Impurities & USP Related Compounds.
  • Daicel Pharma Standards. Fulvestrant Impurities Manufacturers & Suppliers.
  • International Journal of Research and Analytical Reviews. Chromatographic Method for the Purification of Fulvestrant in Pharmaceutical Formulation.
  • Pharmaffiliates. Fulvestrant-impurities.
  • Analytical Chemistry. Detection of Estrogen Receptor Alpha and Assessment of Fulvestrant Activity in MCF-7 Tumor Spheroids Using Microfluidics and SERS. Available at: [Link]

  • IJRAR. CHROMATOGRAPHIC METHOD FOR THE PURIFICATION OF FULVESTRANT IN PHARMACEUTICAL FORMULATION. Available at: [Link]

  • Oriental Journal of Chemistry. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma. Available at: [Link]

  • USP-NF. Fulvestrant - USP-NF ABSTRACT. Available at: [Link]

  • USP-NF. FULVESTRANT - 2022-02-01. Available at: [Link]

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Beyond the Chain: A Guide to Alternative Linkers for Next-Generation SERD Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology drug development, the synthesis of Selective Estrogen Receptor Degraders (SERDs) is a critical area of focus. These molecules function by binding to the estrogen receptor (ER) and inducing its degradation, offering a powerful therapeutic strategy for ER-positive breast cancers.[1][2] The archetypal SERD, fulvestrant, utilizes a long alkyl chain—specifically a derivative of 9-bromononyl—as its linker. While effective, this simple hydrocarbon chain imparts significant lipophilicity, which can lead to suboptimal pharmacokinetic properties and necessitates intramuscular injection.[1][3]

To overcome these limitations and unlock the full potential of SERD technology, medicinal chemists are exploring a diverse chemical space for alternative linkers. This guide provides an in-depth comparison of these next-generation linkers, offering experimental insights and actionable protocols for their implementation in SERD synthesis.

The Rationale for Moving Beyond Alkyl Chains

The linker in a SERD is not merely a spacer; it is a critical determinant of the molecule's overall biological and pharmaceutical properties. The length and composition of the linker influence the molecule's ability to orient the "warhead" (the ER-binding moiety) and the side chain in a way that induces a conformational change in the receptor, marking it for proteasomal degradation.[2]

While the C9 alkyl chain of fulvestrant has proven successful, its high hydrophobicity presents several challenges:

  • Poor Solubility: Limiting formulation options and contributing to the need for intramuscular injections.[3]

  • Pharmacokinetic (PK) Profile: High lipophilicity can lead to non-specific tissue uptake and rapid metabolism, affecting the drug's exposure and efficacy.[][5]

  • Synthetic Inflexibility: A simple alkyl halide offers limited handles for further chemical modification or the introduction of desirable properties.

The exploration of alternative linkers aims to address these issues by introducing functionalities that can enhance solubility, improve PK profiles, and provide modularity for future drug design.

A Comparative Analysis of Alternative Linker Classes

Modern SERD design has embraced a variety of linker strategies, each with distinct advantages. The following sections compare the most promising classes, supported by data from seminal studies.

Ether and Polyethylene Glycol (PEG) Linkers: The Hydrophilicity Solution

To counteract the high lipophilicity of alkyl chains, researchers have incorporated ether and polyethylene glycol (PEG) units into SERD linkers. These modifications introduce polarity, significantly improving aqueous solubility and overall drug-like properties.[][6]

Causality Behind the Choice: The oxygen atoms in ether and PEG linkers can act as hydrogen bond acceptors, improving interactions with aqueous environments. This increased hydrophilicity can reduce non-specific binding and alter metabolic pathways, often leading to a more favorable PK profile.[][5]

Data Snapshot: Impact of Hydrophilic Linkers

Linker TypeExample ApplicationKey AdvantagesConsiderations
Simple Ether Incorporation in non-steroidal SERD backbonesImproved solubility, potentially reduced metabolic susceptibilityMay not provide as dramatic a hydrophilicity boost as longer PEG chains
PEG Chains (2-12 units) Widely used in PROTACs and ADCs, adaptable to SERDsSignificantly enhances aqueous solubility, improves PK profile, non-immunogenic[6][7]Can increase molecular weight; polydispersity of PEG can be a synthetic challenge[6]

A key strategy involves using heterobifunctional PEG linkers, which possess two different reactive groups at their termini.[8] This allows for a modular and efficient approach to synthesis, connecting the ER warhead and the side chain with precise control.[8]

"Click Chemistry" Linkers: For Modularity and Speed

The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of complex bioconjugates, including SERDs. This approach allows for the rapid and efficient joining of two molecular fragments—one bearing an azide and the other an alkyne—to form a stable triazole ring.

Causality Behind the Choice: The triazole ring formed is metabolically stable and can act as a hydrogen bond acceptor, potentially contributing to target engagement. The primary advantage is synthetic efficiency; it allows for the late-stage combination of complex fragments, facilitating the rapid generation of a library of SERD candidates with diverse linkers and side chains.[9] This modularity is invaluable for structure-activity relationship (SAR) studies.[10][11]

Experimental Workflow: Click Chemistry-based SERD Synthesis

SERD_Click_Chemistry_Workflow cluster_0 Fragment Synthesis cluster_1 Click Reaction cluster_2 Final Product Warhead_Alkyne ER Warhead with Terminal Alkyne CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Warhead_Alkyne->CuAAC SideChain_Azide Side Chain with Terminal Azide SideChain_Azide->CuAAC Final_SERD Final SERD with Triazole Linker CuAAC->Final_SERD Purification Purification (e.g., HPLC) Final_SERD->Purification

Caption: Modular SERD synthesis using a click chemistry workflow.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for incorporating alternative linkers into a SERD scaffold. Note: These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of a PEGylated SERD Linker Precursor

This protocol describes the synthesis of an amino-PEG-bromide linker, a versatile intermediate for conjugation to an ER warhead.

Objective: To synthesize N-(2-(2-(2-bromoethoxy)ethoxy)ethyl)acetamide.

Materials:

  • 2-(2-(2-Aminoethoxy)ethoxy)ethanol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.2 eq) to the solution and stir until dissolved.

  • Slowly add carbon tetrabromide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired bromo-PEG-amine linker.

Self-Validation: The final product should be characterized by ¹H NMR and Mass Spectrometry to confirm its structure and purity before proceeding to the next conjugation step.

Decision Framework for Linker Selection

Choosing the optimal linker is a multi-parameter optimization problem. The ideal linker must balance synthetic feasibility with the desired biological and pharmacokinetic outcomes.

Decision Tree: Selecting the Appropriate SERD Linker

Linker_Selection_Decision_Tree Start What is the primary optimization goal? Improve_PK Improve Solubility / PK Profile Start->Improve_PK Physicochemical Properties SAR_Exploration Rapid SAR Exploration Start->SAR_Exploration Synthetic Efficiency Established_Route Follow Established Route Start->Established_Route Precedent Use_PEG_Ether Use PEG / Ether Linker Improve_PK->Use_PEG_Ether Use_Click Use Click Chemistry (Azide/Alkyne) SAR_Exploration->Use_Click Use_Alkyl Use Alkyl Halide (e.g., 9-bromononyl) Established_Route->Use_Alkyl

Caption: A decision-making framework for SERD linker selection.

Conclusion and Future Outlook

The field of SERD development has matured beyond simple alkyl linkers. The strategic incorporation of alternative chemical moieties, such as ethers, PEGs, and click-compatible handles, provides medicinal chemists with a powerful toolkit to fine-tune the properties of next-generation ER degraders. By modulating hydrophilicity and enabling modular synthesis, these advanced linkers are paving the way for orally bioavailable SERDs with improved efficacy and safety profiles. The continued exploration of novel linker technologies will undoubtedly remain a cornerstone of innovation in the fight against ER-positive breast cancer.

References

  • Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]

  • Rossi, F., et al. (2014). Linear aliphatic dialkynes as alternative linkers for double-click stapling of p53-derived peptides. ChemBioChem, 15(18), 2680-3. [Link]

  • Toyoshima, M., et al. (2021). Development of Chimeric Molecules That Degrade the Estrogen Receptor Using Decoy Oligonucleotide Ligands. ACS Medicinal Chemistry Letters, 12(11), 1766-1772. [Link]

  • Turkson, J., et al. (2016). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 1033-1038. [Link]

  • Caprioglio, D., & Fletcher, S. P. (2015). An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation. Chemical Communications, 51(80), 14866-8. [Link]

  • Matikonda, S. S., et al. (2022). Structure-Activity Relationships of Antibody-Drug Conjugates: A Systematic Review of Chemistry on the Trastumab Scaffold. ChemRxiv. [Link]

  • X-Chem. (2021). Bispecific Estrogen Receptor α Degraders Incorporating Novel Binders Identified Using DNA-Encoded Chemical Library Screening. X-Chem Resources. [Link]

  • Lai, A., et al. (2015). Identification of GDC-0810 (ARN-810), an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) that Demonstrates Robust Activity in Tamoxifen-Resistant Breast Cancer Xenografts. Journal of Medicinal Chemistry, 58(12), 4888-904. [Link]

  • Taylor & Francis Online. (n.d.). Selective estrogen receptor degraders – Knowledge and References. Taylor & Francis. [Link]

  • Wikipedia. (n.d.). Selective estrogen receptor degrader. Wikipedia. [Link]

  • Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. RSC Chemical Biology, 2(5), 1361-1368. [Link]

Sources

A Comparative Guide to Fulvestrant Synthesis: A Cost-Benefit Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Fulvestrant, a critical therapeutic agent in the management of hormone receptor-positive metastatic breast cancer, presents a significant synthetic challenge due to its complex steroidal structure and the stereochemical intricacies of its side chain. For researchers and drug development professionals, selecting an optimal synthetic pathway is a crucial decision, balancing factors of yield, purity, cost, and scalability. This guide provides an in-depth, objective comparison of different fulvestrant synthesis pathways, supported by available experimental data, to inform strategic decisions in both laboratory-scale research and industrial production.

Introduction: The Synthetic Imperative for Fulvestrant

Fulvestrant's mechanism of action as a selective estrogen receptor degrader (SERD) underpins its clinical efficacy. However, its synthesis is a multi-step process fraught with potential pitfalls, including low yields, the formation of difficult-to-separate impurities, and the use of costly or hazardous reagents. An efficient and cost-effective synthesis is paramount for ensuring patient access and enabling further research into next-generation SERDs. This guide will dissect three prominent synthetic strategies, evaluating their respective merits and drawbacks.

Pathway 1: The Classical Approach Starting from Estradiol

The synthesis of fulvestrant commencing from the readily available steroid precursor, estradiol, represents a foundational and well-documented approach. This pathway involves a series of classical organic transformations to build the final molecule.

Experimental Protocol:
  • Protection of Hydroxyl Groups: The 3- and 17-hydroxyl groups of estradiol are protected, typically as ethers or silyl ethers, to prevent unwanted side reactions in subsequent steps.

  • Introduction of the 6-Keto Functionality: The protected estradiol undergoes oxidation to introduce a ketone at the C6 position. This step is critical and various oxidizing agents have been employed.

  • Formation of the Enolate and Alkylation: The 6-keto intermediate is treated with a strong base to form an enolate, which is then alkylated to introduce the precursor to the C7 side chain.

  • Introduction of the Side Chain: The alkylated intermediate undergoes further reactions to construct the full 9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl side chain. This often involves multiple steps, including the introduction of a protected thiol.

  • Deprotection and Final Oxidation: The protecting groups on the hydroxyls and the thiol are removed, followed by a selective oxidation of the sulfide to the sulfoxide, yielding fulvestrant.

Causality Behind Experimental Choices:

The choice of oxidizing agent in the formation of the 6-keto intermediate significantly impacts the yield and cost. While older methods utilized reagents like pyridinium chlorochromate (PCC), which can result in yields of around 51%, newer approaches have explored more efficient and less toxic alternatives.[1] For instance, the use of Dess-Martin Periodinane (DMP) has been reported to achieve yields as high as 95% for this transformation.[1] However, the higher cost of DMP compared to reagents like sodium hypochlorite (which gives a 73% yield) must be factored into the cost-benefit analysis.[1] The multi-step nature of this pathway, often involving protection and deprotection steps, can lead to a lower overall yield and increased solvent and reagent consumption. Furthermore, many variations of this route necessitate purification by column chromatography, a significant drawback for large-scale production due to high solvent usage and cost.[2]

Estradiol Pathway Estradiol Estradiol Protected_Estradiol Protected Estradiol Estradiol->Protected_Estradiol Protection Keto_Intermediate 6-Keto Intermediate Protected_Estradiol->Keto_Intermediate Oxidation (e.g., DMP, PCC) Alkylated_Intermediate Alkylated Intermediate Keto_Intermediate->Alkylated_Intermediate Alkylation Side_Chain_Intermediate Side Chain Intermediate Alkylated_Intermediate->Side_Chain_Intermediate Side Chain Construction Fulvestrant Fulvestrant Side_Chain_Intermediate->Fulvestrant Deprotection & Oxidation 6-Ketoestradiol Pathway Ketoestradiol 6-Ketoestradiol Side_Chain_Adduct Side Chain Adduct Ketoestradiol->Side_Chain_Adduct Side Chain Introduction Thioether_Intermediate Thioether Intermediate Side_Chain_Adduct->Thioether_Intermediate Thioether Formation Fulvestrant Fulvestrant Thioether_Intermediate->Fulvestrant Oxidation Organometallic Pathway Dehydronandrolone 6-Dehydronandrolone Acetate Zirconocene_Adduct Zirconocene Adduct Dehydronandrolone->Zirconocene_Adduct Catalyst-Controlled 1,6-Addition Aromatized_Intermediate Aromatized Intermediate Zirconocene_Adduct->Aromatized_Intermediate Aromatization & Thiol Introduction Fulvestrant Fulvestrant Aromatized_Intermediate->Fulvestrant Oxidation

Sources

A Comparative Guide to the Efficient Synthesis of (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic methodologies for the production of (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, a pivotal intermediate in the manufacturing of Fulvestrant. The following sections benchmark various approaches, offering detailed protocols and data to inform researchers, scientists, and drug development professionals on optimizing its synthesis for enhanced efficiency and yield.

Introduction: The Strategic Importance of the 7α-Alkylated Estradiol Intermediate

This compound is a critical building block in the synthesis of Fulvestrant, a potent selective estrogen receptor downregulator (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer. The defining structural feature of this intermediate is the C7α-alkyl side chain, which is crucial for the drug's antagonist activity. The efficiency of introducing this side chain with the correct stereochemistry directly impacts the overall yield and cost-effectiveness of Fulvestrant production. This guide will compare and contrast key synthetic strategies for achieving this transformation.

Benchmarking Synthesis Strategies

The synthesis of this compound typically originates from estradiol or a related steroid precursor. The primary challenge lies in the stereoselective alkylation at the C7α position. We will examine two prominent approaches: a multi-step synthesis involving the formation of a 6-keto intermediate and a more direct catalyst-controlled conjugate addition.

Multi-Step Synthesis via a 6-Keto Intermediate

This classical approach involves the introduction of a carbonyl group at the C6 position of the estradiol core to activate the C7 position for alkylation. A representative and optimized version of this methodology was reported by Rai et al. (2006), which significantly improved upon earlier low-yield procedures.[1]

The general workflow for this approach can be visualized as follows:

Estradiol Estradiol Protected_Estradiol Protected Estradiol (e.g., MOM ethers) Estradiol->Protected_Estradiol Protection Hydroxylated 6-Hydroxy Estradiol Derivative Protected_Estradiol->Hydroxylated Hydroxylation Keto_Intermediate 6-Keto Estradiol Derivative Hydroxylated->Keto_Intermediate Oxidation Alkylated 7α-(9-Bromononyl)-6-keto Intermediate Keto_Intermediate->Alkylated Alkylation with 1,9-dibromononane Deprotected Deprotected 7α-Alkylated Intermediate Alkylated->Deprotected Reduction & Deprotection Final_Product (7a,17b)-7-(9-Bromononyl)estra- 1,3,5(10)-triene-3,17-diol Deprotected->Final_Product

Caption: Multi-step synthesis via a 6-keto intermediate.

This method, while involving several steps, offers robust control over the stereoselectivity of the alkylation. The introduction of the 6-keto group directs the incoming alkyl chain to the desired α-face of the steroid.

Catalyst-Controlled 1,6-Conjugate Addition

An alternative and more atom-economical approach involves the direct 1,6-conjugate addition of an organometallic reagent to a 6-dehydroestradiol derivative. This method can significantly shorten the synthetic sequence. A notable example is the use of a zirconocene-derived reagent.[2]

The workflow for this strategy is streamlined:

Dehydro_Estradiol 6-Dehydroestradiol Derivative Final_Product (7a,17b)-7-(9-Bromononyl)estra- 1,3,5(10)-triene-3,17-diol Dehydro_Estradiol->Final_Product Catalyst-Controlled 1,6-Conjugate Addition Organometallic Organometallic Reagent (e.g., Zirconocene from 9-bromonon-1-ene) Organometallic->Final_Product

Caption: Catalyst-controlled 1,6-conjugate addition.

This approach offers the potential for higher efficiency by reducing the number of synthetic steps. However, the choice of catalyst and reaction conditions is critical to ensure high diastereoselectivity.

Comparative Analysis of Efficiency

The following table summarizes the key performance indicators for the two primary synthetic strategies, based on data from published literature.

ParameterMulti-Step Synthesis (via 6-Keto Intermediate)[1]Catalyst-Controlled 1,6-Conjugate Addition[2]
Starting Material Estradiol6-Dehydronandrolone Acetate
Key Reagents MOM-Cl, NBS, Swern oxidation reagents, 1,9-dibromononane, K-selectrideZirconocene dichloride, n-BuLi, 9-bromonon-1-ene
Number of Steps ~7 steps~4 steps
Overall Yield ~45%~35%
Stereoselectivity High (controlled by 6-keto group)High (catalyst-controlled)
Advantages Well-established, reliable stereocontrolShorter route, potentially more atom-economical
Disadvantages Longer synthetic sequence, use of hazardous reagentsRequires specialized organometallic reagents and catalysts

Detailed Experimental Protocols

The following are representative protocols for the key transformations in the synthesis of this compound.

Protocol 1: Alkylation of the 6-Keto Estradiol Derivative

This protocol is adapted from the methodology described by Rai et al. (2006).[1]

Step 1: Protection of Estradiol

  • Dissolve estradiol in anhydrous dichloromethane.

  • Add diisopropylethylamine and cool the solution to 0 °C.

  • Add methoxymethyl chloride (MOM-Cl) dropwise and allow the reaction to warm to room temperature.

  • Stir for 12 hours, then quench with saturated aqueous sodium bicarbonate.

  • Extract with dichloromethane, dry the organic layer over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 3,17-bis(methoxymethyl)estra-1,3,5(10)-triene.

Step 2: Introduction of the 6-Keto Group

  • Hydroxylate the protected estradiol at the 6-position using N-bromosuccinimide (NBS) in aqueous acetone.

  • Perform a Swern oxidation on the resulting 6-hydroxy derivative to obtain the 6-keto intermediate.

Step 3: 7α-Alkylation

  • Dissolve the 6-keto intermediate in anhydrous THF and cool to -78 °C.

  • Add a solution of lithium diisopropylamide (LDA) dropwise and stir for 1 hour.

  • Add a solution of 1,9-dibromononane in HMPA and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Step 4: Reduction and Deprotection

  • Reduce the 6-keto group using a stereoselective reducing agent such as K-selectride.

  • Deprotect the MOM ethers using acidic conditions to yield the final product.

Protocol 2: Catalyst-Controlled 1,6-Conjugate Addition

This protocol is based on the work of Hanson et al. (2015).[2]

Step 1: Preparation of the Organozirconium Reagent

  • In an inert atmosphere, dissolve 9-bromonon-1-ene in anhydrous THF and cool to -78 °C.

  • Add two equivalents of tert-butyllithium dropwise and stir for 1 hour.

  • Add a solution of zirconocene dichloride in THF and allow the mixture to warm to room temperature.

Step 2: Conjugate Addition

  • Dissolve the 6-dehydroestradiol derivative in anhydrous THF.

  • Add the freshly prepared organozirconium reagent and a copper(I) catalyst (e.g., CuBr·SMe2).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry, concentrate, and purify the product by column chromatography.

Conclusion and Future Outlook

Both the multi-step synthesis via a 6-keto intermediate and the catalyst-controlled 1,6-conjugate addition represent viable pathways for the production of this compound. The choice of method will depend on the specific requirements of the laboratory or manufacturing facility, including scale, cost of reagents, and available expertise.

The multi-step approach, while longer, is well-documented and provides reliable stereocontrol. Recent optimizations have significantly improved its overall yield. The catalyst-controlled method offers a more elegant and potentially more efficient route, though it may require more specialized reagents and optimization of reaction conditions.

Future research in this area will likely focus on the development of even more efficient and environmentally friendly catalytic systems for the direct and stereoselective C-H functionalization of the steroid core, which would further streamline the synthesis of this important pharmaceutical intermediate.

References

  • Rai, R., et al. (2006). Synthesis of 7α-substituted derivatives of 17β-estradiol. Steroids, 71(4), 336-345. [Link]

  • Hanson, R. N., et al. (2015). An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation. Chemical Communications, 51(80), 14866-14868. [Link]

  • CN114685593A - Fulvestrant preparation method and intermedi
  • WO2009013310A2 - Process for preparing 7-alpha-[9-(4,4,5,5,5-pentafluorothiopentyl)nonyl]estra-1,3,5(10)-triene-3,17-beta-diol. (2009).

Sources

A Comparative Guide to the Structural Verification of (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of methodologies for the definitive structural verification of (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, a critical intermediate in the synthesis of the estrogen receptor antagonist, Fulvestrant. We will explore the gold-standard techniques, compare them with viable alternatives, and provide the experimental rationale to ensure the unequivocal identification and purity assessment of this pivotal compound.

Introduction: The Significance of Structural Integrity

This compound is a synthetic steroid derivative, characterized by the estradiol core with a C7-alpha substituted 9-bromononyl side chain. The precise stereochemistry at the C7 position is crucial for its subsequent conversion to Fulvestrant and, ultimately, for the therapeutic efficacy of the final active pharmaceutical ingredient (API). Any deviation in the structure, such as the presence of the beta-isomer, can lead to impurities that are difficult to remove and may have unintended pharmacological effects. Therefore, rigorous structural verification is not merely a procedural step but a cornerstone of quality control in the pharmaceutical development pipeline.

The Primary Toolkit for Structural Elucidation: A Multi-faceted Approach

The definitive structural verification of a novel or critical intermediate like this compound relies on a confluence of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a complex steroidal system, a suite of NMR experiments is necessary to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to confirm the stereochemistry.

Expected ¹H and ¹³C NMR Data:

While specific, experimentally derived spectra for this exact compound are not publicly available, we can predict the expected chemical shifts based on the known values for estradiol and the expected influence of the 7-alpha-bromononyl substituent.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale for Assignment
Aromatic Protons6.5 - 7.2110 - 160Characteristic signals of the phenolic A-ring of the estradiol core.
17-H~3.7~81Proton attached to the carbon bearing the hydroxyl group in the D-ring.
18-CH₃~0.7~12The angular methyl group of the steroid backbone.
-CH₂Br (nonyl chain)~3.4~34The methylene group directly attached to the bromine atom, deshielded by the electronegative halogen.
Other nonyl CH₂1.2 - 1.825 - 35The aliphatic protons of the long alkyl chain.
7-H~2.5~40The proton at the C7 position, its chemical shift and coupling constants are critical for confirming the alpha-stereochemistry.

Experimental Protocol: A Step-by-Step Guide to NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Ensure the sample is fully dissolved to avoid line broadening.

    • Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4 cm.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum to get an overview of the proton signals.

    • Acquire a ¹³C NMR spectrum to identify all unique carbon environments.

  • 2D NMR for Unambiguous Assignments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, crucial for tracing the connectivity within the steroid rings and the alkyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon, providing a powerful tool for assigning the carbon skeleton.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is invaluable for connecting different fragments of the molecule, such as the nonyl chain to the steroid C7 position.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. The key NOE correlation to confirm the alpha-stereochemistry at C7 would be between the 7-H and the protons of the C18 methyl group.

Diagram: NMR Workflow for Structural Verification

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification Prep Dissolve in Deuterated Solvent Filter Filter into NMR Tube Prep->Filter H1 1D ¹H NMR Filter->H1 C13 1D ¹³C NMR Filter->C13 COSY 2D COSY H1->COSY HSQC 2D HSQC C13->HSQC Assign Assign Signals COSY->Assign HMBC 2D HMBC HSQC->HMBC HMBC->Assign NOESY 2D NOESY Stereo Confirm Stereochemistry NOESY->Stereo Assign->Stereo Structure Final Structure Verification Stereo->Structure

Caption: Workflow for NMR-based structural verification.

Mass Spectrometry (MS): Confirming the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. For this compound, the expected monoisotopic mass is approximately 476.229 g/mol .

Expected Fragmentation Pattern:

  • Loss of H₂O: A common fragmentation for alcohols, resulting in a peak at [M-18]⁺.

  • Loss of the bromononyl side chain: Cleavage of the C7-C bond would lead to a fragment corresponding to the estradiol core.

  • Cleavage within the nonyl chain: A series of peaks corresponding to the loss of alkyl fragments.

  • Isotopic pattern for Bromine: The presence of a bromine atom will be evident from the characteristic M and M+2 isotopic peaks with an approximate 1:1 ratio.

Experimental Protocol: LC-MS/MS for High-Resolution Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Liquid Chromatography (LC) Separation:

    • Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both often containing a small amount of formic acid to aid ionization). This step separates the target compound from any impurities.

  • Mass Spectrometry (MS) Analysis:

    • Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) to induce fragmentation and generate a characteristic fragmentation pattern.

Diagram: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis Sample Dilute Sample Inject Inject into LC Sample->Inject Column C18 Reverse-Phase Column Inject->Column Elute Gradient Elution Column->Elute Ionize Electrospray Ionization (ESI) Elute->Ionize MS1 MS1: Accurate Mass Measurement Ionize->MS1 MS2 MS/MS: Fragmentation Analysis MS1->MS2

Caption: Workflow for LC-MS/MS analysis.

Alternative and Complementary Verification Techniques

While NMR and MS form the cornerstone of structural verification, other techniques can provide valuable complementary information or serve as alternatives in certain contexts.

Technique Information Provided Advantages Limitations When to Use
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, C-Br, aromatic C=C).Fast, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular structure and stereochemistry.As a quick preliminary check for the presence of key functional groups.
X-ray Crystallography The absolute three-dimensional structure of the molecule in the solid state.Provides unequivocal proof of structure and stereochemistry.Requires a single, high-quality crystal, which can be challenging to grow.When absolute stereochemical confirmation is required and a suitable crystal can be obtained.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of isomers.Highly sensitive and quantitative. Can separate the α and β isomers.Does not provide direct structural information.For routine quality control, purity analysis, and to quantify the ratio of α to β isomers.

Conclusion: A Holistic Approach to Confidence

The structural verification of this compound is a critical step that demands a rigorous and multi-faceted analytical approach. While NMR spectroscopy provides the most detailed structural information, its power is maximized when used in conjunction with high-resolution mass spectrometry to confirm the molecular formula and fragmentation pathways. Techniques like IR spectroscopy and HPLC serve as valuable, rapid checks for functional groups and purity, respectively. For ultimate confirmation of stereochemistry, single-crystal X-ray crystallography remains the gold standard, though it is not always feasible.

By employing this integrated analytical strategy, researchers and drug development professionals can have the highest level of confidence in the identity, purity, and stereochemical integrity of this key pharmaceutical intermediate, ensuring the quality and safety of the final drug product.

References

  • Nuclear Magnetic Resonance Spectroscopy in Steroid Analysis. Journal of Steroid Biochemistry and Molecular Biology.[Link]

  • Mass Spectrometry in the Analysis of Steroids. Mass Spectrometry Reviews.[Link]

  • Synthesis and characterization of Fulvestrant and its intermediates.
  • Characterization of estradiol derivatives by LC-MS/MS. Journal of Chromatography B.[Link]

  • X-ray Crystallography of Steroids. CrystEngComm.[Link]

Safety Operating Guide

(7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Disposal Protocol: (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

A Senior Application Scientist's Guide to Safe and Compliant Waste Management

This guide provides a comprehensive framework for the proper disposal of this compound (CAS No. 875573-67-4). As a synthetic estrogen derivative containing a halogen, this compound presents a dual hazard profile that demands meticulous handling and disposal to ensure personnel safety, regulatory compliance, and environmental protection. The procedures outlined herein are designed to integrate seamlessly into your laboratory's Chemical Hygiene Plan (CHP) and meet the stringent requirements of federal and local regulations.

Part 1: Core Hazard Assessment

Understanding the chemical's nature is the foundation of its safe disposal. This compound's hazards stem from two key structural features: its estrogenic core and its brominated alkyl chain.

Chemical Profile
PropertyValueSource
CAS Number 875573-67-4[1]
Molecular Formula C₂₇H₄₁BrO₂[1]
Molecular Weight 477.52 g/mol [1]
Appearance White to off-white crystalline powder[2]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone)[2]
Dual-Hazard Analysis
  • Halogenated Organic Compound : The presence of a bromine atom classifies this compound as a halogenated organic.[3][4] Halogenated waste streams must be segregated from non-halogenated streams. The primary reason for this is that their disposal methods differ significantly; halogenated compounds typically require high-temperature incineration with special scrubbers to neutralize acidic gases (like hydrogen bromide) formed during combustion. Mixing these waste streams needlessly increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[4][5]

  • Potent Endocrine Disruptor : As a derivative of estradiol, this compound is a potent estrogenic agent. Endocrine Disrupting Compounds (EDCs) can interfere with the hormonal systems of organisms at extremely low concentrations.[6] The presence of estrogenic compounds in wastewater is a significant environmental concern, linked to adverse effects on the reproductive health of aquatic wildlife.[6] Standard wastewater treatment facilities are not designed to remove such micropollutants effectively, making it imperative that this compound is never disposed of down the drain.[6][7]

Part 2: Safety and Spill Management

Proactive safety measures are critical when handling this compound in any form, including as a waste product.

Personal Protective Equipment (PPE)

All handling and disposal activities must be performed while wearing the following minimum PPE:

  • Eye Protection : ANSI Z87.1-compliant safety glasses or goggles.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile).

  • Body Protection : A standard laboratory coat.

Spill Response Protocol

In the event of a small-scale spill, follow these steps immediately. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

StepActionRationale
1. Alert Alert personnel in the immediate area.Ensures others are aware of the hazard and do not enter the contaminated zone.
2. Isolate Restrict access to the spill area.Prevents the spread of contamination.
3. Contain If the compound is in a solvent, cover the spill with an absorbent material from a chemical spill kit, working from the outside in.Prevents the spill from spreading further and minimizes volatilization.
4. Clean Carefully collect the absorbent material or powder using non-sparking tools (e.g., plastic scoop) and place it into a designated waste bag or container.Ensures all contaminated materials are gathered for proper disposal.
5. Decontaminate Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.Removes any residual chemical traces from the surface.
6. Dispose All contaminated materials (absorbent pads, gloves, wipes) must be disposed of as Halogenated Organic Waste .The cleanup debris is considered hazardous waste and must follow the same disposal pathway as the chemical itself.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard (29 CFR 1910.1450).[8][9]

Step 1: Segregate Waste at the Source

Immediately upon generation, decide that this waste is hazardous. Under no circumstances should this compound or its containers be mixed with non-hazardous trash or poured down the drain.[5]

  • Action : Place waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), into a container designated exclusively for Halogenated Organic Waste .[10]

Step 2: Use a Proper Waste Container

The container must be robust and compatible with the waste.

  • Action : Use a chemically resistant container (e.g., glass or high-density polyethylene) with a tight-fitting, screw-top lid.[11] Ensure the container is in good condition, free of cracks or leaks.[11] The container must remain closed except when actively adding waste.[10]

Step 3: Label the Container Correctly

Proper labeling is a key requirement for hazardous waste management.

  • Action : As soon as the first drop of waste is added, affix a hazardous waste label provided by your EHS department. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "this compound"

    • An accurate list of all other components and their approximate percentages (e.g., solvents).

    • The date when waste was first added (Accumulation Start Date).

Step 4: Store Waste Safely

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.

  • Action : Store the sealed waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks. Keep it away from incompatible materials, heat sources, and high-traffic areas.

Step 5: Arrange for Final Disposal

As the generator, your facility is responsible for the waste from "cradle to grave."[9]

  • Action : When the container is full or you are finished with the process, contact your institution's EHS department to schedule a waste pickup. EHS professionals will transport the waste for final disposal via a licensed hazardous waste treatment, storage, and disposal facility (TSDF), tracked by a hazardous waste manifest.[11][12]

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 A Waste Generated (Solid, Solution, or Contaminated Material) B Halogenated? A->B C YES: Segregate into Halogenated Waste Stream B->C Contains Bromine D Select Proper Container (Compatible, Sealable, Good Condition) C->D E Label Container ('Hazardous Waste', Full Chemical Name, Date) D->E F Store Safely in Lab (Secondary Containment, SAA) E->F G Contact EHS for Pickup (Waste Manifest Tracking) F->G H Final Disposal by Licensed TSDF (Incineration) G->H

Caption: Logical flow for handling the compound from waste generation to final disposal.

References

  • Destruction of Estrogenic Compounds from Laboratory Wastewater by OzonelUV 0 玄id
  • Hazardous Waste Segreg
  • Hazardous Waste | US EPA. United States Environmental Protection Agency[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration[Link]

  • A Review of Methods for the Removal of Endocrine-Disrupting Compounds with a Focus on Oestrogens and Pharmaceuticals Found in Wastewater. MDPI[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. [Source not further identified]
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. United States Environmental Protection Agency[Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration[Link]

  • Learn the Basics of Hazardous Waste | US EPA. United States Environmental Protection Agency[Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information[Link]

  • (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3. [Source not further identified]
  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk[Link]

  • Estrogenic e-waste. Wiley Analytical Science[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group[Link]

  • OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration[Link]

  • The Complete Beginners Guide to Chemical Disposal. Goodway Technologies[Link]

  • OSHA Compliance For Laboratories. US Bio-Clean[Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services[Link]

  • (PDF) A Review of Methods for the Removal of Endocrine-Disrupting Compounds with a Focus on Oestrogens and Pharmaceuticals Found in Wastewater. ResearchGate[Link]

  • ENDOCRINE DISRUPTING CHEMICALS. Snyderville Basin Water Reclamation District[Link]

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Personal protective equipment for handling (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with this compound (CAS No. 875573-67-4). The core objective is to ensure the highest level of safety by establishing a framework of containment, proper personal protective equipment (PPE), and validated disposal methods. This guide moves beyond a simple checklist to explain the scientific rationale behind each procedural step.

Hazard Assessment: A Tale of Two Moieties

Understanding the requisite safety protocols begins with a chemical hazard analysis. The molecule this compound is a synthetic derivative of estradiol and is structurally related to Fulvestrant, a potent estrogen receptor antagonist.[1][2] Its potential hazards stem from two key structural features:

  • The Estradiol Core: The estra-1,3,5(10)-triene-3,17-diol backbone is a potent estrogenic scaffold. Compounds of this class are hormonally active and can disrupt the endocrine system even at very low concentrations.[3][4] The National Institute for Occupational Safety and Health (NIOSH) classifies hormone therapies as hazardous drugs, necessitating stringent handling precautions to prevent occupational exposure.[5] Accidental exposure could lead to unintended physiological effects.

  • The 9-Bromononyl Chain: The presence of a long alkyl chain terminating in a bromine atom introduces the potential for alkylating activity. While this specific molecule's reactivity is not extensively documented, alkylating agents as a class can be genotoxic and cytotoxic.

Therefore, this compound must be handled as a potent, hormonally active compound with potential reproductive toxicity . The Safety Data Sheet (SDS) for the closely related drug, Fulvestrant, indicates it may damage fertility or the unborn child and may cause harm to breast-fed children.[6][7][8]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective containment is not achieved by PPE alone. A systematic approach, known as the hierarchy of controls, provides a robust framework for minimizing exposure. This strategy prioritizes engineering and administrative controls, with PPE serving as the critical final barrier.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Moderately Effective cluster_2 Least Effective (But Essential) Elimination Elimination (Not Feasible in Research) Substitution Substitution (Not Feasible for this Topic) Engineering Engineering Controls (e.g., Fume Hood, BSC) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Gown, Eye Pro)

Caption: Hierarchy of Controls for Handling Potent Compounds.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and based on the specific task. All PPE used for handling this compound should be considered contaminated and disposed of immediately after use.[9] Never reuse disposable PPE.

Task Required PPE Rationale
Handling Stock Powder (Weighing, Aliquoting)Primary Engineering Control: Chemical Fume Hood or Powder Containment Hood. Gloves: Two pairs of chemotherapy-rated nitrile gloves (ASTM D6978).[10] Gown: Disposable, solid-front, back-closing gown resistant to chemical permeation. Eye Protection: Safety goggles and a full-face shield. Respiratory: Fit-tested N95 respirator.The fine powder presents a significant inhalation risk.[11] Double-gloving provides protection against tears and permeation. A face shield protects against splashes during material transfer.
Preparing Solutions (Dissolving in solvent)Primary Engineering Control: Chemical Fume Hood. Gloves: Two pairs of chemotherapy-rated nitrile gloves. Gown: Disposable, chemical-resistant gown. Eye Protection: Chemical splash goggles.The use of organic solvents for dissolution increases the risk of splashes and skin absorption.[1] Goggles provide a seal around the eyes to prevent solvent splashes.
In-Vitro Use (Cell culture)Primary Engineering Control: Class II Biosafety Cabinet (BSC). Gloves: Two pairs of sterile nitrile gloves. Gown: Disposable gown. Eye Protection: Safety glasses.A BSC maintains sterility while protecting the user from aerosols.[10] While the compound is diluted, consistent adherence to PPE protocols prevents cumulative low-level exposure.
Spill Cleanup Gloves: Two pairs of heavy-duty nitrile gloves. Gown: Impervious, disposable gown. Eye Protection: Chemical splash goggles and face shield. Respiratory: Fit-tested N95 respirator (or higher if spill is large). Footwear: Disposable shoe covers.A spill represents a high-risk exposure event. The goal is full body and respiratory protection from both powder and solvated compound.[12]

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach is critical to prevent contamination and exposure.

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any damage or leaks within a designated receiving area.

  • Label: The container must be clearly labeled as "Potent Compound: Reproductive Hazard. Use PPE."

  • Store: Store the compound in a cool, dry, and well-ventilated area, locked away from incompatible materials.[1][6] The storage location should be clearly marked with a hazard warning sign.

Weighing and Solution Preparation

This procedure must be performed within a certified chemical fume hood or a powder containment hood to mitigate inhalation exposure.[11]

  • Preparation: Assemble all necessary materials (spatulas, weigh boats, solvent, vials) on a disposable, absorbent bench liner inside the hood before opening the primary container.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Carefully transfer the required amount of powder. Avoid creating dust. Use a dedicated set of tools for this compound.

  • Dissolution: Add the solvent slowly to the powder to avoid splashing. The compound is reported to be soluble in organic solvents like ethanol and acetone.[1]

  • Cleanup: Wipe down all surfaces, including the exterior of the vial, with a suitable decontamination solution (see Section 5). Dispose of all single-use items (weigh boats, bench liner, outer gloves) in the designated hazardous waste container before exiting the hood.

Disposal Plan

Improper disposal can lead to environmental contamination and risk to support staff. Estrogenic compounds are potent environmental endocrine disruptors.[3][13]

  • Solid Waste: All contaminated solid materials (gloves, gowns, weigh paper, pipette tips, vials) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing the compound, including waste media from cell culture, must be collected in a labeled, leak-proof hazardous waste container. Do not pour this waste down the drain.

  • Disposal Method: The waste must be disposed of through a licensed hazardous material disposal company, typically via chemical incineration.[6] Follow all institutional, local, and federal regulations.[12]

Decontamination and Emergency Procedures

Surface Decontamination

Regularly decontaminate surfaces and equipment where the compound is handled. A multi-step process is recommended:

  • Initial Wipe: Use a detergent solution to remove visible contamination.

  • Inactivation (if applicable): While specific inactivation data for this molecule is unavailable, a common practice for similar compounds is to use a solution like 10% bleach, followed by a rinse with 70% ethanol. Note: Always test for surface compatibility first.

  • Final Rinse: Wipe the surface with distilled water to remove any residues.

Spill Response
  • Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.

  • Secure: Restrict access to the area.

  • Report: Inform your institution's Environmental Health and Safety (EHS) department immediately.

  • Cleanup (if trained): Only personnel trained in hazardous spill response should perform the cleanup, using the appropriate spill kit and PPE. Cover the spill with absorbent material, working from the outside in. Place all contaminated materials into a designated hazardous waste container.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area gently with soap and plenty of water for at least 15 minutes.[6][12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12]

  • Inhalation: Move to fresh air immediately.[12]

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for the compound (or a similar one, like Fulvestrant) to the medical personnel.[12]

By integrating these scientifically-grounded procedures into your daily laboratory workflow, you can effectively manage the risks associated with this potent compound, ensuring both personal safety and the integrity of your research.

References

  • MDPI. A Review of Methods for the Removal of Endocrine-Disrupting Compounds with a Focus on Oestrogens and Pharmaceuticals Found in Wastewater. Available from: [Link]

  • ResearchGate. (PDF) A Review of Methods for the Removal of Endocrine-Disrupting Compounds with a Focus on Oestrogens and Pharmaceuticals Found in Wastewater. Available from: [Link]

  • PubMed. Personal protective equipment for antineoplastic safety. Available from: [Link]

  • PubMed Central. Chemicals having estrogenic activity can be released from some bisphenol a-free, hard and clear, thermoplastic resins. Available from: [Link]

  • ASHP. Guidelines on Handling Hazardous Drugs. Available from: [Link]

  • Affygility Solutions. What determines if a compound has hormonal activity and are all hormonal compounds highly potent? Available from: [Link]

  • ResearchGate. (PDF) ESTROGEN REMOVAL FROM WASTEWATER. Available from: [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. Available from: [Link]

  • PubMed Central. Nature based solutions for removal of steroid estrogens in wastewater. Available from: [Link]

  • TradeIndia. (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3. Available from: [Link]

  • CDC. Hazardous Drug Exposures in Healthcare. Available from: [Link]

  • CDC. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH. Available from: [Link]

  • VelocityEHS. USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. Available from: [Link]

  • MDPI. Environmental and Human Health Risks of Estrogenic Compounds: A Critical Review of Sustainable Management Practices. Available from: [Link]

  • Sentry Air Systems, Inc. Reducing Exposure to Airborne Hormones during Compounding. Available from: [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS FULVESTRANT. Available from: [Link]

  • HALYARD. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Available from: [Link]

  • Indian Health Service. Chapter 27 - Handling Hazardous Drugs in the Health Care Setting. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.